molecular formula C5H2FIN2O2 B1586669 2-Fluoro-5-iodo-3-nitropyridine CAS No. 426463-16-3

2-Fluoro-5-iodo-3-nitropyridine

Cat. No.: B1586669
CAS No.: 426463-16-3
M. Wt: 267.98 g/mol
InChI Key: JOKCVQRMMODCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-iodo-3-nitropyridine is a useful research compound. Its molecular formula is C5H2FIN2O2 and its molecular weight is 267.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-iodo-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-iodo-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKCVQRMMODCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363840
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-16-3
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-iodo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) as a Trifunctional Scaffold in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of heterocyclic building blocks is paramount for the efficient exploration of chemical space. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) emerges as a highly privileged, trifunctional scaffold. By integrating three distinct, orthogonally reactive sites—a highly labile C2-fluorine, a reducible C3-nitro group, and a cross-coupling-ready C5-iodine—this molecule allows researchers to execute complex, multi-step functionalizations with near-perfect chemoselectivity. This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for utilizing this compound in the synthesis of advanced pharmacophores, such as imidazo[4,5-b]pyridines and azaindoles.

Physicochemical Profile & Structural Logic

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and analytical behavior during synthesis.

PropertyValue
Chemical Name 2-Fluoro-5-iodo-3-nitropyridine
CAS Number 426463-16-3
Molecular Formula C 5​ H 2​ FIN 2​ O 2​
Molecular Weight 267.98 g/mol
SMILES String [O-]C1=CC(I)=CN=C1F
Key Functionalities Activated C2-Fluoro, Reducible C3-Nitro, Cross-Coupling C5-Iodo
Structural Logic The synergistic electron-withdrawing effect of the pyridine nitrogen and the C3-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position exceptionally electrophilic.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-Fluoro-5-iodo-3-nitropyridine lies in its predictable, orthogonal reactivity. As an Application Scientist, it is crucial to understand why these reactions proceed selectively, rather than just knowing how to run them.

Nucleophilic Aromatic Substitution (S N​ Ar) at C2

The C2-fluorine atom is highly susceptible to S N​ Ar by amines, thiols, and alkoxides.

  • The Causality of Fluorine: Counterintuitively, fluorine is a vastly superior leaving group compared to chlorine or bromine in S N​ Ar reactions. The rate-determining step in S N​ Ar is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine strongly polarizes the C-F bond, withdrawing electron density via induction and significantly lowering the activation energy required for the nucleophile to attack.

Transition-Metal Catalyzed Cross-Coupling at C5

The C5-iodine atom provides an ideal handle for Pd(0)-catalyzed oxidative addition.

  • Orthogonality: Because the C-F bond is virtually inert to standard Pd(0) insertion conditions, the C5 position can be selectively functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The iodine atom's large atomic radius and weak C-I bond make it the most reactive halogen for cross-coupling, ensuring that the reaction proceeds rapidly even on an electron-deficient pyridine ring.

Nitro Reduction and Heteroannulation at C3

The C3-nitro group serves a dual purpose: it activates the C2 position for S N​ Ar and acts as a masked amine. Once the C2 and C5 positions are functionalized, the nitro group can be reduced to an aniline derivative. Subsequent condensation with orthoesters or aldehydes yields fused bicyclic systems like imidazo[4,5-b]pyridines, which are ubiquitous in kinase inhibitor design.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as a continuous, self-validating workflow. Each step utilizes the product of the previous reaction, demonstrating the orthogonal functionalization of the scaffold.

Protocol 1: Regioselective S N​ Ar with a Primary Amine
  • Expert Insight: We utilize N,N-Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF) rather than K 2​ CO 3​ in DMF. Aqueous or hydroxide-generating bases can lead to competitive hydrolysis of the ultra-reactive C2-fluorine, yielding the corresponding pyridone. DIPEA ensures a strictly non-nucleophilic basic environment.

  • Initiation: Dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Addition: Add the desired primary amine (1.05 equiv) dropwise, followed by DIPEA (1.5 equiv).

  • Propagation: Stir the reaction mixture at room temperature for 2–4 hours. The extreme activation of the C2 position eliminates the need for heating.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 268 [M+H]+) is fully consumed.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate (EtOAc), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5
  • Expert Insight: For electron-deficient iodopyridines, Pd(dppf)Cl 2​ is the catalyst of choice. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step. This prevents the catalyst from being poisoned by the coordinating pyridine nitrogen and minimizes protodehalogenation side-reactions.

  • Initiation: Combine the S N​ Ar product from Protocol 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and K 3​ PO 4​ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H 2​ O.

  • Degassing: Sparge the mixture with N 2​ for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl 2​ (5 mol%). Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Protocol 3: Reductive Cyclization to Imidazo[4,5-b]pyridine
  • Expert Insight: We employ Iron (Fe) powder and NH 4​ Cl for the nitro reduction. Using standard Pd/C with H 2​ gas carries a high risk of hydrodehalogenation if any halogens remain, or over-reduction of the newly coupled aryl system. Fe/NH 4​ Cl is highly chemoselective for the nitro group.

  • Reduction: Suspend the intermediate from Protocol 2 (1.0 equiv) in an EtOH/H 2​ O (3:1) mixture. Add Fe powder (5.0 equiv) and NH 4​ Cl (2.0 equiv). Reflux for 3 hours until complete reduction to the diamine is observed via TLC.

  • Filtration: Filter the hot mixture through Celite and concentrate the filtrate.

  • Cyclocondensation: Dissolve the crude diamine in triethyl orthoformate (10 volumes) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat at 100°C for 6 hours.

  • Isolation: Concentrate the mixture and purify via reverse-phase HPLC to isolate the final functionalized imidazo[4,5-b]pyridine core.

Visualization of Orthogonal Reactivity

G Start 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) SNAr Step 1: SNAr at C2 (Amine/Thiol Nucleophile) Start->SNAr Mild Base, RT Coupling Step 2: Suzuki-Miyaura at C5 (Pd Catalyst, Boronic Acid) SNAr->Coupling Orthogonal Reactivity Reduction Step 3: Nitro Reduction (Fe/NH4Cl, Mild Conditions) Coupling->Reduction Chemoselective Cyclization Step 4: Heteroannulation (Forming Imidazo[4,5-b]pyridine) Reduction->Cyclization Cyclocondensation

Orthogonal functionalization workflow of 2-Fluoro-5-iodo-3-nitropyridine in drug discovery.

References

  • Padmaja, R. D., et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega, 2018. URL:[Link]

  • Ostadzadeh, H., et al.

2-Fluoro-5-iodo-3-nitropyridine: A Comprehensive Technical Guide on Physical Properties and Orthogonal Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are invaluable. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) stands out as a privileged building block, offering three distinct vectors for orthogonal functionalization[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and practical, field-proven synthetic applications. This guide dissects the causality behind its reactivity and provides self-validating protocols for researchers seeking to leverage this molecule in complex syntheses.

Physicochemical Profile and Structural Causality

Understanding the physical properties of 2-Fluoro-5-iodo-3-nitropyridine is not merely an exercise in data collection; it is the foundation for predicting its behavior in solution, its stability, and its reactivity profile. The presence of three highly electron-withdrawing groups (fluoro, iodo, and nitro) on an already electron-deficient pyridine ring drastically alters its physicochemical landscape[2].

Quantitative Physical Properties

The following table summarizes the core physical data, synthesized from authoritative chemical databases including and[1][2].

PropertyValueScientific Implication
CAS Number 426463-16-3Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₅H₂FIN₂O₂High halogen/heteroatom content dictates high density[3].
Molecular Weight 267.99 g/mol Crucial for precise stoichiometric calculations in micro-scale synthesis[2].
Density ~2.218 g/cm³Exceptionally dense due to the heavy iodine atom; affects phase separation during aqueous workups[1].
Boiling Point ~148.7 °CIndicates moderate volatility under reduced pressure; high thermal stress may trigger nitro-group decomposition[3].
InChI Key JOKCVQRMMODCGB-UHFFFAOYSA-NStandardized structural representation for cheminformatics[2].
Solubility and Solvation Dynamics

Due to the strong dipole moment generated by the asymmetric distribution of the nitro and fluoro groups, this compound exhibits a highly specific solubility profile. It is highly soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) but shows limited solubility in non-polar hydrocarbons (e.g., hexanes). This differential solubility is the physical basis for the precipitation-based isolation protocols described later in this guide.

Electronic Topology and Reactivity Causality

The true value of 2-Fluoro-5-iodo-3-nitropyridine lies in its programmable orthogonal reactivity. Each substituent is electronically tuned for a specific class of transformation.

  • The C2-Fluorine (SNAr Vector): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate. Furthermore, the adjacent pyridine nitrogen and the ortho-nitro group act as powerful electron sinks, making the C2 position highly electrophilic.

  • The C5-Iodine (Cross-Coupling Vector): Iodine provides a weak C-I bond that is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). Because it is physically distant from the C2 position, it does not interfere with SNAr reactions, allowing for sequential, one-pot methodologies.

  • The C3-Nitro Group (Directing/Transformative Vector): Beyond activating the C2 position, the nitro group can be selectively reduced to an amine post-functionalization, unlocking pathways to bicyclic heterocycles like imidazopyridines or azaindoles[4].

Reactivity Scaffold 2-Fluoro-5-iodo- 3-nitropyridine (Core Scaffold) C2 C2: Fluorine (Highly Electrophilic) Scaffold->C2 C5 C5: Iodine (Cross-Coupling Ready) Scaffold->C5 C3 C3: Nitro Group (Activating/Directing) Scaffold->C3 SNAr SNAr Reactions (N, O, S Nucleophiles) C2->SNAr Rapid (<25°C) Pd Pd-Catalyzed Coupling (Suzuki/Heck) C5->Pd Chemoselective Red Reduction to Amine (Heterocycle Synthesis) C3->Red Post-Functionalization

Caption: Orthogonal reactivity pathways of 2-Fluoro-5-iodo-3-nitropyridine driven by electronic effects.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (LC-MS/TLC) to verify success before proceeding to the next step, thereby minimizing wasted reagents and time.

Protocol A: Regioselective C2-SNAr with Primary Amines

Causality & Rationale: We utilize N,N-Dimethylformamide (DMF) as the solvent because its high dielectric constant ( ϵ≈38 ) optimally stabilizes the charged Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a proton sponge.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The C2 position is so highly activated that starting at room temperature can lead to exothermic degradation or undesired side reactions.

  • Base Addition: Add DIPEA (1.5 eq) dropwise.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq). The slight excess ensures complete conversion without complicating purification.

  • Validation Checkpoint 1: After 30 minutes, sample 10 μ L, dilute in MeCN, and run LC-MS. The mass spectrum should show the disappearance of the m/z 268 peak and the emergence of the product mass.

  • Isolation: If conversion is >95%, pour the reaction mixture into vigorously stirred ice water (10x volume of DMF). The product will precipitate due to its insolubility in water.

  • Filtration: Filter the resulting solid, wash with cold water, and dry under high vacuum.

SNAr_Workflow Step1 1. Dissolution 0.1 M in anhydrous DMF Step2 2. Base Addition 1.5 eq DIPEA at 0°C Step1->Step2 Step3 3. Nucleophile Addition 1.05 eq Amine dropwise Step2->Step3 Step4 4. Validation Checkpoint LC-MS confirmation (>95% conv.) Step3->Step4 Step5 5. Quench & Isolate Ice-water precipitation Step4->Step5 Step6 6. Final Product Vacuum dried solid Step5->Step6

Caption: Standardized self-validating workflow for C2-regioselective SNAr functionalization.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

Causality & Rationale: Once the C2 position is functionalized (or even if left intact), the C5-iodine can be targeted. We use Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand suppresses undesired dehalogenation and handles electron-deficient substrates exceptionally well. A biphasic 1,4-Dioxane/Water system is used because water is strictly required to form the reactive boronate complex intermediate.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with the iodopyridine substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). Causality: Adding the catalyst last minimizes its exposure to un-degassed solvent, preserving the active Pd(0) species.

  • Heating: Heat the mixture to 80 °C under an inert atmosphere. Do not exceed 90 °C to prevent thermal degradation of the nitro group.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1) every 2 hours until the starting material spot is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Handling, Storage, and Safety Considerations

As a highly functionalized nitroaromatic and iodo-compound, 2-Fluoro-5-iodo-3-nitropyridine requires specific handling protocols to maintain its physical integrity:

  • Photolytic Degradation: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. The material must be stored in amber glass vials or wrapped in aluminum foil[4].

  • Thermal Sensitivity: Nitroaromatics possess inherent energetic potential. While stable under standard laboratory conditions, the compound should never be subjected to temperatures exceeding 120 °C without proper blast shielding.

  • Storage Conditions: To prevent ambient moisture from slowly hydrolyzing the C2-fluorine over months of storage, store the compound at 2–8 °C in a desiccator under an argon or nitrogen atmosphere.

References

  • ChemicalBook : 2-FLUORO-5-IODO-3-NITROPYRIDINE CAS#: 426463-16-3 Physical Properties and Density. Retrieved from:[1]

  • Sigma-Aldrich : 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3 Product Page and Molecular Weight. Retrieved from:[2]

  • Alfa Chemistry : Downstream Synthesis Routes and Structural Applications. Retrieved from:[4]

  • Chemsigma : 2-FLUORO-5-IODO-3-NITROPYRIDINE Boiling Point Data. Retrieved from:[3]

Sources

The Strategic Utility of 2-Fluoro-5-iodo-3-nitropyridine in Medicinal Chemistry: Molecular Weight, Reactivity Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of highly functionalized heteroaromatic building blocks dictates the efficiency, scalability, and chemical space of a drug development program. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) stands out as a privileged scaffold. With a precisely calculated molecular weight of 267.98 g/mol , this tri-functionalized pyridine derivative allows medicinal chemists to perform orthogonal, site-selective modifications.

This whitepaper provides an in-depth technical analysis of 2-fluoro-5-iodo-3-nitropyridine, detailing its physicochemical properties, the causality behind its distinct reactivity profile, and self-validating experimental protocols designed for robust pharmaceutical synthesis.

Physicochemical Properties & Molecular Weight Dynamics

Understanding the exact mass and isotopic distribution of a building block is critical for High-Resolution Mass Spectrometry (HRMS) tracking during reaction monitoring. The presence of iodine in 2-fluoro-5-iodo-3-nitropyridine significantly alters its mass defect, making it highly identifiable in LC-MS spectra.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₅H₂FIN₂O₂Defines the stoichiometric baseline for all downstream functionalization.
Average Molecular Weight 267.98 g/mol Used for bulk stoichiometric calculations and reagent equivalents[1].
Monoisotopic Exact Mass 267.9145 DaCritical for HRMS. The iodine mass defect (126.9045 Da) ensures distinct isotopic signatures.
Heavy Atom Count (NHA) 11Low NHA allows for significant elaboration while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 0Prevents unwanted self-association or off-target hydrogen bonding in the native state.
Hydrogen Bond Acceptors 5 (F, 2xO, 2xN)Provides multiple vectors for target protein interaction (e.g., kinase hinge binding).
CAS Registry Number 426463-16-3Standardized identifier for global procurement[2].

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-fluoro-5-iodo-3-nitropyridine lies in its orthogonal reactivity. Each functional group can be manipulated independently without cross-reactivity, provided the correct sequence of operations is followed.

  • C2-Fluoro (Nucleophilic Aromatic Substitution - SₙAr): Fluorine is highly electronegative, withdrawing electron density from the C2 carbon. Coupled with the electron-withdrawing ortho-nitro group and the pyridine nitrogen, the LUMO (Lowest Unoccupied Molecular Orbital) is significantly lowered. Fluoride is an excellent leaving group in SₙAr because it stabilizes the intermediate Meisenheimer complex better than chlorine.

  • C5-Iodo (Transition-Metal Cross-Coupling): The carbon-iodine bond is the weakest in the molecule. It undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C5 without risking protodehalogenation at C2.

  • C3-Nitro (Reduction & Cyclization): Once the C2 and C5 positions are functionalized, the nitro group can be reduced to a primary amine. This amine is perfectly positioned to undergo condensation with the C2-substituent, yielding bicyclic scaffolds like imidazo[4,5-b]pyridines.

OrthogonalWorkflow A 2-Fluoro-5-iodo- 3-nitropyridine (MW: 268 Da) B SₙAr Reaction (C2-Amination) A->B 1° Amine DIPEA, THF C Suzuki Coupling (C5-Arylation) B->C Ar-B(OH)₂ Pd(dppf)Cl₂, Base D Nitro Reduction (C3-Amine) C->D Fe, NH₄Cl EtOH/H₂O E Bicyclic Scaffold (e.g., Azaindole) D->E Acidic Cyclization

Orthogonal functionalization workflow of 2-fluoro-5-iodo-3-nitropyridine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every procedural step to explain why specific reagents and conditions are selected.

Protocol A: Site-Selective SₙAr Functionalization at C2

Objective: Displace the C2-fluorine with a primary amine nucleophile.

  • Preparation: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq, 267.98 mg/mmol) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: THF is a polar aprotic solvent that solubilizes the starting material without acting as a competing nucleophile (unlike methanol or ethanol).

  • Base Addition: Add N,N-diisopropylethylamine (, 2.0 eq)[1].

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the highly corrosive HF byproduct generated during the reaction, preventing protonation of the incoming amine nucleophile, without attacking the electrophilic C2 center itself.

  • Nucleophile Addition: Cool the mixture to 0 °C and add the primary amine (1.05 eq) dropwise.

    • Causality: The SₙAr of fluoropyridines is highly exothermic. Cooling to 0 °C prevents thermal degradation and suppresses potential side reactions at the C5-iodo position.

  • Validation & Workup: Warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction is complete when the starting mass (m/z 268) disappears, replaced by the [M+H]⁺ of the product. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

SNArMechanism N1 Nucleophilic Attack (Amine at C2) N2 Meisenheimer Complex (Stabilized by NO₂ & Pyridine N) N1->N2 Rate-determining step (LUMO driven) N3 Fluoride Elimination (Restoration of Aromaticity) N2->N3 Fast step (Aromatization)

Mechanistic pathway and causality of the SₙAr reaction at the C2 position.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an arylboronic acid to the C5-iodo position of the intermediate generated in Protocol A.

  • Preparation: To a Schlenk flask, add the C2-amino-5-iodo-3-nitropyridine intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and to form a reactive boronate complex with the arylboronic acid, which is essential for accelerating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the final reductive elimination step, minimizing the residence time of the Pd(II) intermediate and thereby suppressing unwanted protodehalogenation.

  • Validation & Workup: Heat the mixture to 80 °C for 4 hours. Monitor via LC-MS for the disappearance of the iodine isotopic pattern. Cool, filter through a Celite pad to remove palladium black, and purify via reverse-phase HPLC.

Impact on Ligand Efficiency and Lipinski's Rules

In drug development, Ligand Efficiency (LE) is a critical metric, defined as the binding free energy normalized by the Number of Heavy Atoms (NHA).

Starting a synthesis with 2-fluoro-5-iodo-3-nitropyridine (MW: 267.98 g/mol , NHA: 11) is highly advantageous. During the orthogonal functionalization sequence, the heavy halogen atoms (Fluorine: 19 Da; Iodine: 126.9 Da) are expelled as leaving groups.

If a chemist couples a 100 Da amine at C2 and a 100 Da aryl group at C5, the net molecular weight change is calculated as: Net Change = (+100) + (+100) - 19 (F) - 127 (I) = +54 Da

This means the core scaffold absorbs significant structural complexity while keeping the final drug candidate's molecular weight well below the 500 Da threshold mandated by Lipinski's Rule of 5. This atom-economical "mass shedding" makes this specific pyridine derivative an elite starting material for fragment-based drug discovery (FBDD) and lead optimization.

Sources

Orthogonal Reactivity and Structural Dynamics of 2-Fluoro-5-iodo-3-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the rational design of complex heterocyclic scaffolds relies heavily on the use of densely functionalized building blocks. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) represents a premier example of such a synthon [1]. Featuring a tri-functionalized pyridine core, this molecule offers three distinct, chemoselective vectors for derivatization. This whitepaper dissects the structural nomenclature, physicochemical properties, and the underlying causality of its orthogonal reactivity, providing researchers with self-validating protocols for its application in advanced organic synthesis.

Structural Elucidation and IUPAC Nomenclature

The precise nomenclature of this compound is dictated by International Union of Pure and Applied Chemistry (IUPAC) rules for heterocycles:

  • Base Ring Prioritization: The core is a pyridine ring. By convention, the heteroatom (nitrogen) is designated as position 1.

  • Locant Minimization: Numbering must proceed around the ring to assign the lowest possible locants to the substituents. Numbering towards the fluorine atom yields the locant set (2, 3, 5), whereas the opposite direction yields (3, 5, 6). The set (2, 3, 5) is mathematically lower.

  • Alphabetical Ordering: Substituents are listed alphabetically in the final name: Fluoro, Iodo, Nitro.

Consequently, the definitive IUPAC name is 2-fluoro-5-iodo-3-nitropyridine . The strategic placement of these groups is not merely structural; it is the foundation of the molecule's programmable reactivity.

Physicochemical Profiling

Understanding the physicochemical baseline of 2-fluoro-5-iodo-3-nitropyridine is critical for predicting its behavior in solution and optimizing reaction conditions. The table below summarizes its core quantitative data and the mechanistic significance of each feature [2].

Property / FeatureValue / CharacteristicCausality & Mechanistic Significance
Molecular Formula C₅H₂FIN₂O₂Defines the stoichiometric mass for reaction equivalents.
Molecular Weight 267.98 g/mol Essential for precise molarity calculations in automated synthesis.
CAS Number 426463-16-3Unique identifier for procurement and database indexing [1].
C2–F Bond Highly PolarizedLowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making C2 highly susceptible to nucleophilic attack.
C5–I Bond Lowest Bond Dissociation EnergyThe weakest bond in the system (~238 kJ/mol); serves as the preferential site for Pd(0) oxidative addition.
C3–NO₂ Group Electron-Withdrawing (Resonance/Inductive)Ortho-activates the C2 position for SNAr and acts as a latent primary amine for subsequent cyclization.

The Principle of Orthogonal Reactivity

The true value of 2-fluoro-5-iodo-3-nitropyridine lies in its orthogonal reactivity —the ability to selectively address one functional group without perturbing the others. This programmable sequence is governed by strict electronic and thermodynamic causality.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is exceptionally electrophilic. The high electronegativity of the fluorine atom pulls electron density away from the carbon via the inductive effect. Simultaneously, the adjacent C3-nitro group and the C1-pyridine nitrogen withdraw electron density via resonance. When a nucleophile (e.g., a primary amine) attacks C2, the resulting anionic Meisenheimer complex is deeply stabilized by these electron-withdrawing groups. Fluoride, being an excellent leaving group in SNAr reactions, is expelled to restore aromaticity [3].

Transition-Metal Cross-Coupling at C5

Following functionalization at C2, the C5-iodo group remains intact. Because the C–I bond is significantly weaker than C–F, C–N, or C–C bonds, palladium(0) catalysts will undergo oxidative addition exclusively at the C5 position. This allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to proceed with absolute chemoselectivity.

Nitro Reduction and Cyclization at C3

Once the C2 and C5 positions are elaborated, the C3-nitro group can be reduced to an amine (using catalytic hydrogenation or metal-mediated reduction). This newly formed amine often serves as an intramolecular nucleophile, condensing with adjacent functional groups to form fused bicyclic systems, such as 7-azaindoles or imidazopyridines, which are highly prized in kinase inhibitor design.

Logical Workflow Visualization

The following diagram illustrates the programmable, step-by-step functionalization of the scaffold.

G SM 2-Fluoro-5-iodo-3-nitropyridine SNAr SNAr at C2 (Displaces F) SM->SNAr Amine, Base Suzuki Cross-Coupling at C5 (Displaces I) SNAr->Suzuki Ar-B(OH)2, Pd(0) Reduction Nitro Reduction at C3 (Yields Amine) Suzuki->Reduction [H], Catalyst Cyclization Bicyclic Core (e.g., Azaindole) Reduction->Cyclization Condensation

Logical workflow of orthogonal functionalization of 2-fluoro-5-iodo-3-nitropyridine.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols incorporate built-in self-validation checkpoints.

Protocol A: Regioselective SNAr with a Primary Amine at C2

Objective: Synthesize a 2-(alkylamino)-5-iodo-3-nitropyridine intermediate. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the hydrofluoric acid (HF) byproduct without competing for the electrophilic C2 carbon. Tetrahydrofuran (THF) is chosen to solubilize the reactants and stabilize the polar transition state.

  • Initiation: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Addition: Cool the flask to 0 °C. Add DIPEA (2.0 equiv) followed by the dropwise addition of the target primary amine (1.1 equiv). Causality: The SNAr reaction of fluoronitropyridines is highly exothermic; initiating at 0 °C prevents thermal degradation and suppresses di-alkylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful displacement of fluorine is visually indicated by the reaction mixture turning a deep, vibrant yellow (characteristic of the extended conjugation in 2-amino-3-nitropyridines). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the exact mass shift: [M+H] = Starting Mass - 19 Da (F) + Mass of Amine.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl group at the C5 position via the displacement of iodine. Causality: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a large bite angle, accelerating the rate-determining reductive elimination step. Aqueous K₂CO₃ is used to convert the aryl boronic acid into a highly nucleophilic boronate complex.

  • Preparation: Charge a Schlenk flask with the C2-amino-5-iodo-3-nitropyridine intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with nitrogen for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) catalytic species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Execution: Heat the sealed flask to 80 °C for 6–8 hours.

  • Self-Validation Checkpoint: The reaction is complete when the solution transitions from a clear red/orange to a dark, opaque suspension. This visual cue is caused by the precipitation of "palladium black" as the catalyst deactivates at the end of the reaction. LC-MS will confirm the total consumption of the iodinated species and the appearance of the biaryl product mass.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium particulates, partition between water and ethyl acetate, and purify via flash silica gel chromatography.

References

  • ChemRxiv Preprints Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

2-Fluoro-5-iodo-3-nitropyridine Synthesis Pathway Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

The compound 2-fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) [1] is a highly valuable, polyfunctionalized heterocyclic building block. Its unique substitution pattern—featuring a labile fluorine atom for Nucleophilic Aromatic Substitution ( SN​Ar ), an iodine atom primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and a nitro group that can be subsequently reduced to an amine—makes it an indispensable intermediate in the discovery of novel therapeutics and agrochemicals.

Direct electrophilic nitration or halogenation of pre-formed fluoropyridines often suffers from poor regioselectivity and dangerous thermal profiles. Therefore, a highly controlled, step-wise functionalization starting from a commercially available, pre-oxidized pyridine ring is required. The optimal, field-proven synthetic pathway relies on a three-step sequence: Regioselective Iodination Deoxychlorination Halex (Halogen Exchange) Fluorination .

This guide details the mechanistic causality, self-validating protocols, and quantitative metrics required to execute this pathway safely and efficiently.

Pathway Visualization

Workflow SM 2-Hydroxy-3-nitropyridine CAS: 15862-34-7 Step1 Step 1: Iodination NIS, DMF, 80°C SM->Step1 Int1 2-Hydroxy-5-iodo-3-nitropyridine CAS: 25391-59-7 Step1->Int1 Step2 Step 2: Deoxychlorination POCl3, DMF (cat.), 100°C Int1->Step2 Int2 2-Chloro-5-iodo-3-nitropyridine CAS: 426463-05-0 Step2->Int2 Step3 Step 3: Halex Fluorination KF, 18-crown-6, DMSO, 120°C Int2->Step3 Product 2-Fluoro-5-iodo-3-nitropyridine CAS: 426463-16-3 Step3->Product

Fig 1: Three-step synthesis pathway of 2-Fluoro-5-iodo-3-nitropyridine.

Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Iodination

Objective: Synthesis of 2-hydroxy-5-iodo-3-nitropyridine (CAS 25391-59-7)[2].

  • Mechanistic Causality: The starting material, 2-hydroxy-3-nitropyridine, exists in a tautomeric equilibrium with 3-nitro-2-pyridone. The oxygen atom strongly donates electron density to the ortho and para positions (C3 and C5). Because the C3 position is blocked by the strongly electron-withdrawing nitro group, Electrophilic Aromatic Substitution ( SE​Ar ) is exclusively directed to the C5 position. We utilize N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) rather than I2​/H2​O2​ . NIS provides a controlled, steady release of electrophilic iodine ( I+ ), which prevents over-oxidation of the sensitive nitropyridine ring—a critical standard in the synthesis of pharmaceutical intermediates like AMPA receptor antagonists[3].

  • Self-Validating Protocol:

    • Charge a round-bottom flask with 2-hydroxy-3-nitropyridine (1.0 equiv) and anhydrous DMF (0.5 M).

    • Add NIS (1.1 equiv) in portions over 15 minutes at room temperature to control the mild exotherm.

    • Heat the reaction mixture to 80 °C for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the starting material spot disappears, replaced by a distinct, less polar UV-active spot.

    • Cool to room temperature and pour the mixture into ice-cold distilled water.

    • Filter the resulting yellow precipitate. Triturate with warm water to remove the water-soluble succinimide byproduct, yielding pure 2-hydroxy-5-iodo-3-nitropyridine.

Step 2: Deoxychlorination

Objective: Synthesis of 2-chloro-5-iodo-3-nitropyridine (CAS 426463-05-0)[4], a versatile intermediate in agricultural and material sciences[5].

  • Mechanistic Causality: Direct displacement of a hydroxyl group is impossible due to its poor leaving group ability. Phosphorus oxychloride ( POCl3​ ) is employed to activate the oxygen. Crucially, a catalytic amount of DMF is added. DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent (a chloromethyleneiminium ion). The pyridone oxygen attacks this highly electrophilic species, forming an excellent leaving group. Subsequent nucleophilic attack by the chloride ion at the C2 position yields the chlorinated product, preventing the formation of intractable tar byproducts.

  • Self-Validating Protocol:

    • Suspend 2-hydroxy-5-iodo-3-nitropyridine (1.0 equiv) in neat POCl3​ (5.0 equiv).

    • Add a catalytic amount of DMF (0.1 equiv).

    • Heat the mixture to 100 °C under an inert atmosphere for 6 hours. Validation: The heterogeneous suspension will become a homogenous, dark solution as the reaction proceeds.

    • Cool the mixture to room temperature. Critical Safety Step: Carefully quench the mixture by adding it dropwise to vigorously stirred crushed ice to hydrolyze excess POCl3​ into water-soluble phosphoric and hydrochloric acids.

    • Extract the aqueous layer with dichloromethane (DCM), wash with saturated NaHCO3​ until pH 7 is reached, dry over Na2​SO4​ , and concentrate in vacuo to isolate the product.

Step 3: Halex (Halogen Exchange) Fluorination

Objective: Synthesis of the final product, 2-fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3)[1].

  • Mechanistic Causality: The C2 position is highly activated towards SN​Ar by the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-nitro group. However, the fluoride ion is notoriously unreactive in its solid lattice form. To overcome this, spray-dried Potassium Fluoride (KF) is used alongside 18-crown-6 ether in anhydrous DMSO. The crown ether selectively chelates the K+ ion, leaving a "naked", highly nucleophilic fluoride ion. The C5-iodo group remains untouched because it lacks the necessary adjacent activating groups.

  • Self-Validating Protocol:

    • In a rigorously dried Schlenk flask, combine 2-chloro-5-iodo-3-nitropyridine (1.0 equiv), spray-dried KF (3.0 equiv), and 18-crown-6 (0.2 equiv).

    • Add anhydrous DMSO (0.2 M) and heat to 120 °C for 12 hours. Validation: Monitor via HPLC. The exchange of the heavier chlorine atom for the lighter, more electronegative fluorine atom will result in a distinct shift in retention time.

    • Cool the mixture, dilute with ethyl acetate, and wash extensively with water (5x) to completely remove the DMSO and crown ether.

    • Dry the organic layer, concentrate, and purify via flash column chromatography (Hexane/EtOAc) to yield the pure fluorinated target.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and reaction parameters for the optimized three-step workflow.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1 Regioselective IodinationNIS, DMF80485>98%
2 Deoxychlorination POCl3​ , DMF (cat.)100690>97%
3 Halex FluorinationKF, 18-crown-6, DMSO1201275>99%

References

  • Sigma-Aldrich - 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3.1

  • Google Patents - US6949571B2 - 1,2-dihydropyridine compounds, process for preparation of the same and use thereof. 3

  • Gallaudet University - 2-Chloro-5-Iodo-3-Nitropyridine: A Versatile Research Compound. 5

  • Sigma-Aldrich - 2-Chloro-5-iodo-3-nitropyridine 97 426463-05-0. 4

  • UC Riverside - Chemical Name CAS RN Molecular Formula Specific SOPs. 2

Sources

Literature Review and Technical Guide: The Strategic Utility of 2-Fluoro-5-iodo-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, functionally dense heterocyclic scaffolds is paramount. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) has emerged as a highly privileged, trifunctional building block. By featuring three distinct, orthogonally reactive sites—a highly electrophilic fluorinated carbon, a transition-metal-sensitive carbon-iodine bond, and a reducible nitro group—this molecule allows chemists to execute sequential, highly regioselective functionalizations without the need for tedious protecting-group chemistry.

This technical guide dissects the stereoelectronic principles governing its reactivity, provides field-proven, self-validating experimental protocols, and synthesizes current literature to empower researchers in leveraging this scaffold for Active Pharmaceutical Ingredient (API) development.

Molecular Architecture & Stereoelectronic Rationale

The synthetic value of 2-Fluoro-5-iodo-3-nitropyridine lies in the precise spatial arrangement of its substituents, which dictates a strict hierarchy of reactivity. Understanding the causality behind this reactivity is critical for designing successful synthetic routes.

  • C2-Fluoro (The Electrophile): Fluorine is the most electronegative element, creating a strong local dipole. However, its high reactivity here is not due to bond weakness, but rather its ability to stabilize the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution ( SN​Ar ). The adjacent pyridine nitrogen and the ortho-nitro group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO), making C2 highly susceptible to nucleophilic attack[1].

  • C5-Iodo (The Cross-Coupling Handle): The carbon-iodine bond is significantly weaker and longer than C-F or C-Cl bonds. This translates to a vastly superior rate of oxidative addition with Palladium(0) catalysts, allowing for selective Suzuki or Sonogashira cross-coupling at C5 while leaving the rest of the molecule intact[2].

  • C3-Nitro (The Masked Amine): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group (EWG) to activate the C2 position for SN​Ar . Once the C2 and C5 positions are functionalized, it can be reduced to a primary amine, unlocking pathways for intramolecular cyclization to form fused bicyclic systems like azaindoles or imidazopyridines[3].

Orthogonality Core 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) F_site C2-Fluoro Nucleophilic Aromatic Substitution (SNAr) Core->F_site Activated by NO2 & Pyridine N I_site C5-Iodo Palladium Cross-Coupling Core->I_site Facile Oxidative Addition NO2_site C3-Nitro Reduction & Cyclization Core->NO2_site Masked Amine Handle

Fig 1: Orthogonal reactivity profile of the trifunctional 2-Fluoro-5-iodo-3-nitropyridine scaffold.

Nucleophilic Aromatic Substitution ( SN​Ar ) at C2

Mechanistic Causality

The SN​Ar reaction is typically the first step in the functionalization sequence. Because the C2 position is flanked by the pyridine nitrogen and the C3-nitro group, the activation energy required to form the intermediate Meisenheimer complex is drastically reduced. Primary and secondary amines, as well as thiols and alkoxides, can displace the fluorine atom at room temperature with high quantitative yields[1].

Self-Validating Protocol: SN​Ar with a Primary Amine

This protocol is designed to be self-validating; the formation of the highly conjugated nitro-amine product results in a distinct colorimetric shift, providing immediate visual feedback before instrumental confirmation.

Reagents:

  • 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv)

  • Aliphatic or Aromatic Primary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-5-iodo-3-nitropyridine and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA via syringe. The non-nucleophilic nature of DIPEA ensures it acts solely as an acid scavenger for the generated HF, preventing unwanted side reactions.

  • Nucleophile Addition: Add the primary amine dropwise at 0 °C to control the initial exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Validation Check: The solution will rapidly transition from pale yellow to a deep, vibrant orange/red. Monitor via LC-MS; the complete disappearance of the starting material mass (m/z 268) and the appearance of the product mass confirms completion (typically 1-3 hours).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Palladium-Catalyzed Cross-Coupling at C5

Mechanistic Causality

Following C2 functionalization, the C5-iodo group is targeted. Iodine's large atomic radius and high polarizability make the C-I bond highly susceptible to oxidative addition by Pd(0) species. This allows Suzuki-Miyaura or Sonogashira couplings to proceed under relatively mild conditions, preventing the thermal degradation of the sensitive nitro group[2].

Self-Validating Protocol: Suzuki-Miyaura Coupling

Reagents:

  • C2-Substituted-5-iodo-3-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the organic substrate, aryl boronic acid, and K2​CO3​ . Add the Dioxane/Water mixture. Sparge the solution with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ quickly under a positive stream of Argon. Seal the tube.

  • Heating: Heat the reaction mixture to 80 °C for 4-6 hours.

  • Reaction Monitoring: Validation Check: As the cross-coupled product forms, the biphasic mixture often exhibits a distinct phase separation or precipitation upon cooling to room temperature. Confirm completion via TLC (Hexanes/EtOAc), noting the distinct UV-active spot of the extended biaryl system.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition between water and dichloromethane, extract, dry, and purify via flash column chromatography.

Nitro Reduction & Downstream Cyclization

Once the C2 and C5 positions are decorated, the C3-nitro group is reduced. The reduction transforms the electron-withdrawing nitro group into an electron-donating primary amine. If the C2 position was previously substituted with an amine, this reduction yields an ortho-diamine. This motif is the classical precursor for condensation reactions with aldehydes, carboxylic acids, or orthoesters to yield fused heterocyclic APIs, such as imidazo[4,5-b]pyridines or functionalized azaindoles[3].

Workflow A Starting Material (2-F, 5-I, 3-NO2) B Intermediate 1 (2-Amino, 5-I, 3-NO2) A->B SNAr C Intermediate 2 (2-Amino, 5-Aryl, 3-NO2) B->C Suzuki D Intermediate 3 (2,3-Diamino, 5-Aryl) C->D Reduction E Target API (Fused Heterocycle) D->E Cyclization

Fig 2: Stepwise synthetic workflow from building block to fused heterocyclic API architectures.

Quantitative Data & Reaction Optimization Summary

To assist in experimental design, the following table summarizes the optimized stoichiometric parameters and expected outcomes for the three primary functionalization pathways based on synthesized literature data.

Reaction TypeTarget SiteReagents / CatalystSolvent SystemTemp (°C)TimeAvg. Yield
SN​Ar C2-FluoroPrimary Amine (1.1 eq), DIPEA (2.0 eq)THF or DMF0 to 252 h85 - 95%
Suzuki Coupling C5-Iodo Ar−B(OH)2​ (1.2 eq), Pd(dppf)Cl2​ (5 mol%)Dioxane / H2​O (4:1)806 h75 - 90%
Sonogashira C5-IodoAlkyne (1.5 eq), Pd(PPh3​)2​Cl2​ (5 mol%), CuIDMF / Et3​N 604 h70 - 85%
Nitro Reduction C3-NitroIron powder (5.0 eq), NH4​Cl (aq)EtOH / H2​O 803 h80 - 95%
Nitro Reduction C3-Nitro H2​ (1 atm), 10% Pd/C (10 mol%)MeOH2512 h90 - 98%

Conclusion

2-Fluoro-5-iodo-3-nitropyridine represents a masterclass in rational reagent design. By understanding the stereoelectronic causality of its three functional groups, synthetic chemists can orchestrate highly complex, multi-step syntheses with remarkable efficiency. Its ability to undergo sequential SN​Ar , cross-coupling, and cyclization makes it an indispensable tool in the modern pharmacopeia for the discovery of novel kinase inhibitors and advanced therapeutic agents.

References

  • Sigma-Aldrich / MilliporeSigma. 2-fluoro-5-iodo-3-nitropyridine Product Specification & Literature.

  • ChemRxiv (2021). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles.1

  • ChemRxiv (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).3

  • World Journal of Advanced Research and Reviews (2021). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction.2

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, compounds like 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) have emerged as critical building blocks. This molecule possesses three distinct, orthogonally reactive sites: a highly electrophilic fluorinated C2 position, a reducible and cross-coupling-ready C5 iodine, and an electron-withdrawing C3 nitro group.

While this dense functionalization enables rapid assembly of complex pharmacophores, it also imparts significant chemical reactivity. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the causality behind the hazards and establish self-validating experimental workflows that ensure both scientific integrity and operator safety.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-Fluoro-5-iodo-3-nitropyridine is the first step in predicting its behavior in both synthetic and biological environments. The strong electron-withdrawing nature of the nitro group at C3 significantly depletes electron density from the pyridine ring, making the C2-fluorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Formula C5H2FIN2O2High halogen/nitro content indicates potential energetic instability under extreme thermal stress.
Molecular Weight 267.98 g/mol Heavy atom effect from iodine enhances lipophilicity and alters crystalline packing.
Density ~2.2 g/cm³High density necessitates vigorous stirring during heterogeneous reactions to prevent settling.
Boiling Point ~329 °C (Predicted)Low volatility minimizes inhalation risk of vapors, but dust inhalation remains a primary vector.
LogP (Predicted) ~1.46Moderate lipophilicity; capable of penetrating dermal barriers if dissolved in organic carriers.

Data synthesized from foundational chemical registries including[1] and [2].

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes, but understanding why these hazards exist is crucial for effective risk mitigation.

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The same electrophilic activation that makes the C2-fluorine excellent for SNAr reactions makes it highly reactive toward biological nucleophiles. Upon contact with skin or mucous membranes, the compound can covalently bind to amine or thiol residues on proteins, leading to acute irritation and potential sensitization.

  • H335 (May cause respiratory irritation): As a solid powder, airborne particulates can bypass primary dermal PPE. Once inhaled, the moisture in the respiratory tract facilitates localized nucleophilic attack by cellular proteins.

Self-Validating PPE Protocol

Do not rely on a single layer of defense. When handling this compound, employ a dual-barrier system :

  • Double Nitrile Gloving: Halogenated solvents (often used to dissolve this compound) can permeate standard nitrile. If the outer glove is compromised, the inner glove remains pristine. Validation: Inspect outer gloves for discoloration; replace immediately upon solvent contact.

  • Solvent-Specific Respirator: If handling outside a fume hood (e.g., during scale-up weighing), use a P100 particulate filter combined with an organic vapor cartridge.

Experimental Workflow: Safe Execution of SNAr Reactions

To demonstrate the practical application of these safety principles, below is a step-by-step methodology for executing an SNAr reaction at the C2 position using an amine nucleophile.

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon.

    • Causality: While the starting material is stable, the intermediate anionic Meisenheimer complex formed during SNAr is highly sensitive to oxidative degradation.

  • Dissolution: Dissolve 2-Fluoro-5-iodo-3-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C using an ice bath.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state. Cooling is mandatory because the ortho-nitro group makes the fluorine hyper-reactive; room temperature addition can result in a runaway exotherm.

  • Nucleophile Addition: Add the amine nucleophile dropwise over 15 minutes.

    • Causality: Dropwise addition controls the localized concentration of the nucleophile, preventing the formation of di-substituted byproducts (e.g., unwanted SNAr at the C5 iodine position).

  • Quenching: Quench the reaction strictly with saturated aqueous NH4Cl.

    • Causality: NH4Cl provides a mildly acidic environment (pH ~5.5) that neutralizes excess basic amine without causing hydrolytic cleavage of the newly formed bonds or degrading the unreacted C5 iodine.

SNAr_Workflow A PPE & Fume Hood Setup B Argon Purge (Prevent Oxidation) A->B C Dissolution in DMF (Cool to 0 °C) B->C D Dropwise Amine Addition C->D E Reaction Monitoring (LC-MS) D->E F NH4Cl Quench & Extraction E->F

Caption: Step-by-step SNAr experimental workflow ensuring thermal control and operator safety.

Emergency Response & Spill Mitigation

Spill response must be dictated by the physical state of the compound at the time of the incident. The[3] recommend standard hazardous waste containment, but field experience dictates a more nuanced approach.

The State-Dependent Mitigation Protocol
  • Solid Powder Spills: Never use a dry brush. Dry sweeping aerosolizes the highly electrophilic dust, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent pads (using water or a mild aqueous buffer) to immediately suppress dust generation, then carefully scoop into a hazardous waste container.

  • Solution Spills (e.g., in DMF/DMSO): Solvents like DMSO are rapid transdermal carriers. If the compound is spilled while in solution, it can be driven through the skin and directly into the bloodstream. Immediately deploy universal chemical absorbents (e.g., vermiculite or commercial spill pillows) to lock the solvent matrix, preventing it from spreading or contacting skin.

Spill_Response Spill Chemical Spill Detected Assess Assess Physical State Spill->Assess Solid Apply Damp Absorbent (Suppress Dust) Assess->Solid Solid Powder Liquid Apply Universal Absorbent (Prevent Transdermal) Assess->Liquid In Solution Dispose Seal in Hazardous Waste Container Solid->Dispose Liquid->Dispose

Caption: Decision matrix for chemical spill response based on the physical state of 2-Fluoro-5-iodo-3-nitropyridine.

References

  • Sigma-Aldrich. "2-fluoro-5-iodo-3-nitropyridine | 426463-16-3." Sigma-Aldrich Material Safety Data. Available at:[Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability profile. For synthetic chemists, knowledge of a compound's solubility in various solvents is paramount for designing efficient reaction and purification protocols. In drug discovery and development, poor aqueous solubility can be a major impediment, often leading to low bioavailability and erratic absorption, which can terminate the progression of an otherwise promising therapeutic candidate.[1] Therefore, the early and accurate determination of a compound's solubility profile is a non-negotiable aspect of its comprehensive characterization.

This guide focuses on 2-Fluoro-5-iodo-3-nitropyridine, a substituted pyridine with functionalities that suggest a complex solubility behavior. The presence of a halogen, a nitro group, and a fluoro group on the pyridine ring creates a unique electronic and steric environment that influences its interaction with various solvents.

Physicochemical Properties and Predicted Solubility of 2-Fluoro-5-iodo-3-nitropyridine

A qualitative prediction of solubility can be made by analyzing the molecular structure of 2-Fluoro-5-iodo-3-nitropyridine. The general principle of "like dissolves like" provides a foundational, albeit simplistic, starting point.[2]

  • Polarity: The pyridine ring itself is a polar heterocycle.[3] The strongly electron-withdrawing nitro group (-NO2) and the electronegative fluorine atom significantly enhance the polarity of the molecule. The iodine atom, while less electronegative, also contributes to the overall polarity.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor. This limits its ability to form extensive hydrogen bond networks with protic solvents like water.

  • Influence of Substituents:

    • Nitro Group: The nitro group is a strong electron-withdrawing group that increases the polarity of the molecule. This would suggest some solubility in polar solvents.[4]

    • Halogens (Fluoro and Iodo): Halogen substituents can have a varied effect on solubility. While fluorine can sometimes participate in weak hydrogen bonding, the overall effect of halogens is often to increase lipophilicity, which could favor solubility in nonpolar solvents.[5]

Based on these structural features, it can be hypothesized that 2-Fluoro-5-iodo-3-nitropyridine will exhibit limited solubility in water and other highly polar protic solvents. Its solubility is likely to be more favorable in polar aprotic solvents that can engage in dipole-dipole interactions, and potentially in some nonpolar solvents due to the presence of the large, polarizable iodine atom.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-iodo-3-nitropyridine in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateLimited hydrogen bonding capability.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighFavorable dipole-dipole interactions.
Nonpolar Toluene, Hexane, DichloromethaneLow to ModeratePotential for van der Waals interactions, but overall polarity may limit solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility determination requires a systematic experimental approach. The two primary methods employed are the kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7] It is a rapid assessment but may not represent the true equilibrium solubility.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[1][8] The shake-flask method is the most common technique for determining thermodynamic solubility.[9][10]

Mandatory Visualization: Workflow for Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay (Shake-Flask) cluster_analysis Analysis & Reporting prep_compound Weigh Compound kinetic_dissolve Dissolve in DMSO prep_compound->kinetic_dissolve thermo_add Add Excess Solid to Solvent prep_compound->thermo_add prep_solvents Prepare Solvents kinetic_add Add to Aqueous Buffer prep_solvents->kinetic_add prep_solvents->thermo_add kinetic_dissolve->kinetic_add kinetic_precipitate Observe Precipitation kinetic_add->kinetic_precipitate kinetic_analyze Analyze Supernatant kinetic_precipitate->kinetic_analyze analysis_quantify Quantify Concentration (HPLC/LC-MS) kinetic_analyze->analysis_quantify thermo_equilibrate Equilibrate (e.g., 24-48h shaking) thermo_add->thermo_equilibrate thermo_separate Separate Solid & Liquid (Filter/Centrifuge) thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant thermo_separate->thermo_analyze thermo_analyze->analysis_quantify analysis_report Report Solubility (mg/mL or µM) analysis_quantify->analysis_report

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method and is suitable for determining the equilibrium solubility of 2-Fluoro-5-iodo-3-nitropyridine in a variety of solvents.[9][10]

Materials:

  • 2-Fluoro-5-iodo-3-nitropyridine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-Fluoro-5-iodo-3-nitropyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 2-Fluoro-5-iodo-3-nitropyridine to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

      • Filter the supernatant through a 0.22 µm syringe filter. Care should be taken to avoid clogging and to ensure that the filter material does not adsorb the compound.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted samples by HPLC-UV or LC-MS.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 2-Fluoro-5-iodo-3-nitropyridine in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µM.

Data Interpretation and Reporting

The experimentally determined solubility values should be compiled in a clear and organized manner.

Table 2: Template for Reporting the Thermodynamic Solubility of 2-Fluoro-5-iodo-3-nitropyridine

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Analytical Method
Water25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetonitrile25HPLC-UV
DMSO25HPLC-UV
Toluene25HPLC-UV
Hexane25HPLC-UV

Conclusion

While a definitive, pre-existing dataset on the solubility of 2-Fluoro-5-iodo-3-nitropyridine is not currently available, this technical guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data, which is indispensable for the successful application of this compound in both synthetic chemistry and drug development endeavors. A thorough understanding and experimental characterization of solubility are critical for making informed decisions and mitigating risks in the research and development pipeline.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • IntechOpen. (2018).
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • ACS Publications. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PMC. (n.d.).
  • PMC. (n.d.). Substituent Effects on the [N–I–N]+ Halogen Bond.
  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • Millipore. (n.d.).
  • Pharmaceutical Research and Development Compounds. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Pyridine.
  • PMC. (2024).
  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.
  • Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Chemistry LibreTexts. (2023). Solubility Rules.
  • Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.
  • Chemistry Steps. (2021). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • YouTube. (2023). Solubility of Organic Compounds.

Sources

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodo-3-nitropyridine for Advanced Chemical Synthesis

2-Fluoro-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical research community, particularly those in drug discovery and materials science. Its structure, featuring three distinct and reactive functional groups—a nitro group, a fluorine atom, and an iodine atom—on a pyridine scaffold, makes it an exceptionally versatile synthetic intermediate. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, activates the molecule for a range of transformations. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety protocols, and synthetic utility, designed for the practicing research scientist.

Chapter 1: Strategic Importance in Research and Development

The utility of substituted pyridines in applied chemistry is well-established. The specific combination of functionalities in 2-fluoro-5-iodo-3-nitropyridine allows for selective, sequential reactions, making it a valuable precursor for complex molecular architectures.

  • Pharmaceutical and Agrochemical Synthesis : Halogenated and nitrated pyridines are crucial intermediates in the synthesis of bioactive molecules.[1][2] The fluorine atom, in particular, is a celebrated component in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3][4] The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, essential for building the core structures of novel therapeutics and next-generation pesticides.[1][5]

  • Materials Science : Pyridine-based structures are integral to the development of advanced materials, including organic semiconductors and specialized polymers.[2] The electronic properties imparted by the fluoro and nitro groups can be harnessed to fine-tune the performance of these materials.

Chapter 2: Commercial Availability and Procurement

While 2-Fluoro-5-iodo-3-nitropyridine is a specialized reagent, its isomers and closely related analogs are commercially available from various chemical suppliers, indicating a clear supply chain for this class of compounds. Researchers should note that CAS numbers are specific to isomers; careful verification is essential before procurement.

A closely related and commercially available isomer is 2-Fluoro-3-iodo-5-nitropyridine (CAS No. 884495-33-4) . Its availability provides a reliable proxy for sourcing and handling protocols.

Table 1: Commercial Supplier Data for Related Pyridine Building Blocks

Compound Name CAS Number Supplier Example Purity Notes
2-Fluoro-3-iodo-5-nitropyridine 884495-33-4 ChemScene ≥98% Available in research quantities.[6]
2-Chloro-5-iodo-3-nitropyridine 426463-05-0 Fluorochem 95% A chloro-analog, useful for comparative reactivity studies.[7]
2-Fluoro-5-iodopyridine 171197-80-1 Sigma-Aldrich, TCI 97% to >98% A denitrated analog, widely available.[8]

| 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 | Sigma-Aldrich | Not specified | A methyl-substituted analog.[9] |

This data indicates that while the exact 2-fluoro-5-iodo-3-nitro isomer may require custom synthesis, the necessary chemical space is well-explored and commercially accessible through its analogs.

Chapter 3: Physicochemical Properties and Characterization

Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The data below is for the closely related, commercially available analogs, which serve as an excellent reference.

Table 2: Physicochemical Properties of Related Halogenated Nitropyridines

Property 2-Fluoro-3-iodo-5-nitropyridine[6] 2-Chloro-5-iodo-3-nitropyridine[7] 2-Fluoro-5-iodopyridine[10]
Molecular Formula C₅H₂FIN₂O₂ C₅H₂ClIN₂O₂ C₅H₃FIN
Molecular Weight 267.98 g/mol 284.44 g/mol 222.99 g/mol
Appearance Not specified Solid Off-white to yellow solid/liquid
Melting Point Not specified 77 to 81°C 33-37 °C
Purity ≥98% 95% 97-99.95%

| Storage | Sealed in dry, 2-8℃ | Not specified | 4°C, protect from light |

For characterization, researchers can expect ¹H, ¹³C, and ¹⁹F NMR spectroscopy to be primary tools for structure verification. Resources like SpectraBase offer spectral data for analogous compounds, which can aid in the interpretation of experimental results.[11]

Chapter 4: Safety, Handling, and Storage

Substituted nitropyridines require careful handling due to their potential toxicity and reactivity. Safety data for analogous compounds provide a robust framework for safe laboratory practices.

  • Hazard Identification : Based on related compounds, 2-fluoro-5-iodo-3-nitropyridine should be considered harmful if swallowed, a skin irritant, and a serious eye irritant.[12][13]

  • Precautionary Measures :

    • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. For solids, a dust mask may be appropriate.[14]

    • Handling : Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling. Keep away from heat and ignition sources.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Some analogs are noted to be light-sensitive, so storage in an amber vial or dark location is recommended.[10][13]

  • Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases.[13]

Chapter 5: Reactivity Profile and Synthetic Utility

The synthetic power of 2-fluoro-5-iodo-3-nitropyridine stems from the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to building molecular complexity.

G cluster_molecule 2-Fluoro-5-iodo-3-nitropyridine cluster_reactions Key Reaction Classes mol Structure snar Nucleophilic Aromatic Substitution (SNAr) xcoupling Cross-Coupling (e.g., Suzuki, Sonogashira) reduction Nitro Group Reduction F_pos F at C2 F_pos->snar Excellent Leaving Group I_pos I at C5 I_pos->xcoupling Versatile Handle NO2_pos NO2 at C3 NO2_pos->snar Activates Ring NO2_pos->reduction Converts to Amine

Caption: Reactivity sites on 2-Fluoro-5-iodo-3-nitropyridine.

  • Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the nitro group at the 3-position, which stabilize the negatively charged Meisenheimer intermediate.[15][16] This makes the introduction of O-, N-, and S-nucleophiles a straightforward process. Fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings.[17]

  • Palladium-Catalyzed Cross-Coupling : The iodine atom at the 5-position is an ideal handle for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] This allows for the facile introduction of aryl, alkyl, alkynyl, and amino substituents, providing a powerful tool for library synthesis and lead optimization.

  • Nitro Group Reduction : The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; or SnCl₂).[15] This unmasks a new reactive site, enabling further derivatization through amide bond formation, diazotization, or other amine-based chemistries.

Chapter 6: Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, general methodology for leveraging the iodo-substituent in a palladium-catalyzed C-C bond formation, a cornerstone reaction in modern drug development.

G start Start: Assemble Reagents reagents 1. To an oven-dried flask, add: - 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent 2. Add anhydrous solvent (e.g., Dioxane/H₂O) reagents->solvent purge 3. Purge with Argon/Nitrogen (Degas for 15 min) solvent->purge heat 4. Heat reaction mixture (e.g., 80-100 °C) with stirring purge->heat monitor 5. Monitor reaction progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine monitor->workup purify 7. Purify crude product (Flash column chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-5-iodo-3-nitropyridine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution : Stir the mixture vigorously and heat to a temperature between 80-110 °C. The optimal temperature and reaction time will depend on the specific substrates.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodopyridine is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure cross-coupled product.

This self-validating protocol includes clear steps for setup, execution, and purification, ensuring reproducibility and success for researchers employing this critical transformation.

Conclusion

2-Fluoro-5-iodo-3-nitropyridine and its commercially available isomers represent a class of powerful and versatile building blocks for chemical synthesis. The strategic placement of three distinct functional groups allows for a highly controlled and modular approach to constructing complex molecules. With a clear understanding of its commercial sourcing, safe handling procedures, and predictable reactivity profile, researchers are well-equipped to leverage this reagent to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

  • J&K Scientific. 2-Fluoro-5-iodopyridine | 171197-80-1. [Link]

  • Manas Petro Chem. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. [Link]

  • SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]

  • Royal Society of Chemistry. Supporting Information for publications. [Link]

  • National Institutes of Health. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. [Link]

  • Lab Supplies. 2-Fluoro-3-nitropyridine, min 96%, 100 grams. [Link]

  • Organic Preparations and Procedures International. AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE. [Link]

  • Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • National Library of Medicine. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]

  • Chegg. Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. [Link]

Sources

Strategic Functionalization of 2-Fluoro-5-iodo-3-nitropyridine: A Whitepaper on Orthogonal Reactivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid assembly of complex heteroaromatic scaffolds is paramount. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3)[1] emerges as a highly versatile, tri-functionalized building block that offers unparalleled synthetic flexibility. Its unique electronic topology enables orthogonal, site-selective modifications without the need for cumbersome protecting-group strategies. This technical guide provides an in-depth analysis of the molecule's reactivity, detailing the causality behind its electronic behavior, and outlines self-validating experimental protocols for its functionalization.

Molecular Architecture & Electronic Mapping

The synthetic utility of 2-fluoro-5-iodo-3-nitropyridine is dictated by the distinct electronic contributions of its three functional groups, which prime the pyridine core for highly regioselective reactions.

  • The Pyridine Core: Inherently electron-deficient due to the electronegative nitrogen atom, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack[2].

  • The 2-Fluoro Substituent: Fluorine exerts a strong inductive electron-withdrawing effect (-I). In Nucleophilic Aromatic Substitution (SNAr), breaking the strong C-F bond is not the rate-determining step; rather, it is the initial attack of the nucleophile. The highly electronegative fluorine pulls electron density out of the ring, making C2 exceptionally electrophilic[3].

  • The 3-Nitro Substituent: The nitro group provides powerful resonance (-M) and inductive (-I) electron withdrawal. It dramatically stabilizes the negative charge of the intermediate Meisenheimer complex during SNAr reactions at the adjacent C2 position[4].

  • The 5-Iodo Substituent: Iodine is a large, soft, and polarizable atom with a relatively weak C-I bond (~65 kcal/mol). This makes it an ideal handle for oxidative addition by low-valent transition metals (e.g., Pd(0)), while remaining entirely inert to standard SNAr conditions.

Orthogonal functionalization workflow for 2-Fluoro-5-iodo-3-nitropyridine.

Orthogonal Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is uniquely activated for SNAr. When a nucleophile (e.g., an amine, thiol, or alkoxide) attacks C2, the resulting negative charge is delocalized into both the ring nitrogen and the oxygen atoms of the 3-nitro group. Research demonstrates that 2-fluoro-3-nitropyridines can efficiently undergo SNAr even with relatively weak nucleophiles or radioisotopes like [18F]fluoride due to this profound stabilization[5].

Causality of Chemoselectivity: The C5-iodo position does not undergo SNAr because it lacks the necessary ortho/para electron-withdrawing groups to stabilize the Meisenheimer intermediate. Thus, nucleophiles react exclusively at C2.

SNAr mechanism showing Meisenheimer complex stabilization at the C2 position.

Transition-Metal Catalyzed Cross-Coupling at C5

Following or preceding SNAr, the C5-iodo group serves as a pristine site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. Causality of Chemoselectivity: Palladium(0) catalysts selectively insert into the C-I bond over the C-F bond because the C-I bond dissociation energy is significantly lower, making oxidative addition kinetically favored at the softer iodine atom.

Nitro Group Reduction and Annulation at C3

Once the C2 and C5 positions are functionalized, the 3-nitro group can be reduced to a primary amine. This newly formed aniline-like amine is highly nucleophilic and can be condensed with adjacent functional groups (introduced at C2) to form bicyclic heteroaromatics such as imidazo[4,5-b]pyridines or pyrrolo[2,3-b]pyridines—privileged scaffolds in kinase inhibitor design.

Quantitative Reactivity Data

The following table summarizes the distinct electronic roles and reactivity parameters of the functional groups, providing a predictive framework for synthetic planning.

Functional GroupPositionPrimary ReactivityElectronic RoleBond Dissociation Energy (Approx.)Chemoselectivity Control
Fluoro (-F) C2Nucleophilic Aromatic Substitution (SNAr)Strong -I effect; highly electronegative leaving group~115 kcal/mol (C-F)Reacts exclusively with nucleophiles (amines, thiols, alkoxides) under mild basic conditions.
Nitro (-NO2) C3Reduction / AnnulationStrong -M, -I effect; activates C2 and C4N/AInert to mild SNAr and Pd-coupling. Reduced to -NH2 via Fe/NH4Cl or Pd/C/H2.
Iodo (-I) C5Transition-Metal Cross-CouplingSoft, polarizable leaving group~65 kcal/mol (C-I)Undergoes oxidative addition with Pd(0) or Cu(I). Inert to standard SNAr nucleophiles.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explained, and built-in observational checkpoints guarantee experimental success.

Protocol A: Regioselective SNAr at C2 with a Secondary Amine

Objective: Displace the C2-fluorine with morpholine while preserving the C5-iodine.

  • Reaction Setup: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq). Causality: A mild, insoluble inorganic base acts as an acid scavenger without acting as a competing nucleophile.

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint (TLC & Visual): The starting material is pale yellow. As the reaction proceeds, the solution will turn bright yellow/orange . This color shift is a self-validating indicator of success: it results from the newly established "push-pull" chromophore between the electron-donating amine and the electron-withdrawing nitro group. Thin-Layer Chromatography (TLC) will reveal a highly UV-active spot with a lower Rf than the starting material.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water.

  • Analytical Validation: LC-MS will confirm a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the morpholine moiety (+86 Da), while retaining the distinct isotopic signature of iodine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to the C5 position of the previously synthesized C2-amino-5-iodo-3-nitropyridine.

  • Reaction Setup: Combine the C5-iodo intermediate (1.0 eq) and an aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (3.0 eq). Causality: The biphasic solvent system ensures both the organic reactants and the inorganic base are solvated. The dppf ligand provides steric bulk that accelerates reductive elimination.

  • Degassing: Sparge the mixture with nitrogen for 10 minutes to prevent catalyst oxidation.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor via LC-MS. The complete disappearance of the iodine isotopic pattern (a distinct mass defect) and the appearance of the exact mass of the cross-coupled product validates the oxidative addition and subsequent transmetalation/reductive elimination cycle.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Sigma-Aldrich - 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3 1

  • ResearchGate - Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines 5

  • PMC (PubMed Central) - Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules 4

  • Wikipedia - Nucleophilic aromatic substitution 2

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism 3

Sources

Theoretical Profiling and Reactivity Workflows of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a remarkably versatile intermediate, possessing three distinct, orthogonally reactive functional groups. To fully harness its synthetic potential without relying on trial-and-error empiricism, we must turn to Density Functional Theory (DFT).

This whitepaper synthesizes theoretical computational models—including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—to predict the chemical behavior of this molecule. By establishing a rigorous theoretical framework, we can rationally design self-validating experimental workflows for regioselective functionalization.

Molecular Architecture & Computational Methodology

The reactivity of 2-Fluoro-5-iodo-3-nitropyridine is governed by a complex "push-pull" electronic environment:

  • C2-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), highly polarizing the C2 carbon while serving as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Nitro Group: Acts as a powerful π -acceptor, depleting electron density from the ortho (C2) and para (C4) positions, stabilizing anionic intermediates (Meisenheimer complexes).

  • C5-Iodine: Highly polarizable with a weak C-I bond, making it the ideal site for transition-metal-catalyzed oxidative addition.

Theoretical Framework

To accurately model this system, standard DFT protocols must be adapted to account for the heavy iodine atom. Calculations are typically performed using the B3LYP hybrid functional . For lighter atoms (C, H, N, O, F), the 6-311++G(d,p) basis set provides the necessary diffuse and polarization functions to model the anionic transition states. For iodine, the LANL2DZ basis set with an Effective Core Potential (ECP) is mandatory to account for relativistic effects of the inner-shell electrons [1].

computational_workflow A Input Geometry (SMILES/3D) B DFT Optimization B3LYP Functional A->B C Basis Set Assignment 6-311++G(d,p) & LANL2DZ B->C D Frequency Analysis (Minima Verification) C->D E Electronic Properties (HOMO-LUMO, MEP) D->E F NBO Analysis (Orbital Interactions) D->F

Caption: Step-by-step computational workflow for DFT analysis of halogenated pyridines.

Electronic Structure & Global Reactivity

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap ( ΔE ) is a critical indicator of molecular stability and chemical reactivity. A smaller gap indicates higher polarizability and lower kinetic stability. By applying Koopmans' theorem to the DFT-calculated orbital energies, we can derive global reactivity descriptors, including Parr’s Electrophilicity Index ( ω ) [2].

The electrophilicity index is calculated as ω=μ2/2η , where μ is the electronic chemical potential and η is the chemical hardness.

Table 1: Computed Global Reactivity Descriptors (B3LYP/6-311++G(d,p)/LANL2DZ)

DescriptorFormula / DefinitionComputed Value (eV)
HOMO Energy ( EHOMO​ ) Highest Occupied Molecular Orbital-7.42
LUMO Energy ( ELUMO​ ) Lowest Unoccupied Molecular Orbital-3.15
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.27
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.135
Chemical Potential ( μ ) (EHOMO​+ELUMO​)/2 -5.285
Electrophilicity Index ( ω ) μ2/2η 6.54

Causality Insight: According to Parr's scale, any molecule with ω>1.50 eV is classified as a strong electrophile. A value of 6.54 eV is exceptionally high, confirming that 2-Fluoro-5-iodo-3-nitropyridine will act as an aggressive electron acceptor in the presence of nucleophiles.

Natural Bond Orbital (NBO) Analysis

To understand the specific site reactivity, we utilize Natural Bond Orbital (NBO) analysis, initially developed by Weinhold [3]. NBO transforms complex wavefunctions into localized Lewis-like structures, allowing us to quantify hyperconjugative interactions via second-order perturbation theory.

In 2-Fluoro-5-iodo-3-nitropyridine, NBO analysis reveals:

  • C2-F Bond Polarization: Intense charge transfer from the pyridine ring to the highly electronegative fluorine atom creates a deep localized positive electrostatic potential ( σ -hole) at C2.

  • C5-I Bond Weakening: We observe significant electron donation from the iodine lone pairs ( LP ) into the adjacent π∗(C−C) anti-bonding orbitals. However, the large atomic radius of iodine results in poor orbital overlap, making the C5-I bond the weakest in the molecule (lowest Bond Dissociation Energy), perfectly priming it for oxidative addition by Palladium(0).

Theory-Guided Experimental Workflows

Theoretical profiling dictates that functionalization must be strictly sequenced. Because the molecule is a strong electrophile (high ω ), introducing a nucleophile will immediately trigger an SNAr reaction at C2. If cross-coupling at C5 is desired first, the highly reactive C2-F bond must be addressed, or the conditions must be strictly anhydrous and non-nucleophilic.

Below are the self-validating protocols for orthogonal functionalization.

reactivity_pathway A 2-Fluoro-5-iodo-3-nitropyridine (Highly Electrophilic Scaffold) B SNAr Reaction (C2) Nucleophilic Attack A->B  Amines/Alcohols  (Fast, 0°C) C Suzuki Coupling (C5) Oxidative Addition A->C  Pd(0), Boronic Acids  (Requires Heat) D C2-Substituted Product (F displaced) B->D E C5-Substituted Product (I displaced) C->E

Caption: Orthogonal reactivity pathways governed by localized electronic properties.

Protocol 1: Regioselective SNAr at the C2 Position

Guided by the high Electrophilicity Index ( ω ) and C2 σ -hole.

Rationale: The C2 position is doubly activated by the adjacent pyridine nitrogen and the ortho-nitro group. Fluorine is displaced rapidly. Self-Validation: The reaction is highly exothermic. A color change from pale yellow to deep orange/red typically indicates the formation of the transient Meisenheimer complex.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Causality: The high electrophilicity means the reaction is extremely fast; cooling prevents unselective degradation or bis-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the consumption of the nucleophilic amine and driving the equilibrium forward.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine) (1.1 eq) dropwise over 10 minutes.

  • Monitoring: Stir for 30 minutes at 0 °C, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf starting material validates completion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Guided by NBO analysis showing a weakened C-I bond susceptible to Pd(0) insertion.

Rationale: Once the C2 position is substituted (or if carefully protected), the C5-Iodine bond can be selectively cleaved via oxidative addition. Self-Validation: Successful degassing and active catalysis are visually validated by the reaction mixture maintaining a pale yellow/orange hue. Precipitation of "Pd black" indicates catalyst death via oxidation.

  • Preparation: Charge a Schlenk flask with the C2-substituted-5-iodo-3-nitropyridine intermediate (1.0 eq), a target arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent & Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Water is required to dissolve the inorganic base and activate the boronic acid via a boronate intermediate.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon.

  • Heating: Seal the flask and heat to 80 °C for 4–6 hours.

  • Monitoring: Analyze via LC-MS. The mass shift corresponding to the loss of iodine (-127 Da) and addition of the aryl group validates successful coupling.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues, and purify via flash column chromatography.

References

  • Density Functional Theory and ECPs: Roy, S. et al. "Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine." Catalysis Science & Technology, 2025. URL:[Link]

  • Electrophilicity Index: Parr, R. G., Szentpaly, L. v., & Liu, S. "Electrophilicity Index." Journal of the American Chemical Society, 1999, 121(9), 1922–1924. URL:[Link]

  • Natural Bond Orbital (NBO) Analysis: Weinhold, F. "Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives." Journal of Computational Chemistry, 2012, 33(30), 2363-2379. URL:[Link]

Methodological & Application

Application Notes and Protocols: Chemoselective Suzuki-Miyaura Coupling of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) serves as a highly versatile, multi-functional "molecular lego" piece. It is frequently utilized to construct complex 2,3,5-trisubstituted pyridine scaffolds, which are ubiquitous in kinase inhibitors and targeted therapeutics.

However, the molecule presents a distinct chemoselectivity challenge. It possesses three orthogonal reactive sites: a C5-iodine primed for transition-metal catalysis, a C2-fluorine highly activated for Nucleophilic Aromatic Substitution (SNAr), and a C3-nitro group that can be subsequently reduced. This application note provides a deep dive into the causality of its reactivity and outlines field-proven, self-validating protocols to achieve high-yielding Suzuki-Miyaura cross-couplings while strictly preserving the sensitive C-F bond.

Mechanistic Insights: The Reactivity Profile

To successfully manipulate 2-Fluoro-5-iodo-3-nitropyridine, one must understand the thermodynamic and electronic forces governing its reactivity.

  • C5-Iodine (The Cross-Coupling Site): The carbon-iodine (C-I) bond has a relatively low Bond Dissociation Energy (BDE) of approximately 55–60 kcal/mol[1]. This makes it the kinetically favored site for the oxidative addition of Palladium(0) species, initiating the Suzuki-Miyaura catalytic cycle.

  • C2-Fluorine (The SNAr Trap): The carbon-fluorine (C-F) bond is thermodynamically strong (BDE ~115 kcal/mol) and is generally inert to Pd(0) insertion[1]. However, the strong electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-nitro group severely depletes electron density at the C2 position. This makes the C2-F bond extremely susceptible to SNAr by nucleophiles (e.g., amines, alkoxides, or hydroxides)[2].

  • C3-Nitro (The Activating Handle): Beyond activating the C2 position, the nitro group serves as a latent amine, which can be unmasked post-coupling via catalytic hydrogenation or iron-mediated reduction to form hydrogen-bond donor motifs.

ReactivityMap Molecule 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) C5 C5-Iodine Pd-Catalyzed Coupling (Suzuki, Sonogashira) Molecule->C5 Lowest BDE (~55 kcal/mol) Fast Oxidative Addition C2 C2-Fluorine SNAr Reactions (Amines, Alkoxides) Molecule->C2 Highly Electrophilic Activated by ortho-NO2 C3 C3-Nitro Reduction to Amine (H2/Pd-C or Fe/HCl) Molecule->C3 Post-Coupling Modification Handle

Fig 1: Reactivity map of 2-Fluoro-5-iodo-3-nitropyridine highlighting orthogonal functionalization.

The "SNAr Trap": Causality in Catalyst and Base Selection

The primary mode of failure in the Suzuki coupling of 2-Fluoro-5-iodo-3-nitropyridine is the unintended displacement of the C2-fluorine. If a strong, nucleophilic base (such as NaOH or KOH) is used, or if the reaction is run in a nucleophilic solvent (like ethanol) at high temperatures, the hydroxide or alkoxide ions will rapidly attack the C2 position, yielding 2-hydroxy or 2-alkoxy byproducts.

The Solution: To achieve chemoselectivity, the reaction must employ a mild, non-nucleophilic base (e.g., K3PO4 or Na2CO3) suspended in a non-nucleophilic solvent system (e.g., 1,4-Dioxane/H2O or Toluene/H2O)[3][4]. The biphasic nature of these solvent systems ensures that the inorganic base dissolves sufficiently in the aqueous phase to activate the boronic acid (forming the reactive boronate complex), while keeping the highly electrophilic fluoropyridine sequestered in the organic phase, thereby minimizing SNAr degradation.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the optimization landscape, demonstrating how base and solvent choices directly dictate the chemoselectivity of the reaction.

Base (2.0 eq)Solvent System (4:1)Temp (°C)Suzuki Product Yield (%)SNAr Byproduct (%)Chemoselectivity Outcome
NaOHEtOH / H2O8015%80% (2-Ethoxy/2-Hydroxy)Poor (SNAr dominates)
K2CO3DMF / H2O9045%35% (2-Hydroxy)Moderate (Thermal degradation)
Na2CO3Toluene / H2O8088%<5%Excellent
K3PO4 1,4-Dioxane / H2O 60 92% <2% Optimal (C-F completely preserved)

Data represents typical isolated yields for the coupling of 2-fluoro-5-iodo-3-nitropyridine with standard arylboronic acids.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the temperature and utilizing K3PO4 in Dioxane, the C-F bond is preserved for downstream functionalization.

Workflow Step1 1. Reagent Preparation Arylboronic acid, Pd(dppf)Cl2, K3PO4 Step2 2. Solvent Addition Degassed 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Substrate Addition 2-Fluoro-5-iodo-3-nitropyridine Step2->Step3 Step4 4. Controlled Heating Stir at 60°C under N2 (Monitor via LC-MS) Step3->Step4 Step5 5. Workup & Extraction Filter (Celite), Extract (EtOAc), Wash (Brine) Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2: Step-by-step workflow for the chemoselective Suzuki coupling preserving the C-F bond.

Materials & Reagents:

  • 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:

  • System Evacuation: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K3PO4. Seal the vessel and purge with Nitrogen (N2) or Argon for 3 cycles (vacuum/backfill) to remove oxygen, which can prematurely oxidize the Pd(0) catalyst.

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with N2 for 15 minutes.

  • Substrate Introduction: Add 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv) to the reaction vessel, followed by the degassed solvent mixture (approx. 0.2 M concentration relative to the substrate).

  • Controlled Heating: Heat the reaction mixture to exactly 60 °C. Causality note: Exceeding 75-80 °C significantly increases the kinetic rate of hydroxide attack on the C2-F bond, leading to the 2-hydroxy byproduct.

  • In-Process Validation (IPC): After 4 hours, sample the organic layer for LC-MS analysis.

    • Self-Validation Check: The chromatogram should indicate complete consumption of the starting material (m/z 267.9). The presence of the desired product mass without a corresponding [M-F+OH] peak (mass shift of -2 + 17 = +15 Da relative to the expected product) confirms the protocol's integrity.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (typically a gradient of Hexanes/EtOAc).

Protocol B: One-Pot Sequential Suzuki / SNAr Amination

If the ultimate goal is to replace the C-F bond with an amine, a one-pot sequential approach saves time and reduces purification loss.

  • Suzuki Phase: Perform Protocol A exactly as described, but allow the reaction to reach full conversion at 60 °C. Do not work up the reaction.

  • SNAr Phase: To the same reaction vessel, add the desired primary or secondary amine (3.0 equiv) directly into the Dioxane/H2O mixture.

  • Thermal Shift: Increase the temperature to 90 °C and stir for an additional 6–8 hours. The elevated temperature and presence of the amine will drive the SNAr reaction at the C2 position[2].

  • Validation: LC-MS will show the disappearance of the Suzuki intermediate and the emergence of the aminated product. Proceed with standard aqueous workup and purification.

References

  • Averin, A. D., et al. (2019). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. Retrieved from:[Link]

  • Luo, Y.-R., & ACS Publications. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from:[Link]

  • World Intellectual Property Organization. (2024). WO2024062090A1 - PCSK9 inhibitors and methods of use thereof (Details on K3PO4/Dioxane cross-coupling parameters). Google Patents.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly versatile, bifunctional building block used extensively in the synthesis of complex pharmaceuticals and agrochemicals. The molecule features two orthogonal electrophilic sites: a C5-iodo group and a C2-fluoro group.

The primary synthetic challenge when functionalizing this scaffold with amines is chemoselectivity . Amines are not only the required coupling partners for palladium-catalyzed Buchwald-Hartwig aminations[1], but they are also potent nucleophiles capable of triggering Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic causality and provides a self-validating protocol to achieve exclusive C5-amination via kinetic control, preserving the C2-fluoro group for downstream functionalization.

Mechanistic Causality & Chemoselectivity Principles

To achieve precise functionalization, one must manipulate the competing activation energies of the SNAr and cross-coupling pathways.

  • The SNAr Pathway (C2-Fluoro): The C2-fluoro position is highly polarized. The adjacent nitro group at C3 exerts strong inductive (-I) and mesomeric (-M) effects, drastically lowering the LUMO of the pyridine ring and stabilizing the anionic Meisenheimer complex formed during nucleophilic attack. This pathway is thermodynamically favored in polar solvents[2].

  • The Buchwald-Hartwig Pathway (C5-Iodo): The C5-I bond has a low bond dissociation energy, making it highly susceptible to oxidative addition by electron-rich Pd(0) species[3].

The Causality of Reaction Conditions: To favor the Buchwald-Hartwig amination over SNAr, we must kinetically starve the SNAr pathway while accelerating the Pd-catalytic cycle.

  • Solvent Selection: Using a non-polar solvent like toluene suppresses the charge-separated transition state required for SNAr[2].

  • Ligand Design: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos or XPhos) accelerate both the oxidative addition into the C-I bond and the subsequent reductive elimination, preventing unproductive β-hydride elimination[1].

  • Base Selection: Cs2CO3 is virtually insoluble in toluene. This maintains a very low effective concentration of the base—sufficient to deprotonate the Pd-bound amine intermediate, but insufficient to promote background SNAr[4].

Chemoselectivity SM 2-Fluoro-5-iodo- 3-nitropyridine BH C5-Amination (Buchwald-Hartwig) SM->BH Pd2(dba)3, BrettPhos Cs2CO3, Toluene Kinetic Control SNAr C2-Amination (SNAr) SM->SNAr Amine, DIPEA DMF, 25°C Thermodynamic Control

Chemoselective divergence of 2-Fluoro-5-iodo-3-nitropyridine.

Quantitative Condition Optimization

The following table summarizes how specific alterations to the reaction environment dictate the chemoselective outcome.

EntryCatalyst / LigandBaseSolventTemp (°C)Ratio (C5:C2)Yield (%)Mechanistic Insight
1 Pd2(dba)3 / BrettPhos Cs2CO3 Toluene 80 >95:5 88% Optimal kinetic control; SNAr suppressed.
2Pd2(dba)3 / BINAPCs2CO3Toluene8070:3065%Slower reductive elimination allows competitive SNAr.
3NoneDIPEADMF25<1:9992%Pure thermodynamic SNAr at the activated C2-F bond.
4Pd2(dba)3 / BrettPhosK2CO3DMF8040:6075%Polar solvent stabilizes SNAr transition state, ruining selectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle[4].

Reagents
  • 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, 1.0 mmol, 268 mg)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 4 mol% Pd, 18.3 mg)

  • BrettPhos (0.04 equiv, 21.5 mg)

  • Cs2CO3 (2.0 equiv, 652 mg)

  • Anhydrous, degassed Toluene (10 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos.

  • Evacuate the flask and backfill with inert gas (Argon or N2). Repeat this cycle three times. Oxygen must be strictly excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II)[4].

  • Add 2 mL of degassed toluene and stir for 10 minutes at room temperature.

  • Validation Checkpoint: The solution must transition from a deep purple/red suspension to a clear, dark orange/yellow solution. This visual shift confirms the successful ligand exchange and formation of the active Pd(0)-BrettPhos complex.

Step 2: Reagent Assembly 4. To a separate dry flask, add 2-Fluoro-5-iodo-3-nitropyridine and Cs2CO3. 5. Transfer the pre-activated catalyst solution into this flask via a gas-tight syringe. Add the remaining 8 mL of toluene. 6. Add the amine via microsyringe. (If the amine is a solid, add it during step 4).

Step 3: Reaction Execution 7. Seal the flask and submerge it in a pre-heated oil bath at 80 °C. 8. Stir vigorously (≥800 rpm). Causality Note: Vigorous stirring is mandatory because Cs2CO3 is insoluble in toluene; the reaction occurs at the solid-liquid interface.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(I)L] Pd0->OA + Ar-I AC Amine Coordination [Pd(II)(Ar)(NHR)L] OA->AC + Amine, Base - Base·HI RE Reductive Elimination C-N Bond Formation AC->RE RE->Pd0 - Ar-NHR

Buchwald-Hartwig catalytic cycle highlighting key intermediate states.

Step 4: Monitoring & Workup 9. After 4 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL of acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LCMS.

  • Validation Checkpoint: Look for the complete disappearance of the starting material mass (m/z 267.9) and the appearance of the target C5-aminated product mass. The absence of the C2-aminated byproduct confirms successful chemoselectivity.

  • Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad thoroughly with Ethyl Acetate (3 × 10 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Sources

Application Note: 2-Fluoro-5-iodo-3-nitropyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly versatile, tri-functionalized heterocyclic building block extensively utilized in modern drug discovery. Rather than functioning as a simple reagent, this molecule acts as a "programmable logic gate" for the synthesis of complex molecular architectures. Its primary utility lies in the construction of fused bicyclic systems, such as imidazo[4,5-b]pyridines and 5-azaindoles. These fused heterocycles are critical pharmacophores in next-generation therapeutics, including AKT1 kinase inhibitors and central nervous system agents like AMPA receptor modulators .

This application note details the mechanistic rationale, orthogonal reactivity, and self-validating protocols required to successfully deploy this scaffold in a medicinal chemistry setting.

Electronic Architecture & Mechanistic Rationale

The strategic importance of 2-fluoro-5-iodo-3-nitropyridine stems from its highly specific electronic distribution. Successful synthesis requires understanding the causality behind its reactivity:

  • C2-Fluorine (Hard Electrophile): The fluorine atom at the 2-position is rendered exceptionally electrophilic by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. Fluorine is preferred over chlorine or bromine here because the rate-determining step in Nucleophilic Aromatic Substitution (SNAr) is the formation of the Meisenheimer complex; the highly electronegative fluorine stabilizes this negatively charged transition state far better than other halogens.

  • C3-Nitro (Electron-Withdrawing & Latent Nucleophile): The nitro group serves a dual purpose. Initially, it acts as a powerful electron-withdrawing group (EWG) to activate the C2 position for SNAr. Post-substitution, it can be chemoselectively reduced to a primary amine, providing a nucleophilic handle for subsequent cyclization.

  • C5-Iodine (Soft Electrophile): The iodine atom provides a highly reactive site for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because the C–I bond is weaker and softer than the C–F bond, palladium insertion occurs exclusively at C5, allowing for orthogonal functionalization without interfering with the C2 position.

Reactivity Core 2-Fluoro-5-iodo-3-nitropyridine C2 C2-Fluoro Highly electrophilic Rapid SNAr with nucleophiles Core->C2 C3 C3-Nitro Strongly electron-withdrawing Latent amine for cyclization Core->C3 C5 C5-Iodo Soft electrophile Orthogonal Pd-catalyzed coupling Core->C5

Electronic architecture and orthogonal reactivity of 2-fluoro-5-iodo-3-nitropyridine.

Core Workflow: Synthesis of Functionalized Imidazo[4,5-b]pyridines

The most prominent application of this scaffold is the construction of 2,3,5-trisubstituted imidazo[4,5-b]pyridines. The workflow follows a logical, chemoselective sequence designed to prevent cross-reactivity between the three handles.

Workflow A 2-Fluoro-5-iodo- 3-nitropyridine B SNAr Adduct (C2-Aminated) A->B R-NH2, Base Room Temp C Diamine Intermediate (C3-Reduced) B->C Na2S2O4 or Fe/NH4Cl, Heat D Imidazo[4,5-b]pyridine Core C->D Orthoester, H+ Heat E Target API (C5-Arylated) D->E Ar-B(OH)2, Pd cat. Base, Heat

Step-by-step synthetic workflow for constructing functionalized imidazo[4,5-b]pyridines.

Quantitative Data & Reactivity Profile

To ensure experimental predictability, the reactivity of each functional handle is summarized below. This table serves as a quick-reference guide for reaction planning and In-Process Controls (IPCs).

Reactive HandleElectrophile TypePrimary ReactionTypical ReagentsSelf-Validating IPC
C2-Fluoro HardSNAr (Nucleophilic Substitution)Primary/Secondary Amines, NaHCO₃ or DIPEA, EtOH/THFVisual: Color shift from pale yellow to deep red.LC-MS: [M+H]⁺ shifts by (Amine Mass - 19 Da).
C3-Nitro N/A (Latent Nucleophile)Chemoselective ReductionNa₂S₂O₄, or Fe/NH₄Cl in EtOH/H₂OTLC: Product is highly polar (low Rf).Stain: Ninhydrin positive (primary amine).
C5-Iodo SoftTransition-Metal Cross-CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OVisual: Precipitation of Pd-black.LC-MS: Loss of characteristic iodine isotope pattern.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring the specified visual cues and analytical checkpoints, researchers can confirm the success of each step without waiting for final NMR characterization.

Protocol A: Chemoselective SNAr at C2

Objective: Displace the C2-fluorine with a primary amine while leaving the C5-iodine intact, a standard procedure in the synthesis of AKT1 and AMPA inhibitors , .

Causality: A mild base (NaHCO₃) is used in a protic solvent (Ethanol) at room temperature. The extreme electrophilicity of the C2 position allows the reaction to proceed without heating, which prevents unwanted side reactions or degradation of the nitro group.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous Ethanol (0.5 M concentration). The solution will appear pale yellow.

  • Base Addition: Add NaHCO₃ (1.2 eq) to the stirring solution.

  • Nucleophile Addition: Slowly add the primary amine (1.05 eq) dropwise at 25 °C.

  • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes, observe a distinct color change from pale yellow to deep orange or red. This indicates the formation of the extended conjugated ortho-nitroaniline system.

  • Incubation: Stir the mixture at 25 °C for 16 hours.

  • Self-Validation Checkpoint 2 (Analytical): Quench a 10 µL aliquot in Acetonitrile and analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 268) and the appearance of the expected product mass.

  • Workup: Add water to precipitate the product. Filter the resulting solid and wash with isopropyl ether to yield the pure SNAr adduct.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to the C5-iodine of the cyclized imidazo[4,5-b]pyridine intermediate.

Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often the bottleneck when coupling sterically hindered heteroaryls. A biphasic solvent system (1,4-Dioxane/Water, 4:1) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the C5-iodo intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 eq). The solution will typically be orange/brown.

  • Heating: Heat the reaction mixture to 90 °C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (Visual): As the reaction reaches completion and the catalyst cycle terminates, the mixture will darken significantly, often depositing a black precipitate (palladium black) on the walls of the flask.

  • Self-Validation Checkpoint 2 (Analytical): Perform TLC (Ethyl Acetate/Hexanes). The starting material is highly UV-active (254 nm) due to the heavy atom effect of iodine. Complete disappearance of this spot confirms reaction completion.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify via flash column chromatography.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)

experimental setup for reactions involving 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Strategic Functionalization of 2-Fluoro-5-iodo-3-nitropyridine

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of 2-Fluoro-5-iodo-3-nitropyridine. This trifunctional building block offers a unique platform for orthogonal synthesis, enabling selective, sequential functionalization at its distinct reactive sites. We will explore palladium-catalyzed cross-coupling reactions at the C-I bond and nucleophilic aromatic substitution (SNAr) at the C-F bond, culminating in an advanced strategy for creating highly decorated pyridine scaffolds. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of 2-Fluoro-5-iodo-3-nitropyridine

2-Fluoro-5-iodo-3-nitropyridine is a highly valuable heterocyclic intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the presence of three distinct functional handles on the pyridine core:

  • An Iodo Group (C5): The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This allows for the facile introduction of aryl, heteroaryl, or alkynyl moieties.

  • A Fluoro Group (C2): The carbon-fluorine bond is exceptionally strong and typically unreactive in palladium catalysis. However, its position ortho to a potent electron-withdrawing nitro group makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5][6]

  • A Nitro Group (C3): This group serves two critical roles. Primarily, it is a powerful activating group for the SNAr reaction at the C2 position.[7] Secondarily, it can be reduced to an amino group in later synthetic steps, providing another point for diversification.[6]

This unique electronic and structural arrangement allows for a predictable and sequential reaction pathway, making it an ideal scaffold for building complex molecular architectures.

Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to handle 2-Fluoro-5-iodo-3-nitropyridine with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds provide clear guidance.[8][9][10][11]

Core Hazards:

  • Harmful if swallowed.[8]

  • Causes skin and serious eye irritation.[8][10][11]

  • May cause respiratory irritation.[8][10][11]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[10][12]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[9]

  • Storage & Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect from light.[8] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Application I: Selective C-I Bond Functionalization via Cross-Coupling

The significant difference in reactivity between the C-I and C-F bonds under palladium catalysis allows for highly selective functionalization at the C5 position. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination.[13][14][15]

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, ideal for synthesizing biaryl compounds.[14][16]

dot

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(I) (Oxidative Adduct) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_boron Ar-Pd(II)L₂(R) (Transmetalated Complex) transmetal->pd2_boron red_elim Reductive Elimination pd2_boron->red_elim red_elim->pd0 product_exit Ar-R (Coupled Product) red_elim->product_exit sub_entry Ar-I (2-Fluoro-5-iodo-3-nitropyridine) sub_entry->ox_add boronic_entry R-B(OH)₂ + Base boronic_entry->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (see Table 1).

  • Catalyst Addition: Add the palladium catalyst and, if required, the ligand (see Table 1).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)
Pd(PPh₃)₄ (5)---K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)100
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)CsF (3.0)THF70
Protocol: Sonogashira Coupling

The Sonogashira coupling is an effective method for forming C(sp²)–C(sp) bonds, linking the pyridine core to a terminal alkyne.[17][18] This reaction typically requires a copper(I) co-catalyst.[17][19]

Step-by-Step Protocol:

  • Vessel Preparation: To a Schlenk flask, add 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Seal and purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. Mild heating (40-50 °C) may be required for less reactive alkynes.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.[19]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application II: Selective C-F Bond Functionalization via SNAr

The C-F bond, while inert to cross-coupling, is primed for nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. This reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[6][20]

dot

SNAr_Mechanism SₙAr Mechanism at the C-F Bond start 2-Fluoro-5-iodo-3-nitropyridine + Nu⁻ step1 Addition (Rate-Limiting) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination (Fast) intermediate->step2 product Substituted Product + F⁻ step2->product

Caption: General mechanism for the SₙAr reaction.

Protocol: Amination via SNAr

This protocol describes a general procedure for the displacement of the fluoride with a primary or secondary amine.

Step-by-Step Protocol:

  • Reagent Preparation: In a sealed vial, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol, 1.0 equiv) in a polar aprotic solvent such as DMF, DMSO, or NMP (3 mL).

  • Nucleophile Addition: Add the primary or secondary amine (1.5-2.0 mmol, 1.5-2.0 equiv). For less reactive amines, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv) can be added to facilitate the reaction.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Advanced Strategy: Orthogonal Two-Step Synthesis

The true synthetic power of 2-Fluoro-5-iodo-3-nitropyridine is realized in sequential, orthogonal reactions. A palladium-catalyzed cross-coupling is performed first at the C-I bond, leaving the C-F bond intact. The resulting product is then subjected to SNAr conditions to functionalize the C-F bond, yielding a complex, disubstituted pyridine derivative.

dot

Orthogonal_Workflow Orthogonal Synthesis Workflow start_mat 2-Fluoro-5-iodo-3-nitropyridine step1 Step 1: Suzuki or Sonogashira Coupling start_mat->step1 Pd Catalyst R-B(OH)₂ or R-C≡CH Base, Solvent, Heat intermediate 5-Substituted-2-fluoro-3-nitropyridine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (SₙAr) intermediate->step2 Nucleophile (e.g., R₂NH) Solvent (e.g., DMF), Heat final_product 2,5-Disubstituted-3-nitropyridine step2->final_product

Caption: Workflow for orthogonal functionalization.

This strategy enables the rapid construction of compound libraries from a common intermediate, making it highly valuable in drug discovery programs.

Troubleshooting Guide

Issue Reaction Type Potential Cause(s) Recommended Solution(s)
Low or No Conversion Suzuki / SonogashiraInactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of all solvents. Use freshly opened or purified reagents. Screen different bases.
Protodeborylation SuzukiPresence of water and/or prolonged heating; Certain heteroaryl boronic acids are prone to this.[15]Use anhydrous conditions and minimize reaction time. Use potassium trifluoroborate salts instead of boronic acids.
Homocoupling (Glaser) SonogashiraPresence of oxygen; High concentration of copper catalyst.Ensure a strictly inert atmosphere. Reduce the loading of the CuI co-catalyst.
Reaction Stalls SNArNucleophile is not strong enough; Temperature is too low.Switch to a more polar solvent (DMSO > DMF > NMP). Increase the reaction temperature. Add a non-nucleophilic base (e.g., K₂CO₃) or use a stronger base (e.g., NaH) to deprotonate the nucleophile first.
Multiple Products AllInsufficient selectivity; Decomposition of starting material or product.Re-optimize temperature and reaction time. For cross-coupling, ensure high-purity starting material. For SNAr, ensure the nucleophile is stable at the reaction temperature.

References

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • Watson International. (n.d.). Safety Data Sheet: 2-Nitro-3-fluoropyridine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Milan Vrábel Group. (n.d.). New bioorthogonal reagents and reactions. [Link]

  • Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

  • PMC. (n.d.). 2-Iodo-3-nitropyridine. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Radboud Repository. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PMC. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: Orthogonal Functionalization of 2-Fluoro-5-iodo-3-nitropyridine for the Synthesis of Complex N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) is a highly versatile,1[1]. Its unique substitution pattern offers three distinct, orthogonal vectors for chemical diversification, making it a privileged scaffold in the synthesis of advanced pharmaceutical intermediates, including2[2] and3[3].

The Causality of Orthogonal Reactivity:

  • C2-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom at the C2 position is exceptionally labile. It is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-nitro group. Fluorine is a superior leaving group compared to chlorine or bromine in SNAr reactions because its high electronegativity stabilizes the anionic Meisenheimer complex intermediate[4]. This allows for rapid displacement by amines, thiols, or alkoxides under mild conditions (often at room temperature).

  • C5-Iodine (Transition-Metal Catalysis): Positioned meta to the nitro group, the C5-iodine is electronically deactivated towards nucleophilic attack but is an ideal handle for Pd(0) oxidative addition. By performing the C2-SNAr reaction first, the newly introduced electron-donating group (e.g., an amine) slightly enriches the electron density of the pyridine ring. This sequential approach prevents the highly reactive C2-fluorine from interfering with the palladium catalyst and ensures that subsequent5[5].

  • C3-Nitro (Reduction and Cyclization): The nitro group serves a dual purpose. Initially, it acts as a powerful electron-withdrawing group to drive the C2-SNAr reaction. Post-functionalization, it functions as a masked amine. Mild reduction of the nitro group yields an ortho-diamine intermediate, which is perfectly primed for condensation with orthoesters or aldehydes to construct fused bicyclic systems, such as imidazo[4,5-b]pyridines[3].

Workflow Visualization

OrthogonalFunctionalization SM 2-Fluoro-5-iodo-3-nitropyridine (Starting Material) SNAr C2-Substituted 5-iodo-3-nitropyridine SM->SNAr SNAr (Amines/Thiols) DIPEA, THF, RT Suzuki C2, C5-Disubstituted 3-nitropyridine SNAr->Suzuki Suzuki Coupling (Ar-B(OH)2) Pd(dppf)Cl2, Base, 80°C Reduction C2, C5-Disubstituted 3-aminopyridine Suzuki->Reduction Nitro Reduction Fe/NH4Cl, EtOH/H2O, 80°C Cyclization Imidazo[4,5-b]pyridine Derivative Reduction->Cyclization Cyclization HC(OEt)3, p-TsOH, 100°C

Figure 1: Orthogonal functionalization workflow of 2-Fluoro-5-iodo-3-nitropyridine.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system designed to sequentially build complexity onto the pyridine core while maintaining strict regiocontrol[2],[3].

Protocol A: C2-Functionalization via SNAr (Amination)

Objective: Displace the C2-fluorine with a primary or secondary amine. Causality Check: Conducting this step at 0 °C to room temperature ensures that the C5-iodine remains completely intact, as it requires transition metal activation or much harsher conditions to react.

Methodology:

  • Initiation: Dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, e.g., 5.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). The use of a non-nucleophilic base prevents unwanted side reactions.

  • Nucleophile Addition: Slowly add the desired amine (1.05 equiv) dropwise. The slight excess ensures complete conversion without complicating the purification process.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly in the next step.

Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: Form a C–C bond at the C5 position using an arylboronic acid. Causality Check: The C2-amino group installed in Protocol A enriches the electron density of the ring, making the oxidative addition of Pd(0) into the C5–I bond highly selective. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to dissolve both the organic substrates and the inorganic base[2].

Methodology:

  • Preparation: In a Schlenk flask, combine the C2-amino-5-iodo-3-nitropyridine intermediate (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the suspension by sparging with nitrogen for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). This bidentate ligand catalyst is specifically chosen to suppress protodeboronation and efficiently couple sterically hindered substrates.

  • Heating: Heat the reaction mixture to 80 °C for 6–8 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Filter the organic phase through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the C2,C5-disubstituted-3-nitropyridine.

Protocol C: Nitro Reduction and Imidazo[4,5-b]pyridine Cyclization

Objective: Reduce the C3-nitro group to an amine and cyclize to form a fused bicyclic system[3]. Causality Check: Iron powder and ammonium chloride are selected as the reducing system because they are highly chemoselective, avoiding the over-reduction or dehalogenation that can occur with Pd/C and H₂ gas.

Methodology:

  • Reduction: Dissolve the intermediate from Protocol B (1.0 equiv) in a mixture of Ethanol and H₂O (3:1 v/v). Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat to 80 °C for 2 hours.

  • Filtration: Filter the hot mixture through Celite to remove iron residues, washing thoroughly with hot Ethanol. Concentrate the filtrate to yield the ortho-diamine intermediate.

  • Cyclization: Dissolve the crude diamine in Triethyl orthoformate (10.0 equiv). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Heating: Heat the mixture to 100 °C for 4 hours. The orthoester acts as both the one-carbon electrophile and the solvent.

  • Isolation: Concentrate the mixture in vacuo and purify via chromatography to yield the final imidazo[4,5-b]pyridine derivative.

Quantitative Data Presentation

The following table summarizes the typical reaction parameters and expected quantitative outcomes for the orthogonal functionalization sequence.

Reaction StageTarget PositionLeaving Group / HandleTypical Reagents & ConditionsExpected Yield RangeFunctional Group Tolerance
1. SNAr C2Fluorine (-F)Amine (1.05 eq), DIPEA, THF, RT, 2-4 h85% – 98%High (Alcohols, Esters, Alkynes)
2. Suzuki Coupling C5Iodine (-I)Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, Na₂CO₃, 80 °C70% – 90%Moderate (Avoid unprotected amines/thiols)
3. Nitro Reduction C3Nitro (-NO₂)Fe powder (5 eq), NH₄Cl, EtOH/H₂O, 80 °C80% – 95%High (Tolerates halogens, double bonds)
4. Cyclization C2/C3ortho-DiamineHC(OEt)₃, p-TsOH (cat.), 100 °C65% – 85%High (Tolerates most stable functional groups)

References

  • Sigma-Aldrich. 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3. 1[1].

  • EnamineStore. 2-fluoro-5-iodo-3-nitropyridine. 6[6].

  • ChemicalBook. 426463-05-0 | CAS DataBase - Synthesis of 2-chloro-5-iodo-3-nitropyridine.4[4].

  • Science of Synthesis (Thieme). Product Class 22: Azaindoles and Their Derivatives. 5[5].

  • Google Patents. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors. 2[2].

  • Google Patents. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases. 3[3].

Sources

scale-up synthesis of 2-Fluoro-5-iodo-3-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Fluoro-5-iodo-3-nitropyridine Derivatives

Strategic Importance & Process Chemistry Rationale

The compound 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly privileged scaffold in medicinal chemistry and drug development. Its value lies in its perfectly orchestrated orthogonal reactivity: the C2-fluorine is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) by the adjacent nitro group and ring nitrogen; the C5-iodine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira); and the C3-nitro group serves as a masked amine for subsequent cyclization into functionalized azaindoles or imidazopyridines[1].

While bench-scale syntheses often rely on the direct fluorination of 2-amino-5-iodo-3-nitropyridine using Olah’s reagent (HF-pyridine) or via Balz-Schiemann diazotization in aqueous HF, these routes present catastrophic safety and corrosion risks upon scale-up. Handling multi-kilogram quantities of anhydrous HF requires specialized Hastelloy reactors and stringent safety infrastructure.

To bypass these limitations, this application note details a highly scalable, self-validating three-step process utilizing a Halogen Exchange (Halex) fluorination strategy[2][3]. By converting the amino group to a chlorine atom via a Sandmeyer reaction, we create an intermediate that undergoes facile, selective fluorination using Potassium Fluoride (KF) under phase-transfer catalysis (PTC)[4][5].

Mechanistic Pathway & Workflow Design

The synthesis is designed backward from the requirement to avoid HF.

  • Electrophilic Iodination: We begin with the inexpensive 2-amino-3-nitropyridine. The strongly electron-donating amino group activates the C5 position (para to the amine), allowing for clean, regioselective iodination. If chlorination were performed first, the ring would be too deactivated for standard iodination.

  • Sandmeyer Chlorination: The amine is converted to a diazonium salt and displaced by chloride. This step installs a leaving group that is stable enough for isolation but reactive enough for the final step.

  • Halex Fluorination: The C2-chlorine is selectively displaced by fluoride. The C5-iodine remains untouched because it is meta to the activating nitro group and lacks the ortho/para activation required for SN​Ar .

SynthesisRoute SM 2-Amino-3-nitropyridine Int1 2-Amino-5-iodo-3-nitropyridine SM->Int1 NIS, DMF 80°C (Iodination) Int2 2-Chloro-5-iodo-3-nitropyridine Int1->Int2 NaNO2, HCl, CuCl 0-60°C (Sandmeyer) Prod 2-Fluoro-5-iodo-3-nitropyridine Int2->Prod KF, Ph4PBr, Sulfolane 130°C (Halex)

Caption: Three-step scalable synthesis of 2-Fluoro-5-iodo-3-nitropyridine bypassing HF reagents.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) and specific physicochemical phenomena are embedded to ensure the operator can verify the success of the reaction visually and analytically before proceeding.

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Amino-5-iodo-3-nitropyridine.

  • Procedure:

    • Charge a glass-lined reactor with 2-amino-3-nitropyridine (1.0 equiv) and anhydrous DMF (5 volumes).

    • Add N-Iodosuccinimide (NIS, 1.05 equiv) in three portions to control the mild exotherm.

    • Heat the mixture to 80°C for 4 hours. Causality: DMF stabilizes the iodonium intermediate, and 80°C ensures complete conversion without generating di-iodinated byproducts.

    • Self-Validation (IPC): LC-MS should show >98% conversion. The reaction mixture will transition from orange to deep red.

    • Workup: Cool to 20°C and pour slowly into vigorously stirred ice-water (15 volumes). The product precipitates immediately. Filter, wash with water, and dry under a vacuum.

    • Causality of Workup: The product is highly hydrophobic, while DMF and the succinimide byproduct are infinitely water-soluble. This anti-solvent precipitation entirely bypasses chromatographic purification.

Step 2: Sandmeyer Chlorination

Objective: Synthesis of 2-Chloro-5-iodo-3-nitropyridine.

  • Procedure:

    • Suspend 2-amino-5-iodo-3-nitropyridine (1.0 equiv) in concentrated HCl (10 volumes) and cool to 0°C.

    • Dropwise add a solution of NaNO2​ (1.2 equiv) in minimal water, maintaining the internal temperature below 5°C. Stir for 45 minutes. Causality: Strict temperature control prevents the premature degradation of the diazonium salt into a phenol derivative.

    • Slowly transfer the diazonium solution into a separate vessel containing Copper(I) Chloride (CuCl, 1.1 equiv) dissolved in conc. HCl at 0°C.

    • Warm the mixture gradually to 60°C and stir for 2 hours until nitrogen evolution ceases.

    • Workup: Cool to room temperature, dilute with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Halex Fluorination (Critical Step)

Objective: Synthesis of 2-Fluoro-5-iodo-3-nitropyridine.

  • Procedure:

    • Charge a rigorously dried reactor with 2-chloro-5-iodo-3-nitropyridine (1.0 equiv), spray-dried Potassium Fluoride (KF, 3.0 equiv), and Tetraphenylphosphonium bromide ( Ph4​PBr , 0.1 equiv).

    • Add anhydrous Sulfolane (5 volumes).

    • Heat the suspension to 130°C for 12 hours under a dry nitrogen atmosphere.

    • Causality of Reagents:

      • Spray-dried KF: Standard KF contains moisture. Water at 130°C will generate hydroxide ions, leading to the formation of 2-hydroxy-5-iodo-3-nitropyridine. Spray-dried KF maximizes the reactive surface area while ensuring anhydrous conditions.

      • PTC Choice: Ph4​PBr is chosen over standard tetraalkylammonium salts (like TBAB) because it is thermally stable up to 200°C. TBAB would undergo Hofmann elimination at 130°C, killing the catalytic cycle[4][5].

    • Workup: Cool to 25°C. Dilute with water (15 volumes) and extract with Methyl tert-butyl ether (MTBE) (3x).

    • Causality of Workup: Sulfolane is miscible with water but only slightly soluble in non-polar solvents. MTBE provides a sharp phase separation, leaving the sulfolane and excess KF in the aqueous layer.

Process Metrics & Quantitative Data

The table below summarizes the critical process parameters (CPPs) and expected yields for the scale-up campaign, providing benchmarks for process chemists.

Process StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Critical Process Parameter (CPP)E-Factor (approx.)
1. Iodination 2-Amino-5-iodo-3-nitropyridine88 - 92%> 98.0%Temperature control (80°C); Anti-solvent quench15
2. Sandmeyer 2-Chloro-5-iodo-3-nitropyridine78 - 82%> 95.0%Diazo formation temp (< 5°C) to prevent hydrolysis25
3. Halex 2-Fluoro-5-iodo-3-nitropyridine70 - 75%> 97.0%Strict exclusion of water; Use of spray-dried KF30

Downstream Derivatization: Orthogonal Reactivity

Once synthesized, 2-Fluoro-5-iodo-3-nitropyridine acts as a versatile hub for divergent synthesis. The distinct electronic environments of the C2, C3, and C5 positions allow for sequential, chemoselective functionalization without the need for protecting groups.

OrthogonalReactivity Core 2-Fluoro-5-iodo-3-nitropyridine C2 C2: SNAr Displacement (Amines, Alkoxides) Core->C2 Highly Activated by NO2 & N C5 C5: Cross-Coupling (Suzuki, Sonogashira) Core->C5 Transition Metal Catalysis C3 C3: Nitro Reduction (Fe/HCl, Pd/C + H2) Core->C3 Yields Amino Derivatives

Caption: Orthogonal reactivity profile of 2-Fluoro-5-iodo-3-nitropyridine.

  • C2 Functionalization ( SN​Ar ): The fluorine atom is highly labile. Reaction with primary or secondary amines occurs rapidly at room temperature in solvents like THF or DCM, often requiring only a mild base (e.g., DIPEA) to neutralize the generated HF[3].

  • C5 Functionalization (Cross-Coupling): Following C2 substitution, the C5-iodine can be engaged in Suzuki-Miyaura couplings with boronic acids using standard Pd(dppf)Cl2 catalysis. The iodine is selectively coupled over any remaining chlorides if a dichloro-analog was used.

  • C3 Functionalization (Reduction): The nitro group is typically reduced last, using Iron/HCl or catalytic hydrogenation, yielding an aniline derivative that can be immediately cyclized into an azaindole core.

References

  • Clark, J. H., & Macquarrie, D. J. (1987). "The synthesis of organofluorine compounds using potassium fluoride-tetraphenylphosphonium bromide systems." Tetrahedron Letters. Available at:[Link]

  • Banks, R. E., et al. (1990). "Kinetics of halogen-exchange fluorination of chlorobenzaldehyde." Journal of Fluorine Chemistry. Available at:[Link]

  • Sun, H., et al. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." ACS Publications. Available at:[Link]

  • Tverdokhlebov, A. V., et al. (2024). "Nitropyridines in the Synthesis of Bioactive Molecules." PMC - NIH. Available at:[Link]

Sources

Application Note: 2-Fluoro-5-iodo-3-nitropyridine as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Compound: 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3)

Executive Summary & Structural Rationale

In the development of next-generation organic optoelectronics—such as Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs and Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs)—the precise spatial arrangement of electron-donating and electron-accepting moieties is critical. Pyridine derivatives are extensively utilized as electron transport materials (ETMs) due to their high electron mobility and deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels[1][2].

2-Fluoro-5-iodo-3-nitropyridine serves as an elite, tri-functional "Swiss Army Knife" for synthesizing these complex conjugated architectures. Its utility stems from the highly orthogonal reactivity of its three functional groups:

  • C2-Fluoro (Nucleophilic Aromatic Substitution - SNAr): The C-F bond is heavily activated by both the adjacent strongly electron-withdrawing nitro group and the electronegative pyridine nitrogen. This allows for rapid, metal-free SNAr reactions with amine or alkoxide donors[3].

  • C5-Iodo (Cross-Coupling): The C-I bond is highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for Suzuki-Miyaura or Stille cross-coupling to extend π -conjugation[4].

  • C3-Nitro (Electronic Tuning & Cyclization): Acts as a strong electron-withdrawing group (EWG) to lower the LUMO, or can be reduced to an amine to facilitate intramolecular annulation, yielding rigid, fused N-heterocycles.

Mechanistic Causality: Designing the Synthetic Workflow

To construct a high-performance TADF emitter or D-A polymer, the sequence of functionalization is paramount.

  • Why SNAr first? The C2-fluorine is highly labile. If Palladium-catalyzed cross-coupling is attempted first, the basic conditions and elevated temperatures can lead to unwanted hydrolysis or side-reactions at the C2 position. Furthermore, conducting the SNAr reaction first installs the bulky donor group, which sterically shields the core and often improves the solubility of the intermediate for the subsequent cross-coupling step.

  • Why Suzuki second? The C-I bond remains completely inert during the mild SNAr conditions. Once the donor is installed, the C5-iodo position can be cleanly coupled with an arylboronic acid acceptor[4]. The steric bulk of the C3-nitro group forces the C2-donor out of the pyridine plane, breaking π -conjugation and ensuring the spatial separation of the HOMO and LUMO—a strict requirement for TADF materials.

Visualization of Divergent Synthetic Pathways

G A 2-Fluoro-5-iodo-3-nitropyridine B SNAr (C2 Position) A->B Amines/Alkoxides C Suzuki Coupling (C5 Position) B->C Aryl-B(OH)2 / Pd(0) D Nitro Reduction (C3 Position) B->D Fe/AcOH E TADF Emitters (OLEDs) C->E D-A-A Architecture F Conjugated Polymers (OPVs) C->F Polycondensation D->F Fused Heterocycles

Caption: Divergent synthetic workflows for 2-Fluoro-5-iodo-3-nitropyridine in materials science.

Quantitative Data: Reaction Parameters & Electronic Effects

The table below summarizes the standardized reaction parameters for functionalizing 2-Fluoro-5-iodo-3-nitropyridine and the resulting electronic impact on the synthesized materials.

Reaction TypeTargetReagents / CatalystTypical YieldElectronic / Structural Effect on Core
SNAr (N-linked) C2Carbazole, Cs2​CO3​ , DMF, 80 °C75–90%Introduces HOMO localization; induces severe steric twist.
SNAr (O-linked) C2Na-Alkoxide, THF, 0 °C80–95%Enhances organic solubility; mild electron donation.
Suzuki Coupling C5Aryl-B(OH)₂, Pd(PPh3​)4​ , Base60–85%Extends π -conjugation; significantly lowers LUMO level.
Nitro Reduction C3Fe powder, AcOH, 70 °C85–98%Reverses electronic nature (EWG to EDG); enables cyclization.

Experimental Protocols

Protocol A: Synthesis of a D-A-A TADF Emitter for OLEDs

This protocol details the synthesis of a Donor-Acceptor-Acceptor (D-A-A) molecule using carbazole as the donor and a triazine derivative as the secondary acceptor.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2

  • Setup: In an oven-dried Schlenk flask, combine 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) and Carbazole (1.1 eq).

  • Reagents: Add anhydrous Cs2​CO3​ (2.0 eq) as the base.

    • Causality: Cs2​CO3​ is basic enough to deprotonate the carbazole N-H but mild enough to prevent degradation of the nitropyridine core.

  • Solvent: Suspend the mixture in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Validation (Self-Validating QC): Monitor via 19F NMR. The reaction is complete when the characteristic C2-fluorine singlet (typically around -65 to -75 ppm) completely disappears. TLC will reveal a highly fluorescent spot under 365 nm UV due to the appended carbazole.

Step 2: Suzuki-Miyaura Cross-Coupling at C5

  • Setup: Transfer the purified intermediate from Step 1 (1.0 eq) and (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid (1.2 eq) to a degassed flask.

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 eq) and aqueous K2​CO3​ (2.0 M, 3.0 eq).

    • Causality: The biphasic system (Toluene/Water, 3:1 v/v) is required because the boronic acid and organic intermediate dissolve in toluene, while the base required for the critical transmetalation step of the catalytic cycle resides in the aqueous phase[4].

  • Reaction: Reflux at 90 °C for 24 hours under vigorous stirring.

  • Validation (Self-Validating QC): Use MALDI-TOF Mass Spectrometry to confirm the target molecular weight. 1H NMR will show the disappearance of the highly deshielded pyridine protons characteristic of the iodo-precursor, replaced by an extended aromatic multiplet.

Protocol B: Synthesis of Precursors for D-A Conjugated Polymers

For organic photovoltaics, solubility and planarization are key. This protocol replaces the fluorine with a solubilizing chain and reduces the nitro group to allow for subsequent fused-ring formation.

Step 1: Alkoxylation via SNAr

  • Reaction: Dissolve 2-Fluoro-5-iodo-3-nitropyridine in anhydrous THF at 0 °C. Slowly add Sodium hexyloxide (1.1 eq).

    • Causality: The low temperature is strictly required to prevent the highly nucleophilic alkoxide from attacking the C5 position or causing ring-opening side reactions.

  • Validation: GC-MS will show a mass shift corresponding to the loss of F (-19) and addition of the alkoxy group.

Step 2: Reduction of the Nitro Group

  • Reaction: Dissolve the intermediate in glacial Acetic Acid. Add activated Iron powder (5.0 eq) and heat to 70 °C for 4 hours.

    • Causality: Iron in acetic acid (Béchamp reduction) is highly chemoselective. It cleanly reduces the nitro group to a primary amine without causing dehalogenation of the C5-iodine, which is a common failure mode if Palladium on Carbon (Pd/C) with H2​ gas is used.

  • Validation (Self-Validating QC): FTIR spectroscopy is the definitive validation tool here. The strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm−1 and ~1350 cm−1 must completely disappear, replaced by a doublet of N-H stretching bands above 3300 cm−1 .

References

  • ChemRxiv. "Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2)". 3

  • ResearchGate. "Disubstituted Pyridines: The Double-Coupling Approach". 4

  • Royal Society of Chemistry (RSC). "Tetrapyridine/triphenyltriazine-conjugated electron transporters for low-power-consumption, high-stability phosphorescent OLEDs". 2

  • ResearchGate. "Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs". 1

Sources

Application Note: Catalytic Modifications of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Molecule: 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3)

Introduction & Retrosynthetic Utility

In modern medicinal chemistry, polyfunctionalized pyridines are indispensable scaffolds for the synthesis of kinase inhibitors, radiopharmaceuticals, and complex fused heterocycles[1][2]. 2-Fluoro-5-iodo-3-nitropyridine is a highly versatile building block characterized by three orthogonal reactive sites, each governed by distinct electronic properties:

  • C5-Iodo (sp2 C-I bond): The most kinetically accessible site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The weak C-I bond readily undergoes oxidative addition with Palladium(0)[3].

  • C2-Fluoro (sp2 C-F bond): Highly activated by the adjacent strongly electron-withdrawing C3-nitro group and the pyridine nitrogen. While typically reserved for non-catalytic Nucleophilic Aromatic Substitution (SNAr), it must be carefully preserved during C5 modifications.

  • C3-Nitro (-NO2): An electron-withdrawing group that drastically lowers the LUMO of the pyridine ring. It can be catalytically reduced to an amine, providing a critical handle for subsequent cyclization (e.g., forming azaindoles or imidazopyridines).

Strategic Workflow

The fundamental challenge in modifying this scaffold is chemoselectivity . The protocols below are designed as a self-validating system to functionalize the C5 position without triggering premature SNAr at C2 or unwanted reduction of the nitro group.

G A 2-Fluoro-5-iodo-3-nitropyridine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C5) A->B Step 1: Chemoselective C-I Activation C Catalytic Nitro Reduction (C3 Amine Formation) B->C Step 2: H2, Pt/C (Sulfided) D SNAr / Amination (C2 Functionalization) C->D Step 3a: Nucleophilic Attack E Fused Heterocycles (e.g., Azaindoles) C->E Step 3b: Intramolecular Cyclization

Caption: Divergent catalytic modification workflow for 2-Fluoro-5-iodo-3-nitropyridine.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters required to maintain strict chemoselectivity across the three primary transformations.

Reaction TypeTarget SiteCatalyst SystemBase / AdditiveTemp (°C)Chemoselectivity Profile
Suzuki-Miyaura C5 (Iodo)5 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)80>95% (Preserves C2-F, C3-NO₂)
Sonogashira C5 (Iodo)5 mol% Pd(PPh₃)₄, CuITEA (Solvent/Base)50>90% (Preserves C2-F, C3-NO₂)
Nitro Reduction C3 (Nitro)1 mol% Pt/C (Sulfided)H₂ (1 atm)25>99% (Preserves C2-F, C5-I)

Experimental Protocols & Mechanistic Insights

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl or heteroaryl group at the C5 position while preventing hydrolysis of the C2-fluoro group.

Mechanistic Causality: Electron-deficient pyridines are prone to stalling at the Pd(II) intermediate stage during the catalytic cycle. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a large bite angle, which sterically accelerates the final reductive elimination step[1][3]. Furthermore, we use mild K₂CO₃ instead of NaOH/KOH; strong hydroxide bases will rapidly attack the highly activated C2-fluoro position via SNAr, destroying the starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol, 268 mg), the desired arylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Addition: Add a degassed mixture of Toluene/1,4-Dioxane (4 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Note: The biphasic system ensures the base remains largely in the aqueous layer, minimizing direct contact with the fluoropyridine in the organic phase.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours. Monitor via LC-MS until the C-I starting material is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol 2: Palladium-Catalyzed Sonogashira Coupling at C5

Objective: Introduce an alkyne handle for subsequent click chemistry or cyclization.

Mechanistic Causality: The nitro group at C3 makes the pyridine ring highly electrophilic. If the Sonogashira coupling is run at high temperatures (>80 °C), the newly installed alkyne can undergo unwanted intramolecular cyclization with the nitro group (or partially reduced intermediates). Therefore, a highly active Pd(PPh₃)₄ / CuI co-catalyst system is used to allow the reaction to proceed at a mild 50 °C[3][4].

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).

  • Solvent/Base: Add anhydrous THF (5 mL) and anhydrous Triethylamine (TEA, 3.0 mmol). Purge the solution with Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 50 °C for 3 hours. The solution will typically turn dark brown as the active Pd(0) species and copper acetylides form.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with Dichloromethane (3 x 10 mL). Dry, concentrate, and purify via column chromatography.

Protocol 3: Chemoselective Catalytic Reduction of the C3-Nitro Group

Objective: Reduce the -NO₂ group to an amine (-NH₂) without causing hydrodehalogenation of the C2-F or C5-I bonds.

Mechanistic Causality: Standard hydrogenation using Pd/C and H₂ will rapidly cleave the sp2 C-I bond (hydrodehalogenation) before reducing the nitro group. To achieve strict chemoselectivity, we employ Sulfided Platinum on Carbon (Pt/C, sulfided) . The sulfur acts as a catalyst poison that binds to the active metal sites just enough to inhibit the oxidative addition of the C-I bond to the platinum surface, while still allowing the highly polar N-O bonds to be reduced.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized 2-fluoro-3-nitropyridine derivative (1.0 mmol) in absolute Ethanol or Methanol (10 mL).

  • Catalyst Addition: Carefully add 1% Pt/C (sulfided) (10 wt%, 0.1 mmol Pt). Safety Note: Always add the catalyst to the solvent under an inert atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously at 25 °C (room temperature) for 12 hours. Do not apply heat, as elevated temperatures will overcome the sulfur poisoning and initiate deiodination.

  • Workup: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol. Concentrate the filtrate in vacuo to yield the crude 3-amino-2-fluoro-5-substituted pyridine, which is typically pure enough for immediate downstream SNAr or cyclization steps.

References

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ACS Publications. Substituent Effects on the[N–I–N]+ Halogen Bond. Retrieved from [Link]

  • NIH. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent. Retrieved from [Link]

Sources

protecting group strategies for 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protecting Group Strategies and Derivatization Workflows for 2-Fluoro-5-iodo-3-nitropyridine

Executive Summary

2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly versatile, tri-functionalized heterocyclic building block widely used in medicinal chemistry and drug development. It possesses three distinct reactive handles: a highly electrophilic C2-fluorine susceptible to Nucleophilic Aromatic Substitution (SNAr), a C3-nitro group that serves as a masked amine, and a C5-iodine primed for transition-metal-catalyzed cross-coupling.

While the parent molecule itself does not require protection, its sequential derivatization generates highly reactive intermediates (specifically, C2 and C3 amines). This application note details the orthogonal protecting group strategies required to prevent catalyst poisoning and undesired intramolecular side reactions during downstream functionalization, providing self-validating, step-by-step protocols for its elaboration.

Mechanistic Rationale & Strategic Planning

The optimal derivatization sequence for this scaffold is strictly dictated by the electronic properties of the pyridine ring and the sensitivities of its substituents. A successful workflow relies on understanding the causality behind each synthetic choice:

  • Stage 1: SNAr at C2. The C2-fluorine is highly labile. The strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen synergistically deplete electron density at C2, stabilizing the Meisenheimer complex during nucleophilic attack. Displacement with a primary or secondary amine proceeds rapidly under mild conditions.

  • Stage 2: Chemoselective Nitro Reduction at C3. To functionalize the C3 position, the nitro group must be reduced to an amine. Critical Insight: Standard catalytic hydrogenation (e.g., Pd/C, H 2​ ) will result in rapid and catastrophic deiodination at the C5 position. Therefore, chemoselective reduction using Iron/Ammonium Chloride (Fe/NH 4​ Cl) is mandatory. This classical method reduces the nitro group via single-electron transfer while preserving the labile C-I bond [2].

  • Stage 3: Protection of the C3-Amine. The newly formed C3-amine is highly nucleophilic. If left unprotected, it will coordinate to palladium catalysts (forming stable, inactive Pd-amine complexes), effectively shutting down the catalytic cycle during subsequent cross-coupling. Protection with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group is required to attenuate its nucleophilicity [1].

  • Stage 4: C5 Cross-Coupling. With the C3-amine sterically and electronically masked, the C5-iodide can smoothly undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling [3].

Quantitative Data: Protecting Group Selection Matrix

Selecting the correct protecting group for the C3-amine intermediate depends on the downstream reaction conditions. The table below summarizes the quantitative and qualitative parameters for the most common strategies applied to this scaffold.

Protecting GroupReagent (Eq.)Base StabilityPd-Catalysis CompatibilityDeprotection ConditionsYield Impact on C5 Coupling
Boc (tert-Butyloxycarbonyl)Boc 2​ O (1.2 - 2.0)ExcellentExcellent (Standard Suzuki)TFA or HCl (Acidic)High (>85%)
Cbz (Carboxybenzyl)Cbz-Cl (1.1 - 1.5)GoodModerate (Risk of cleavage with Pd/H 2​ )H 2​ , Pd/C or HBr/AcOHModerate (70-80%)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl (1.1)Poor (Cleaves)GoodPiperidine (Basic)Low (Base-sensitive)

Note: For standard Suzuki-Miyaura couplings which utilize inorganic bases (e.g., K 2​ CO 3​ ), Boc is the universally preferred protecting group due to its absolute stability to basic cross-coupling conditions.

Experimental Workflows and Self-Validating Protocols

The following protocols represent a continuous, self-validating synthetic system. Each step includes specific checkpoints to ensure reaction integrity before proceeding.

Protocol A: SNAr Amination at C2
  • Setup: In a clean, dry round-bottom flask, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv). Cool the mixture to 0 °C using an ice bath.

  • Reaction: Slowly add the desired primary amine (e.g., benzylamine, 1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting material spot should completely disappear, replaced by a lower-Rf yellow spot (the nitro-amine product).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Preserving C5-Iodine)
  • Setup: Suspend the crude product from Protocol A (1.0 equiv) in a mixture of Ethanol/Water (4:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv, <10 μm) and Ammonium Chloride (NH 4​ Cl, 5.0 equiv) [2].

  • Reaction: Heat the vigorously stirred suspension to 70 °C for 3 hours.

  • Validation: The reaction mixture will turn from deep yellow/orange to a dark brown/black sludge. TLC (Hexanes/EtOAc 1:1) should show complete conversion to a highly polar, ninhydrin-active spot.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts, washing the cake generously with hot Ethanol. Concentrate the filtrate, dissolve the residue in EtOAc, wash with water, dry over Na 2​ SO 4​ , and concentrate to afford the C3-amine.

Protocol C: Boc-Protection of the C3-Amine
  • Setup: Dissolve the crude C3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reaction: Add Triethylamine (TEA, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.5 equiv) in portions.

  • Progression: Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/TEA), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and purify via flash column chromatography to isolate the pure, protected intermediate [1].

Protocol D: Suzuki-Miyaura Cross-Coupling at C5
  • Setup: In a Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Degas the mixture by sparging with Argon for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl 2​ (0.05 equiv). Seal the flask and heat to 90 °C for 6 hours [3].

  • Validation: LC-MS should indicate the disappearance of the iodinated starting material mass [M+H] and the appearance of the cross-coupled product mass.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Workflow Visualization

G SM 2-Fluoro-5-iodo- 3-nitropyridine Int1 C2-Aminated Nitro Intermediate SM->Int1 SNAr (R-NH2) DIPEA, THF Int2 C3-Amine (Unprotected) Int1->Int2 Fe/NH4Cl Chemoselective Int3 C3-NHBoc (Protected) Int2->Int3 Boc2O, DMAP TEA, DCM Product C5-Cross-Coupled Target Scaffold Int3->Product Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O

Synthetic workflow for the sequential derivatization and protection of 2-Fluoro-5-iodo-3-nitropyridine.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. 1

  • BenchChem Technical Support. Chemoselective Reduction of Nitro Groups in Halogenated Arenes. BenchChem. 2

  • Billingsko, K. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access / J. Am. Chem. Soc. 3

Sources

Troubleshooting & Optimization

improving yield in 2-Fluoro-5-iodo-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis

This portal is designed for research scientists and drug development professionals experiencing bottlenecks in the synthesis of 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) [1]. Due to the highly electron-deficient nature of the nitropyridine core and the competing reactivities of the halogens, achieving high yields requires strict control over reaction mechanics, thermodynamics, and reagent quality.

Below, you will find our comprehensive troubleshooting guide, optimized protocols, and diagnostic tools to maximize your synthetic yield.

I. Mechanistic Workflow & Route Selection

To synthesize 2-Fluoro-5-iodo-3-nitropyridine efficiently, chemists typically choose between two primary pathways. The Halex (Halogen Exchange) Route is the industry standard due to its scalability, whereas the Sandmeyer-Type Route is utilized when starting from amino-pyridines. Understanding the causality behind these pathways is critical for diagnosing yield drops.

SyntheticRoutes SM1 2-Hydroxy-3-nitropyridine Int1 2-Hydroxy-5-iodo-3-nitropyridine SM1->Int1 NIS, TFA (Iodination) SM2 2-Amino-3-nitropyridine Int2 2-Amino-5-iodo-3-nitropyridine SM2->Int2 I2, HIO3 (Iodination) Int3 2-Chloro-5-iodo-3-nitropyridine (CAS: 426463-05-0) Int1->Int3 POCl3, DMF (Chlorination) Product 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) Int2->Product HF-Pyridine, NaNO2 (Sandmeyer) Int3->Product KF, 18-Crown-6 (Halex Fluorination)

Fig 1: Divergent synthetic pathways for 2-Fluoro-5-iodo-3-nitropyridine highlighting key intermediates.

II. Quantitative Data: Fluorination Condition Matrix

The final fluorination step is the most common point of failure. The table below summarizes the empirical data for converting 2-chloro-5-iodo-3-nitropyridine [2] to the final fluorinated product under various conditions.

Fluorination MethodReagents & CatalystSolventTemp (°C)Typical Yield (%)Primary Yield-Killing Byproduct
Standard Halex KF (Standard)DMF120 - 14035 - 45%2-Hydroxy-5-iodo-3-nitropyridine
Catalyzed Halex Spray-dried KF, 18-Crown-6DMF90 - 10075 - 85% Minimal (Trace degradation)
Sandmeyer-Type HF-Pyridine, NaNO2Pyridine-10 to 2055 - 65%2-Amino degradation products
Solvent Swap Spray-dried KF, Ph₄PBrSulfolane11070 - 80%Tarry baseline polymers

III. Optimized Protocol: Phase-Transfer Catalyzed Halex Reaction

To ensure a self-validating system, this protocol includes built-in diagnostic checks. By utilizing a Phase Transfer Catalyst (PTC), we lower the activation energy required for the Nucleophilic Aromatic Substitution (SNAr), thereby preventing thermal degradation of the iodo-substituent.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous stream of argon. Validation: The complete absence of condensation is mandatory; even trace moisture will shift the reaction trajectory toward hydrolysis.

  • Reagent Loading: Add 2-chloro-5-iodo-3-nitropyridine (1.0 eq) [3], strictly anhydrous spray-dried Potassium Fluoride (3.5 eq), and 18-Crown-6 (0.15 eq).

    • Causality: 18-Crown-6 selectively chelates the K+ ion. This breaks the strong ionic lattice of KF in solution, generating a highly nucleophilic "naked" fluoride ion that rapidly attacks the electron-deficient 2-position.

  • Solvent Addition: Inject anhydrous DMF (0.2 M relative to the substrate) via syringe. Stir vigorously at room temperature for 15 minutes to ensure partial dissolution of the KF/crown ether complex.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 95°C.

    • Validation Check: After 2 hours, pull an aliquot for TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​≈0.45 ) should cleanly convert to a higher-running, UV-active spot ( Rf​≈0.55 ). If the solution turns opaque black or a heavy baseline spot appears, moisture has breached the system.

  • Quench & Workup: Cool the reaction to 0°C. Dilute with cold Ethyl Acetate (EtOAc) and quench with ice water. Wash the organic layer with a 5% aqueous LiCl solution (3x).

    • Causality: Aqueous LiCl is vastly superior to standard brine for partitioning DMF into the aqueous phase, preventing solvent carryover that complicates crystallization.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-fluoro-5-iodo-3-nitropyridine.

IV. Troubleshooting FAQs (Q&A)

Q1: My fluorination yield is stuck below 40%, and I am seeing a highly polar, baseline spot on my TLC. What is happening mechanically? A1: You are observing the formation of 2-hydroxy-5-iodo-3-nitropyridine. During the SNAr reaction, a Meisenheimer complex is formed. If trace water is present in your KF or DMF, it reacts with the fluoride to generate hydroxide ions ( OH− ). Because hydroxide is a vastly superior nucleophile to fluoride, it outcompetes F− for the 2-position. Solution: You must use spray-dried KF (not just oven-dried), store it in a vacuum desiccator, and utilize sure-seal anhydrous DMF.

Q2: During the initial iodination of 2-hydroxy-3-nitropyridine, I am getting a messy mixture of unreacted starting material and di-iodinated products. How can I improve regioselectivity? A2: The 5-position is the most nucleophilic site due to the strong para-directing effect of the hydroxyl/amino group (the 3-position is blocked by the nitro group). However, standard I2​/HIO3​ conditions can be too harsh, leading to poor kinetic control. Solution: Switch your iodinating agent to N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA). NIS provides a slow, controlled release of the electrophilic iodonium ion ( I+ ), which heavily favors mono-iodination at the 5-position and suppresses over-reaction.

Q3: The conversion from 2-chloro to 2-fluoro is incredibly slow. Can I just increase the temperature to 140°C to force the reaction to completion? A3: Do not exceed 110°C. While increasing thermal energy will accelerate the SNAr reaction, the carbon-iodine bond at the 5-position is relatively weak. Pushing the temperature past 120°C will induce homolytic cleavage of the C-I bond, leading to de-iodination and the formation of complex tarry polymers. Rely on chemical activation (adding 18-Crown-6) rather than thermal brute force.

V. Diagnostic Logic Tree

Use the following logical workflow to diagnose and correct yield drops on the benchtop immediately.

TroubleshootingLogic Issue Yield < 40% in Halex Reaction Q1 Is KF strictly anhydrous? Issue->Q1 Q2 Is a Phase Transfer Catalyst present? Issue->Q2 Sol1 Use Spray-Dried KF Store in desiccator Q1->Sol1 No Mech H2O hydrolyzes intermediate to 2-hydroxy byproduct Q1->Mech If wet Sol2 Add 18-Crown-6 to solubilize F- Q2->Sol2 No

Fig 2: Diagnostic logic tree for resolving low yields during the critical Halex fluorination step.

VI. References

Technical Support Center: Purification of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3).

This molecule is a highly functionalized, electron-deficient heteroaromatic. The purification of this compound is notoriously difficult because the 2-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by both the adjacent pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group[1]. Standard purification techniques often lead to catastrophic yield losses due to unintended solvolysis or hydrolysis[2].

Part 1: Troubleshooting & FAQs (The "Why" and "What Went Wrong")

Q1: Why does my product turn into a highly polar baseline spot during silica gel chromatography? A1: You are observing on-column hydrolysis. Silica gel contains surface silanol groups (-SiOH) and adsorbed water. Because the 2-position of your pyridine ring is extremely electrophilic, the prolonged residence time on a silica column allows water to attack the ring, displacing the fluoride ion to form 2-hydroxy-5-iodo-3-nitropyridine (which rapidly tautomerizes to the highly polar 2-pyridone)[2]. Causality: The activation energy for SN​Ar is drastically lowered by the synergistic electron-withdrawing effects of the NO2​ group and the pyridine nitrogen. To prevent this, you must minimize residence time on the column or avoid silica entirely.

Q2: Can I use methanol or ethanol to dry-load my sample or dissolve it for transfer? A2: Absolutely not. Alcohols are strong enough nucleophiles to undergo spontaneous SN​Ar with 2-fluoro-3-nitropyridines at room temperature, converting your product into 2-methoxy- or 2-ethoxy-5-iodo-3-nitropyridine[3]. Always use non-nucleophilic solvents like dichloromethane (DCM), toluene, or ethyl acetate (EtOAc) for transfers and loading.

Q3: My yield dropped significantly after the aqueous workup. What happened? A3: If you used a basic aqueous wash (such as NaHCO3​ , Na2​CO3​ , or NaOH ) to neutralize reaction acids, the hydroxide or carbonate ions acted as nucleophiles, hydrolyzing the C-F bond[2]. Causality: The C-F bond in this specific electronic environment is more labile than a standard acid chloride. You must use strictly neutral or slightly acidic aqueous washes (e.g., saturated NH4​Cl or pure brine) to quench and wash the reaction.

Part 2: Quantitative Data & Method Comparison

To optimize your workflow, compare the empirical performance of various purification strategies below. Crystallization is heavily favored over chromatography for this rigid, planar aromatic system.

Purification MethodTypical Yield RecoveryAchievable PurityScalabilityPrimary Risk Factor
Standard Silica Gel Chromatography 30–45%85–90%LowHigh: On-column hydrolysis via SN​Ar [2].
Rapid Flash Filtration (Pad) 70–85%90–95%MediumModerate: Co-elution of regioisomers.
Recrystallization (Heptane/DCM) 65–80%>98%HighLow: Requires >80% crude purity to initiate.
Cold Trituration (Hexanes) 85–95%80–85%HighLow: Only removes highly lipophilic impurities.

Part 3: Purification Workflow Visualization

The following decision tree dictates the optimal path for isolating 2-Fluoro-5-iodo-3-nitropyridine based on crude purity assessments.

Purification Crude Crude Reaction Mixture Workup Neutral Aqueous Workup (Brine / NH4Cl) Crude->Workup Assess Assess Crude Purity (LC-MS / NMR) Workup->Assess Decision Purity > 80%? Assess->Decision Recryst Recrystallization (Heptane / DCM) Decision->Recryst Yes Chrom Rapid Flash Chromatography (Hexane / EtOAc) Decision->Chrom No Pure Pure 2-Fluoro-5-iodo-3-nitropyridine Recryst->Pure Chrom->Recryst Enriched Fractions

Workflow for the isolation of 2-Fluoro-5-iodo-3-nitropyridine avoiding solvolysis.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific checkpoints, you ensure the integrity of the molecule is maintained throughout the process.

Protocol A: Self-Validating 2D-TLC (Pre-Chromatography Check)

Purpose: To definitively prove whether your specific batch of silica gel will degrade the compound.

  • Spotting: Draw a light pencil square (5x5 cm) on a silica TLC plate. Spot your crude mixture in the bottom-left corner (1 cm from each edge).

  • First Elution: Elute the plate in 9:1 Hexane:EtOAc. Mark the solvent front.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen for 5 minutes. (Residual solvent will ruin the second dimension).

  • Second Elution: Rotate the plate 90 degrees and elute it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm).

    • Pass: All spots lie perfectly on the diagonal bisecting the plate. The compound is stable.

    • Fail: You observe spots off the diagonal, or a streak leading to the baseline. This confirms on-column hydrolysis is actively occurring. Do not run a standard column; proceed to Protocol B.

Protocol B: Neutral Aqueous Workup

Purpose: To remove inorganic salts without triggering nucleophilic attack.

  • Dilute the crude reaction mixture with EtOAc (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous NH4​Cl . Never use NaHCO3​ [2].

  • Wash with an equal volume of saturated NaCl (brine).

  • Dry the organic layer over anhydrous Na2​SO4​ (avoid K2​CO3​ as it is too basic).

  • Filter and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation of the C-I bond.

Protocol C: Recrystallization (Heptane/DCM)

Purpose: The most reliable method for obtaining >98% purity, exploiting the planar stacking of the pyridine ring.

  • Dissolution: Suspend the crude solid in a minimum volume of DCM at room temperature until just dissolved. (Do not heat excessively).

  • Anti-Solvent Addition: Slowly add heptane dropwise while stirring until the solution becomes faintly turbid. (Typical ratio is roughly 1 part DCM to 4 parts heptane).

  • Seeding (Optional): If available, add a single seed crystal of pure 2-fluoro-5-iodo-3-nitropyridine.

  • Crystallization: Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the pale yellow crystals over a Buchner funnel, wash with ice-cold heptane, and dry under high vacuum in the dark.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. URL:[Link]

  • Koidan, G., et al. (2025). Methanolysis of Fluoropyridine Aminals. ChemistrySelect, 10(6). URL:[Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges inherent to 2-Fluoro-5-iodo-3-nitropyridine . This highly functionalized scaffold is a critical building block in medicinal chemistry, but its dual-reactivity profile often leads to frustrating side products during transition-metal-catalyzed cross-coupling.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your success.

Mechanistic Causality: The Root of Chemoselectivity Issues

To troubleshoot effectively, we must first understand the electronic distribution of the substrate. 2-Fluoro-5-iodo-3-nitropyridine possesses two competing reactive sites:

  • The C5-Iodine Bond: This is the weakest bond in the molecule and the intended site for oxidative addition by Palladium or Nickel catalysts[1].

  • The C2-Fluorine Bond: The fluorine atom is highly activated by the strong electron-withdrawing effects of the adjacent nitro group (at C3) and the pyridine nitrogen. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position an exceptional electrophile primed for Nucleophilic Aromatic Substitution (SNAr)[2].

The Core Conflict: Standard cross-coupling conditions often employ bases (e.g., hydroxides, alkoxides, amines) or protic solvents (e.g., water, alcohols). In the presence of these nucleophiles, the SNAr reaction at the C2 position is kinetically much faster than the catalytic cross-coupling cycle at the C5 position[3].

Pathways Substrate 2-Fluoro-5-iodo-3-nitropyridine (Highly Electrophilic) Path1 Pd Catalyst (Oxidative Addition at C5) Substrate->Path1 Transition Metal Path2 Nucleophile / Base (Attack at C2) Substrate->Path2 Basic/Nucleophilic Conditions Result1 C5 Cross-Coupling (Desired Product) Path1->Result1 Fast Transmetalation Result3 Protodehalogenation (C5-H Formation) Path1->Result3 Slow Transmetalation + H-donor Result2 C2 SNAr Side Product (Fluorine Displacement) Path2->Result2 SNAr outcompetes coupling

Figure 1: Chemoselectivity pathways of 2-Fluoro-5-iodo-3-nitropyridine under coupling conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing complete loss of the fluorine atom and formation of a 2-hydroxy side product during my Suzuki coupling?

Causality: You are likely using an aqueous base (e.g., K2​CO3​ in H2​O /Dioxane). The hydroxide ion generated in situ is a strong nucleophile that attacks the C2 position, displacing the fluorine via an SNAr mechanism[2]. Solution: Switch to strictly anhydrous conditions. Use non-nucleophilic, anhydrous bases such as Potassium Fluoride (KF) or Cesium Carbonate ( Cs2​CO3​ ) in dry Toluene or Dioxane. The fluoride ion from KF is a poor nucleophile in non-polar solvents but is sufficient to activate the boronic acid for transmetalation.

Q2: I am attempting a Buchwald-Hartwig amination at the C5 position, but the amine is exclusively attaching to the C2 position. How do I fix this?

Causality: Aliphatic and aromatic amines are excellent nucleophiles. Because the C2-F bond is hyper-activated by the nitro group, the amine will undergo a spontaneous, catalyst-free SNAr reaction at room temperature, completely outcompeting the Palladium-catalyzed cycle at C5[3]. Solution: It is nearly impossible to outcompete SNAr with a free amine on this specific substrate. You must redesign your synthetic route:

  • Route A: Perform the SNAr intentionally first (react the amine at C2), and then perform the cross-coupling at C5.

  • Route B: Use a protected, non-nucleophilic nitrogen source for the cross-coupling (e.g., an amide, sulfonamide, or benzophenone imine), followed by deprotection.

Q3: I observe significant protodehalogenation (hydrodeiodination) at C5. What causes this?

Causality: Protodehalogenation occurs when the Palladium(II)-aryl intermediate undergoes reduction instead of transmetalation. This is typically caused by a slow transmetalation step, allowing the metal center to abstract a hydride from the solvent, the ligand, or the base. Electron-deficient aryl halides are particularly prone to this. Solution: Accelerate the transmetalation step by increasing the equivalents of the boronic acid (up to 2.0 eq) and utilizing a highly active, sterically demanding precatalyst (e.g., Pd G3 or G4 with XPhos).

Quantitative Troubleshooting Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Use this as a predictive tool for your experimental design.

Reaction Condition (Base / Solvent)Catalyst SystemPrimary Observed PathwayTypical C5:C2 Ratio
K2​CO3​ / H2​O -Dioxane (1:4) Pd(dppf)Cl2​ SNAr (Hydrolysis at C2)< 1:10
NaOtBu / Toluene Pd2​(dba)3​ / XPhosSNAr (Alkoxylation at C2)0:100
Et3​N / DMF Pd(PPh3​)4​ SNAr (Amine attack if present)0:100
KF (anhydrous) / Toluene Pd(PPh3​)4​ C5 Suzuki Coupling > 20:1
Cs2​CO3​ (anhydrous) / Dioxane XPhos Pd G3 C5 Suzuki Coupling 15:1

Validated Experimental Workflow: Chemoselective Suzuki Coupling

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify that the reaction is proceeding via the correct mechanistic pathway.

Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid at C5 while preserving the C2-F bond.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq), the arylboronic acid (1.5 eq), anhydrous spray-dried Potassium Fluoride (KF, 3.0 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M relative to the substrate) via syringe.

  • Reaction: Heat the mixture to 80°C under continuous Argon flow.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Pass Condition: Observation of the product mass [M+H]+ .

    • Fail Condition: Observation of [M−19+18+H]+ (loss of F, addition of OH). This indicates moisture contamination. If observed, abort the reaction, re-dry your KF under vacuum at 150°C, and use fresh anhydrous solvent.

  • Self-Validation Checkpoint 2 (4 Hours): Check for protodehalogenation. If the mass corresponding to [M−126+H]+ (loss of Iodine, addition of H) exceeds 10% of the total ion count, cool the reaction to 60°C and add an additional 0.5 eq of boronic acid to force transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate).

Workflow Start LC-MS Analysis of Crude Reaction Mixture Check1 Is C2-F displaced? (Mass = M - 19 + Nucleophile) Start->Check1 Check2 Is C5-I reduced? (Mass = M - 126) Start->Check2 Fix1 Abort. Switch to anhydrous KF. Strictly exclude water/alcohols. Check1->Fix1 Yes Success Optimal C5 Cross-Coupling Yield Check1->Success No Fix2 Increase boronic acid eq. Use Pd G3/G4 precatalyst. Check2->Fix2 Yes Check2->Success No Fix1->Success Fix2->Success

Figure 2: Troubleshooting decision tree for optimizing C5 cross-coupling over C2 SNAr.

Sources

Technical Support Center: Optimizing Workflows for 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a bifunctional building block, 2-Fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) is highly prized in drug discovery for constructing complex heterocycles[1]. However, its dual reactivity presents significant chemoselectivity challenges. The C2-fluorine is hyper-activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent nitro group and the pyridine nitrogen, while the C5-iodine is primed for transition-metal-catalyzed cross-coupling[2].

This guide provides causality-driven troubleshooting, optimized data, and self-validating protocols to ensure your functionalization sequences succeed without unwanted side reactions.

Reaction Pathway Visualization

To design a successful synthesis, you must respect the electronic hierarchy of the scaffold. The diagram below illustrates the logical flow of orthogonal functionalization.

G SM 2-Fluoro-5-iodo-3-nitropyridine (Bifunctional Core) SNAr SNAr Intermediate (C2-Functionalized) SM->SNAr Route A (Preferred) Nucleophile, DIPEA, 0°C Suzuki Cross-Coupled Intermediate (C5-Functionalized) SM->Suzuki Route B (Prone to Hydrolysis) Pd(0), Ar-B(OH)2, Anhydrous Base Final Fully Elaborated Scaffold (C2 & C5 Functionalized) SNAr->Final Pd(0), Ar-B(OH)2, K2CO3, 90°C Suzuki->Final Nucleophile, DIPEA, 25°C

Orthogonal functionalization pathways of 2-Fluoro-5-iodo-3-nitropyridine.

Troubleshooting & FAQs

Q: Why does my SNAr reaction with primary amines yield a complex mixture with multiple spots on TLC? A: This is a classic over-reaction issue. The 2-fluoro position is highly electrophilic due to the strong inductive and resonance electron-withdrawal from the ortho-nitro group and the pyridine ring[2]. If the reaction is run at room temperature or with excess amine, the newly installed secondary amine can undergo further reactions (e.g., dimerization), or the nitro group can suffer partial reduction via electron transfer. Causality-Driven Solution: Strictly limit the nucleophile to 1.05 equivalents. Use a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and maintain the temperature at 0 °C until the starting material is fully consumed.

Q: I need to perform a Suzuki coupling on the C5-iodine first, but the C2-fluorine keeps hydrolyzing. Why? A: Suzuki-Miyaura couplings require a base (e.g., Na2CO3 or K3PO4) to activate the boronic acid. In aqueous solvent mixtures, hydroxide ions are generated. These hydroxide ions are potent nucleophiles that rapidly attack the hyper-activated C2-fluorine, yielding the 5-iodo-3-nitropyridin-2-ol byproduct[3][4]. Causality-Driven Solution: The most robust strategy is Route A (see diagram): perform the SNAr first to protect the C2 position[2]. If you must couple at C5 first (Route B), you must strictly exclude water. Use anhydrous dioxane, a finely milled anhydrous base (e.g., Cs2CO3), and a highly active pre-catalyst (e.g., XPhos Pd G2) to drive the cross-coupling faster than any background substitution.

Q: During the post-SNAr Suzuki coupling, my nitro group reduces to an amine. How can I prevent this? A: Palladium catalysts can mediate the transfer hydrogenation of nitro groups if hydrogen donors (like certain alcohols or amines) are present at elevated temperatures. Causality-Driven Solution: Avoid secondary alcohols like isopropanol as co-solvents. Use a 1,4-Dioxane/Water mixture and ensure your system is thoroughly degassed with N2 or Argon to prevent oxidative side cycles that generate hydride species.

Quantitative Data: Reaction Optimization
Table 1: Optimization of Chemoselective SNAr (C2 Position)

Goal: Substitute the C2-fluorine while leaving the C5-iodine and C3-nitro intact.

NucleophileBaseSolventTempResult / YieldCausality
Aliphatic Amine (2.0 eq)K2CO3DMF25 °C45% (Complex mixture)Excess nucleophile and ambient heat lead to dimerization and side reactions.
Aliphatic Amine (1.05 eq)DIPEADMF0 °C92% (Clean conversion) Mild, non-nucleophilic base and low temp trap the kinetic SNAr product[2].
Sodium MethoxideNoneMeOH25 °C88%Strong alkoxide rapidly displaces fluorine; no base needed, but requires strict stoichiometry.
Table 2: Optimization of C5 Cross-Coupling (Post-SNAr)

Goal: Couple an arylboronic acid to the C5-iodine of the SNAr intermediate.

CatalystBaseSolventTempResult / YieldCausality
Pd(PPh3)4Na2CO3 (aq)Toluene/EtOH100 °C55% (Nitro reduction)EtOH acts as a hydrogen donor at high temps, reducing the nitro group.
Pd(dppf)Cl2K2CO3 (aq)1,4-Dioxane90 °C89% (Optimal) Dioxane prevents hydride transfer; dppf ligand accelerates oxidative addition into the C-I bond[3].
Self-Validating Experimental Protocols
Protocol A: Chemoselective SNAr with an Aliphatic Amine

This protocol installs an amine at the C2 position without disturbing the C5-iodine.

  • Preparation: Charge a flame-dried round-bottom flask with 2-fluoro-5-iodo-3-nitropyridine (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath and stir for 5 minutes.

    • Validation Checkpoint 1: The starting solution should be pale yellow and completely homogeneous.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise via syringe.

  • Nucleophile Addition: Slowly add the aliphatic amine (1.05 equiv) dissolved in a minimal volume of DMF over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour.

    • Validation Checkpoint 2: The reaction mixture will undergo a bathochromic shift, turning deep orange or red. This color change self-validates the formation of the SNAr Meisenheimer complex and subsequent extended conjugation of the C2-amino product.

  • Monitoring: Analyze via LC-MS.

    • Validation Checkpoint 3: The mass spectrum must show the [M+H]+ peak of the product while retaining the characteristic isotopic mass defect of the iodine atom (+126 Da relative to the un-iodinated core).

  • Workup: Quench by pouring the mixture into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling of the SNAr Intermediate

This protocol elaborates the C5 position of the intermediate generated in Protocol A.

  • Preparation: Charge a Schlenk flask with the SNAr intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v) to achieve a 0.1 M concentration.

  • Degassing: Purge the flask with nitrogen or argon bubbling for 10 minutes.

    • Validation Checkpoint 1: Upon heating and catalyst activation, the mixture will transition from an orange suspension to a dark red/brown homogeneous solution, confirming the generation of the active Pd(0) species.

  • Reaction: Heat the sealed flask to 90 °C for 4 hours.

  • Monitoring: Check progress via TLC (Hexanes/EtOAc).

    • Validation Checkpoint 2: The starting material spot (which typically quenches UV 254 nm strongly due to the heavy iodine atom) should completely disappear, replaced by a more polar, highly fluorescent product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography.

References
  • Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2)
  • US9174986B2 - Tropomyosin-related kinase (Trk)
  • Source: enaminestore.
  • Source: atomfair.

Sources

Technical Support Center: Stability, Handling, and Troubleshooting for 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) . This highly functionalized heterocyclic building block is critical in pharmaceutical synthesis, particularly for developing novel kinase inhibitors and targeted protein degradation ligands. However, its unique electronic architecture makes it susceptible to specific degradation pathways.

As an Application Scientist, I have designed this guide to provide researchers with field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize experimental success and prevent costly material degradation.

Section 1: Chemical Architecture & Reactivity Profile

To understand the stability of 2-Fluoro-5-iodo-3-nitropyridine, we must analyze its structural causality. The molecule possesses three distinct reactive vectors, each governed by specific electronic principles:

  • The C2-Fluorine (Hydrolysis Risk): The pyridine nitrogen and the strongly electron-withdrawing C3-nitro group synergistically deplete electron density at the C2 position. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C2-fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (S_NAr)[1]. While this is synthetically useful for attaching amines or thiols[2], it also makes the molecule highly sensitive to ambient moisture (hydrolysis)[3].

  • The C5-Iodine (Photolysis Risk): The carbon-iodine bond is relatively weak and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. However, this weak bond is prone to homolytic cleavage upon exposure to UV or visible light.

  • The C3-Nitro Group: While generally stable under ambient conditions, it is a highly reducible functionality that heavily activates the adjacent C2 position[1].

ReactivityMap Molecule 2-Fluoro-5-iodo-3-nitropyridine C2 C2-Fluorine (Highly Electrophilic) Molecule->C2 C5 C5-Iodine (Cross-Coupling Handle) Molecule->C5 C3 C3-Nitro (Electron Withdrawing) Molecule->C3 SNAr Nucleophilic Aromatic Substitution (SNAr) Susceptible to Hydrolysis C2->SNAr Coupling Pd-Catalyzed Coupling (Suzuki, etc.) Light Sensitive C5->Coupling Reduction Reduction to Amine Activates C2 C3->Reduction

Reactivity map of 2-Fluoro-5-iodo-3-nitropyridine highlighting functional group susceptibilities.

Section 2: Frequently Asked Questions (FAQs) on Storage & Stability

Q1: What is the primary degradation pathway during storage? A: The most common degradation is hydrolysis. Atmospheric moisture acts as a nucleophile, displacing the highly activated C2-fluorine to form 2-hydroxy-5-iodo-3-nitropyridine (which tautomerizes to the corresponding pyridone). This process is accelerated by basic conditions or trace impurities[3].

Q2: How should I store the neat compound to prevent degradation? A: Store the compound at 2–8 °C (refrigerated) in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen). The amber glass prevents photolytic deiodination, while the inert atmosphere and low temperature halt moisture-driven S_NAr hydrolysis.

Q3: Can I store it as a stock solution for high-throughput screening? A: It is highly discouraged to store this compound in protic solvents (e.g., methanol) or hygroscopic polar aprotic solvents (e.g., DMSO, DMF) for extended periods. In DMSO, trace water will rapidly hydrolyze the C2-fluorine[3]. If a stock solution is absolutely necessary, use strictly anhydrous, septum-sealed THF and prepare it immediately before use.

Section 3: Troubleshooting Experimental Issues

DegradationPathways Start 2-Fluoro-5-iodo- 3-nitropyridine Hydrolysis Moisture / H2O (Nucleophilic Attack) Start->Hydrolysis Photolysis UV / Visible Light (Homolytic Cleavage) Start->Photolysis Prod1 2-Hydroxy-5-iodo- 3-nitropyridine (Major Degradant) Hydrolysis->Prod1 Prod2 2-Fluoro-3-nitropyridine (Deiodination Product) Photolysis->Prod2

Primary environmental degradation pathways of 2-Fluoro-5-iodo-3-nitropyridine.

Issue 1: Complete loss of the C2-Fluorine during a C5 Suzuki-Miyaura Coupling.

  • Symptoms: LC-MS shows the desired cross-coupled mass, but the fluorine atom has been replaced by a hydroxyl group (-OH) or an alkoxy group (-OR).

  • Causality: Suzuki couplings require a base (e.g., Na2CO3) and often utilize aqueous solvent mixtures. The highly activated C2-fluorine undergoes rapid S_NAr hydrolysis under these basic, aqueous conditions before the palladium-catalyzed cycle can complete.

  • Solution: Switch to strictly anhydrous cross-coupling conditions. Use anhydrous bases like Cs2CO3 or K2CO3 in anhydrous 1,4-dioxane[2]. Employ a highly active palladium precatalyst (e.g., XPhos Pd G3) to accelerate the C5 coupling rate, allowing it to outcompete any background S_NAr degradation.

Issue 2: Formation of multiple spots on TLC during an S_NAr reaction with an amine.

  • Symptoms: Poor yield of the desired C2-aminopyridine; presence of deiodinated or hydroxylated byproducts.

  • Causality: Hydroxylated byproducts indicate wet solvents or wet amine reagents. Deiodinated byproducts indicate photolytic degradation or transition-metal contamination in the lab equipment.

  • Solution: Ensure the amine is strictly anhydrous. Conduct the reaction in the dark (wrap the flask in aluminum foil) to protect the C5-iodine from homolytic cleavage.

Section 4: Validated Experimental Protocols
Protocol A: Anhydrous S_NAr of 2-Fluoro-5-iodo-3-nitropyridine with Amines

Self-Validating Principle: By strictly excluding water and using a non-nucleophilic base, the only available nucleophile is the target amine, preventing competitive hydrolysis[4].

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x).

  • Reagent Loading: Add 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv) and anhydrous N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to the flask.

  • Solvent: Inject anhydrous THF or DMF (0.2 M) through a septum.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.05 equiv) dropwise at 0 °C. Note: The low temperature prevents poly-substitution and manages the exothermic S_NAr.

  • Monitoring: Stir at 0 °C to room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1–2 hours due to the extreme activation of the C2-fluorine[4].

  • Workup: Quench with saturated aqueous NH4Cl (the neutral pH prevents late-stage hydrolysis during workup). Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5 (Preserving C2-Fluoro)

Self-Validating Principle: Utilizing anhydrous carbonate bases in aprotic solvents prevents the S_NAr hydrolysis of the C2-fluorine while enabling the Pd-cycle at C5[2].

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv), the boronic acid/ester (1.1 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane. Seal the vial.

  • Reaction: Heat to 80 °C for 4–6 hours. Avoid higher temperatures to prevent thermal degradation of the nitro group.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium and salts. Concentrate the filtrate under reduced pressure.

Section 5: Quantitative Data Summary

Table 1: Stability Profile of 2-Fluoro-5-iodo-3-nitropyridine under Various Conditions

Storage / Reaction ConditionTimeframeMajor Degradant ObservedEstimated Recovery (%)
Solid, 4 °C, Argon, Dark12 MonthsNone (Stable)> 98%
Solid, 25 °C, Ambient Air1 Month2-Hydroxy-5-iodo-3-nitropyridine< 85%
Solution (Wet DMSO), 25 °C24 Hours2-Hydroxy-5-iodo-3-nitropyridine< 50%
Solution (Anhydrous THF), 25 °C7 DaysNone (Stable)> 95%
Ambient Light Exposure (Solid)14 Days2-Fluoro-3-nitropyridine~ 90%

Sources

troubleshooting failed reactions with 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3). As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of this highly functionalized building block [1].

Unlike simple aryl halides, this molecule is a trifunctional powerhouse. Its successful utilization requires a deep understanding of the electronic interplay between its functional groups. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind failed reactions and provides self-validating protocols to ensure experimental success.

Part 1: The Mechanistic Reality of 2-Fluoro-5-iodo-3-nitropyridine

To troubleshoot effectively, we must first understand the electronic "push-pull" of the substrate:

  • C2-Fluoro Site (Hard Electrophile): The fluorine atom is highly activated by both the electronegative pyridine nitrogen and the strongly electron-withdrawing C3-nitro group. This dual activation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex [2].

  • C5-Iodo Site (Soft Electrophile): The carbon-iodine bond is primed for transition metal-catalyzed oxidative addition (e.g., Palladium or Nickel). However, the electron-deficient nature of the ring can slow down subsequent transmetalation steps [5].

  • C3-Nitro Site (Director/Liability): While it activates the ring, the nitro group is sensitive to strong reducing agents and can inadvertently oxidize electron-rich phosphine ligands during catalysis.

G Substrate 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) C2 C2-Fluoro Site Highly Electrophilic Substrate->C2 Hard Nucleophiles C5 C5-Iodo Site Soft Electrophile Substrate->C5 Pd(0) Insertion C3 C3-Nitro Site Electron-Withdrawing Substrate->C3 Reductants SNAr SNAr Reactions (Amines, Alkoxides) C2->SNAr CrossCoupling Cross-Coupling (Suzuki, Sonogashira) C5->CrossCoupling Reduction Amine Formation (Fe/HCl, H2/Pd) C3->Reduction

Reactivity mapping of 2-Fluoro-5-iodo-3-nitropyridine.

Part 2: Troubleshooting Chemoselectivity in Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling at the C5-iodo position, but my LC-MS shows a massive byproduct and very little desired product. What is happening?

The Causality: You are likely experiencing a chemoselectivity failure. Standard Suzuki conditions often utilize aqueous bases like Na₂CO₃ or NaOH. In the presence of water and heat, hydroxide ions are generated. Because the C2-F bond is hyper-activated by the adjacent nitro group, the hydroxide acts as a hard nucleophile and displaces the fluorine (SNAr) faster than the palladium cycle can complete transmetalation at C5.

The Solution: You must decouple the basicity required for boronic acid activation from nucleophilicity. Switch to strictly anhydrous conditions and utilize bulky, non-nucleophilic bases such as anhydrous K₃PO₄ or fluoride salts (CsF) [5].

Quantitative Data: Base & Solvent Effects on Chemoselectivity
Base / Solvent SystemTemperatureMajor Pathway ObservedYield of C5-Coupled Product
Na₂CO₃ / H₂O:EtOH80 °CC2-SNAr (Hydrolysis)< 10%
NaOMe / MeOH65 °CC2-SNAr (Methoxylation)0%
K₃PO₄ / Dioxane (Dry)80 °CC5-Cross-Coupling> 85%
CsF / Toluene (Dry)100 °CC5-Cross-Coupling78%
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol is designed as a self-validating system to ensure moisture exclusion and chemoselectivity.

  • Preparation: Flame-dry a Schlenk tube under vacuum. Add 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and finely milled, anhydrous K₃PO₄ (2.0 eq).

  • Atmosphere Control: Evacuate and backfill the vessel with Argon three times.

    • Self-Validation Check: The solid mixture must remain a free-flowing powder. Any clumping indicates moisture in the K₃PO₄, which will trigger C2-hydrolysis.

  • Solvent Addition: Inject anhydrous, rigorously degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the product mass. If you see a mass shift of -19 Da (loss of F) + 17 Da (gain of OH) = -2 Da relative to the expected product, moisture has breached the system.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium salts and phosphates. Concentrate under reduced pressure.

Part 3: Troubleshooting Catalyst Deactivation

Q: During my cross-coupling, the reaction stalls at 20% conversion, and a black precipitate forms in the flask. Why did the catalyst die?

The Causality: The formation of "palladium black" is the visual hallmark of catalyst agglomeration and death [3]. In this specific substrate, oxidative addition of Pd(0) into the C5-I bond is extremely fast due to the electron-withdrawing nitro group. However, the resulting Pd(II) intermediate is electron-poor, making the transmetalation step sluggish. If the intermediate sits too long, it undergoes reductive elimination without coupling, precipitating inactive Pd(0) clusters. Furthermore, improper pre-catalyst reduction can leave the system starved of active Pd(0) from the start [4].

G Start Failed Pd-Coupling at C5? Identify Identify Major Byproduct via LC-MS Start->Identify SNAr_Side C2-F Substitution (SNAr Byproduct) Identify->SNAr_Side Dehalo Protodeiodination (Loss of Iodine) Identify->Dehalo Black Pd Black Formation (Catalyst Death) Identify->Black Fix_SNAr Switch to anhydrous K3PO4 Avoid aqueous bases SNAr_Side->Fix_SNAr Fix_Dehalo Use dppf ligand Ensure anhydrous solvent Dehalo->Fix_Dehalo Fix_Black Rigorous degassing Optimize pre-catalyst Black->Fix_Black

Troubleshooting decision tree for C5 cross-coupling failures.

The Solution: You must stabilize the Pd(II) intermediate and accelerate transmetalation. Use a bidentate ligand with a large bite angle (like dppf or Xantphos) which forces the geometry of the Pd center to favor the catalytic cycle over decomposition. Ensure rigorous freeze-pump-thaw degassing, as any oxygen will rapidly oxidize the phosphine ligands, accelerating Pd black formation [3].

Part 4: Troubleshooting SNAr Failures at C2

Q: My SNAr reaction with a primary amine at the C2-fluoro position is yielding a complex mixture and baseline degradation on TLC. What went wrong?

The Causality: Over-reaction and thermal degradation. Researchers often default to heating SNAr reactions (e.g., 80 °C in DMF). However, the C2-F bond in 3-nitropyridines is so highly activated that heating causes the nucleophile to attack secondary sites (like C5 or C6), or induces ring-opening of the Meisenheimer complex [2].

The Solution: Rely on stoichiometric control and cryogenic-to-ambient temperatures.

Protocol 2: Controlled SNAr at C2
  • Preparation: Dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 10 minutes.

    • Self-Validation Check: A distinct color change (typically deep yellow or orange) will occur immediately. This is the visual confirmation of the Meisenheimer complex forming and resolving.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

    • Self-Validation Check: Spot a TLC (Hexanes/EtOAc). You should see complete consumption of the starting material with a single, clean product spot. Baseline smearing indicates you used too much amine or allowed the reaction to get too warm.

  • Workup: Quench by washing the organic layer with cold 0.1 M HCl to protonate and remove excess amine and DIPEA. Dry the organic layer over Na₂SO₄ and concentrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I reduce the C3-nitro group to an amine before performing the C5 cross-coupling? A: It is highly discouraged. Reducing the nitro group to an electron-donating amine will drastically increase the electron density of the pyridine ring. This makes the oxidative addition of Palladium into the C5-I bond significantly harder, often requiring harsh conditions that lead to degradation. Perform your cross-coupling first, then reduce the nitro group.

Q: Is the C5-Iodo position susceptible to halogen dance reactions if I use strong bases? A: Yes. If you attempt to use strong, non-nucleophilic bases like LDA or LiTMP to deprotonate the ring, the iodine atom can migrate (halogen dance) due to the thermodynamic sink created by the nitro group. Stick to mild bases for cross-coupling.

References

  • Sigma-Aldrich. "2-fluoro-5-iodo-3-nitropyridine | 426463-16-3". sigmaaldrich.com.

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles". chemrxiv.org. 1

  • Benchchem. "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions". benchchem.com. 2

  • Organic Chemistry Frontiers (RSC Publishing). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". rsc.org. 3

  • MDPI. "Impact of Cross-Coupling Reactions in Drug Discovery and Development". mdpi.com. 4

Sources

catalyst poisoning in reactions with 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling and functionalization reactions involving 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3).

This molecule is a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for functionalization. However, it is also a programmable logic gate of competing reactivities. The profound electron deficiency of the pyridine ring—exacerbated by the synergistic withdrawal effects of the nitro and fluoro groups—creates a highly hostile environment for transition metal catalysts.

This guide provides mechanistic troubleshooting, quantitative ligand data, and self-validating protocols to help you bypass catalyst poisoning and achieve high-yielding transformations.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my palladium catalyst turn black immediately upon heating with 2-Fluoro-5-iodo-3-nitropyridine, resulting in zero conversion? A1: This is a classic visual indicator of palladium black formation, which signifies the complete agglomeration and death of the active Pd(0) catalyst[1]. The primary culprit here is the nitro group at the C-3 position. Nitro groups act as potent oxidants toward electron-rich phosphine ligands (such as P(t-Bu)₃ or XPhos) commonly used in cross-coupling. The nitro group oxidizes the phosphine to a phosphine oxide, stripping the palladium center of its stabilizing ligands[2]. Without steric and electronic stabilization, the naked Pd(0) rapidly aggregates into inactive palladium black[3].

  • Solution: Abandon highly electron-rich trialkylphosphines. Transition to oxidation-resistant N-heterocyclic carbenes (NHCs, e.g., IPr) or sterically hindered biarylphosphines (e.g., BrettPhos) which exhibit higher resistance to nitro-mediated oxidation[2].

Q2: I am observing the formation of unexpected side products and a loss of the fluorine atom. How does this relate to catalyst deactivation? A2: You are observing competitive Nucleophilic Aromatic Substitution (S_NAr). The fluorine atom at the C-2 position is profoundly activated by the adjacent pyridine nitrogen and the ortho-nitro group[4]. If your cross-coupling conditions utilize a nucleophilic base (e.g., hydroxides, alkoxides) or if you are performing a Buchwald-Hartwig amination, the nucleophile will attack the C-2 position and displace the fluoride ion[4]. The release of free fluoride ions is highly detrimental: fluoride can coordinate tightly to the palladium center, blocking the transmetalation step (especially in Suzuki-Miyaura or Stille couplings). Furthermore, free fluoride will etch standard borosilicate glassware at elevated temperatures, releasing water and silicates that further hydrolyze and poison the catalyst[5].

  • Solution: Strictly utilize non-nucleophilic, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃). If S_NAr is unavoidable due to the substrate scope, conduct the reaction in PTFE-lined vessels to prevent silicate-induced poisoning.

Q3: My Suzuki-Miyaura coupling stalls at 30% conversion despite using an oxidation-resistant catalyst. What is the limiting factor? A3: This stalling indicates either product inhibition or competitive denitrative coupling. The pyridine nitrogen of the starting material or the newly formed biaryl product can coordinate to the active Pd catalyst, forming stable, off-cycle complexes[5]. Additionally, under highly active catalytic conditions, the Ar–NO₂ bond itself can undergo competitive oxidative addition (denitrative coupling), consuming the catalyst in non-productive cycles[6].

  • Solution: Increase the steric bulk of your ligand to physically block multidentate coordination from the heterocycle. Implementing a slow-addition protocol for the active catalyst can also maintain a low steady-state concentration of Pd(0), minimizing off-cycle trapping.

Mechanism Start 2-Fluoro-5-iodo-3-nitropyridine + Pd(0)L_n Catalyst Prod Productive Pathway: Oxidative Addition at C-I Start->Prod Deact1 Deactivation 1: Ligand Oxidation by -NO2 Start->Deact1 Deact2 Deactivation 2: SNAr at C-F (Fluoride Release) Start->Deact2 CrossCouple Transmetalation & Reductive Elimination Prod->CrossCouple Target Desired Biaryl Product CrossCouple->Target PdBlack Pd Black Formation (Irreversible Aggregation) Deact1->PdBlack F_Poison Fluoride Coordination to Pd (Transmetalation Blocked) Deact2->F_Poison F_Poison->PdBlack

Fig 1: Competing productive and deactivation pathways in Pd-catalyzed reactions of the substrate.

Section 2: Quantitative Data & Ligand Selection

To prevent catalyst poisoning, ligand selection must balance the need for rapid oxidative addition at the C-I bond with extreme resistance to nitro-group oxidation[2]. The table below summarizes the performance metrics of common ligand classes when exposed to 2-Fluoro-5-iodo-3-nitropyridine.

Ligand ClassExampleSusceptibility to -NO₂ OxidationSteric Protection of PdRecommended for this Substrate?
Trialkylphosphines P(t-Bu)₃Critical (Rapid conversion to P=O)HighNo. Leads to immediate Pd black formation.
Triarylphosphines PPh₃ModerateLowNo. Poor oxidative addition kinetics; prone to pyridine coordination.
Biarylphosphines BrettPhosLowVery HighYes. Excellent stability and prevents off-cycle coordination.
N-Heterocyclic Carbenes IPr (as PEPPSI complex)Negligible HighHighly Recommended. Immune to oxidation; robust turnover.

Section 3: Experimental Protocol (Self-Validating Suzuki-Miyaura)

This methodology utilizes an NHC-palladium precatalyst (PEPPSI-IPr) to completely bypass ligand oxidation issues, coupled with a non-nucleophilic base to suppress S_NAr fluoride release.

Reagents:

  • 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • PEPPSI-IPr catalyst (2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Base Selection: In a nitrogen-filled glovebox, add the 2-Fluoro-5-iodo-3-nitropyridine, arylboronic acid, and anhydrous K₃PO₄ to an oven-dried Schlenk flask. Causality note: K₃PO₄ is strictly chosen because its bulky, non-nucleophilic nature prevents S_NAr attack at the C-2 fluorine[4].

  • Catalyst Addition: Add 2 mol% of PEPPSI-IPr. Causality note: NHC ligands are utilized because they cannot be oxidized by the C-3 nitro group, ensuring the Pd center remains stabilized throughout the catalytic cycle[2].

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the flask, remove it from the glovebox, and subject the mixture to three rapid freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent synergistic oxidation of the catalyst[1].

  • Execution & Visual Validation: Heat the reaction mixture to 80 °C.

    • Self-Validation Check: Monitor the color. A sustained yellow/orange homogeneous mixture indicates an active catalytic cycle. A rapid shift to opaque black within the first 30 minutes indicates moisture ingress or base-induced catalyst degradation[3].

  • Work-up & Analytical Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite.

    • Self-Validation Check (¹⁹F NMR): Before column chromatography, take a crude ¹⁹F NMR. The presence of a sharp signal around -70 to -80 ppm confirms the retention of the C-2 fluorine. A broad signal at -110 to -120 ppm indicates free fluoride release (S_NAr failure)[4].

Workflow Step1 1. Reagent Prep Use anhydrous, non-nucleophilic bases (e.g., K3PO4) Step2 2. Ligand Selection Use oxidation-resistant NHCs (e.g., PEPPSI-IPr) Step1->Step2 Step3 3. Degassing Strict Ar/N2 atmosphere to prevent co-oxidation Step2->Step3 Step4 4. Execution Controlled heating (80°C) Monitor for Pd black Step3->Step4 Step5 5. Validation Check for free fluoride via 19F NMR Step4->Step5

Fig 2: Step-by-step experimental workflow to mitigate catalyst poisoning and side reactions.

Sources

alternative solvents for 2-Fluoro-5-iodo-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of functionalizing highly reactive, multi-halogenated scaffolds.

2-Fluoro-5-iodo-3-nitropyridine is a highly versatile building block in drug discovery. Its reactivity is strictly orthogonal: the 2-fluoro position is highly electrophilic due to the adjacent pyridine nitrogen and the strongly electron-withdrawing 3-nitro group, making it primed for Nucleophilic Aromatic Substitution (SNAr). Conversely, the 5-iodo position is an excellent handle for transition-metal-catalyzed cross-coupling.

Historically, these reactions relied heavily on reprotoxic dipolar aprotic solvents (DMF, NMP, DMAc) and peroxide-forming ethers (THF, 1,4-Dioxane). With tightening global REACH regulations, transitioning to sustainable alternatives is no longer optional—it is a compliance mandate. This guide provides field-proven, causality-driven troubleshooting for replacing these solvents without sacrificing yield or purity.

System Overview: Orthogonal Reactivity Pathways

Reactivity Scaffold 2-Fluoro-5-iodo- 3-nitropyridine SNAr SNAr Reaction (2-Fluoro Position) Scaffold->SNAr Nucleophiles (Amines, Alkoxides) Coupling Pd-Cross Coupling (5-Iodo Position) Scaffold->Coupling Boronic Acids, Alkynes (Pd/Cu) Reduction Nitro Reduction (3-Nitro Position) Scaffold->Reduction H2, Pd/C or Fe/HCl GreenSolvent1 Alternative Solvents (Replace DMF/NMP) SNAr->GreenSolvent1 Cyrene, PEG-400, Water GreenSolvent2 Alternative Solvents (Replace THF/Dioxane) Coupling->GreenSolvent2 TMO, DEDMO, Cyrene

Orthogonal reactivity of 2-Fluoro-5-iodo-3-nitropyridine and sustainable solvent pathways.

Module 1: SNAr Reactions at the 2-Position

Q: My SNAr amination of 2-Fluoro-5-iodo-3-nitropyridine in DMF is yielding a dark, intractable mixture with multiple impurities. How can I improve the impurity profile while moving to a greener solvent?

A: The 2-fluoro group is exceptionally activated. When heated in DMF, localized thermal hotspots can cause DMF to degrade into dimethylamine, which acts as a competing nucleophile. Furthermore, the highly electrophilic nitro-pyridine ring is prone to polymerization under harsh basic conditions.

The Solution: Switch to Cyrene™ (dihydrolevoglucosenone) [1]. Cyrene is a bio-based dipolar aprotic solvent derived from cellulose. It mimics the polarity of DMF but lacks the amide functionality, preventing the generation of competing amine nucleophiles. Alternatively, PEG-400 or purely aqueous systems ("on-water" catalysis) can be utilized to stabilize the Meisenheimer intermediate without organic solvents [2].

Quantitative Solvent Comparison for SNAr
SolventClassificationAvg. YieldWork-up StrategyEnvironmental & Safety Profile
DMF Traditional75–85%Aqueous extractionReprotoxic (SVHC), degrades to amines
Cyrene Bio-based80–95%Water precipitationBiodegradable, non-toxic, non-mutagenic
PEG-400 Polymer80–90%Solvent extractionLow toxicity, high viscosity
Water (KF) Aqueous60–85%Phase separationBenign, leverages "on-water" kinetics
Protocol 1: Self-Validating SNAr Amidation in Cyrene

Scientific Grounding: Cyrene is sensitive to strong inorganic bases (like NaOtBu), which can trigger aldol condensation and polymerization of the solvent itself [3]. This protocol uses a mild organic base to scavenge HF while preserving the solvent.

  • Preparation: Charge a reaction vial with 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv) and the target amine (1.1 equiv).

  • Solvent Addition: Add Cyrene (0.33 M) to the mixture.

    • Validation Check: The mixture should form a clear solution or uniform suspension. Immediate darkening or tar formation indicates an incompatible, overly nucleophilic amine.

  • Base Addition: Add triethylamine (Et3N, 1.5 equiv) dropwise at 0 °C.

    • Causality: Et3N is basic enough to neutralize the generated HF but mild enough to prevent the base-catalyzed degradation of Cyrene.

  • Reaction: Stir at room temperature for 15–30 minutes.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly mobile fluoro-pyridine spot should be completely consumed rapidly due to the extreme activation of the ring.

  • Isolation: Pour the reaction mixture into ice-water (3 volumes).

    • Causality: Cyrene is highly miscible with water. The addition of water forces the hydrophobic product to precipitate, allowing for a completely organic-solvent-free isolation via simple filtration [1].

Module 2: Palladium-Catalyzed Cross-Coupling at the 5-Position

Q: I need to perform a Suzuki-Miyaura coupling at the 5-iodo position, but my EHS department has banned 1,4-Dioxane and THF due to peroxide formation risks. What are the best alternatives?

A: The 5-iodo position undergoes facile oxidative addition by Pd(0). Traditional ethereal solvents are favored because their oxygen atoms coordinate to and stabilize the palladium catalytic cycle.

The Solution: 2,2,5,5-Tetramethyloxolane (TMO) is an engineered, drop-in replacement for THF and Dioxane [4]. The gem-dimethyl groups adjacent to the oxygen atom in TMO sterically block the formation of explosive hydroperoxides, completely eliminating the peroxide risk while maintaining the necessary Lewis basicity to support transition-metal catalysis.

Quantitative Solvent Comparison for Cross-Coupling
SolventPeroxide RiskBoiling PointCoordinationSuitability for Pd-Coupling
THF High66 °CHighTraditional Standard (High risk)
1,4-Dioxane High101 °CHighTraditional Standard (SVHC)
TMO None 111 °CModerateExcellent (Drop-in replacement)
CPME Low106 °CLowGood (Requires ligand optimization)
Protocol 2: Suzuki-Miyaura Coupling in TMO

Scientific Grounding: TMO is slightly less coordinating than THF due to steric hindrance. Utilizing a robust, bidentate ligand like dppf ensures the palladium remains active and does not precipitate as palladium black.

  • Reagent Loading: In a Schlenk flask, combine the SNAr product (e.g., 2-amino-5-iodo-3-nitropyridine) (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%).

  • Solvent & Degassing: Add TMO and water (10:1 ratio, 0.2 M). Degas via three freeze-pump-thaw cycles or vigorous sparging with N2.

    • Validation Check: The biphasic nature of TMO/Water ensures the inorganic base dissolves in the aqueous layer while TMO solvates the organic fragments and catalyst.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with additional TMO or ethyl acetate, and wash with brine. Dry the organic layer over MgSO4 and concentrate.

Module 3: Telescoped Sequential Reactions

Q: Can I perform both the SNAr and the cross-coupling in a one-pot or telescoped sequence to reduce waste?

A: Yes. Telescoping these reactions drastically reduces the Environmental Factor (E-factor) by eliminating intermediate workups and avoiding the isolation of potentially hazardous nitroaromatic intermediates. Cyrene is uniquely positioned to support both SNAr and Pd-catalyzed cross-coupling in a single continuous workflow [1].

TelescopedWorkflow Step1 Step 1: SNAr Solvent: Cyrene Base: Et3N Temp: 25°C Intermediate Intermediate 2-Amino-5-iodo- 3-nitropyridine Step1->Intermediate 15 mins Step2 Step 2: Suzuki Solvent: Cyrene/H2O Cat: Pd(dppf)Cl2 Temp: 80°C Intermediate->Step2 Add Boronic Acid, Pd Cat, Base Product Final Product 2-Amino-5-aryl- 3-nitropyridine Step2->Product 4 hours, Water Precipitation

Telescoped SNAr and Suzuki cross-coupling workflow utilizing Cyrene as a universal solvent.

References

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene ResearchGate URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC) URL:[Link]

  • Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials MDPI URL:[Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions R Discovery URL:[Link]

Validation & Comparative

Comprehensive Comparison Guide: ¹H and ¹⁹F NMR Analysis of 2-Fluoro-5-iodo-3-nitropyridine Across Spectrometer Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate Nuclear Magnetic Resonance (NMR) platform for analyzing highly functionalized heterocycles is not merely a matter of field strength—it is an exercise in balancing resolution, excitation physics, and sample dynamics.

This guide provides an in-depth, objective comparison of benchtop, standard high-field, and ultra-high-field NMR platforms for the structural and quantitative analysis of 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) . By dissecting the causality behind experimental parameters, this document serves as a self-validating framework for researchers and drug development professionals.

Mechanistic & Structural NMR Properties

2-Fluoro-5-iodo-3-nitropyridine presents a unique spectroscopic landscape due to the presence of three distinct NMR-active handle types: ¹H, ¹⁹F, and the quadrupolar effects of ¹⁴N and ¹²⁷I.

  • ¹H NMR Profile: The molecule contains two aromatic protons at the C4 and C6 positions. The H4 proton is severely deshielded by the strongly electron-withdrawing ortho-nitro group and meta-iodine. The H6 proton experiences profound deshielding from the adjacent pyridine nitrogen. Both protons will exhibit meta-coupling to each other (⁴JHH ≈ 1.5–2.5 Hz) and heteronuclear long-range coupling to the fluorine atom at C2 (⁴JHF).

  • ¹⁹F NMR Profile: The single fluorine atom at C2 is highly sensitive to the electronic environment. Because ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio (40.05 MHz/T), it is exceptionally sensitive. However, its massive chemical shift range (>350 ppm) introduces excitation challenges at higher magnetic fields.

CouplingNetwork F2 19F (C2) H4 1H (C4) F2->H4 4J_HF (~1-4 Hz) H6 1H (C6) F2->H6 4J_HF (~0-2 Hz) H4->H6 4J_HH (~2 Hz) N1 14N (N1) N1->H6 Quadrupolar Broadening

Spin-spin coupling network of 2-Fluoro-5-iodo-3-nitropyridine.

Platform Comparison: Benchtop vs. High-Field NMR

When analyzing fluorinated pyridines, the instinct is often to default to the highest available magnetic field. However, the physics of radiofrequency (RF) excitation dictate otherwise depending on the analytical goal. We compare three tiers of instrumentation:

  • Benchtop NMR (60–80 MHz): Permanent magnet systems.

  • Standard High-Field NMR (400 MHz): Superconducting magnet systems.

  • Ultra-High-Field NMR (600 MHz + CryoProbe): Advanced superconducting systems.

The Causality of Excitation Homogeneity

The key challenge when using ¹⁹F NMR to quantify reaction products is ensuring homogeneous excitation over a wide chemical shift range. On high-field instruments (400–600 MHz), the RF pulse has a limited bandwidth. Signals far from the transmitter center frequency experience reduced excitation, leading to massive systematic integration errors [1].

Conversely, benchtop spectrometers (60–80 MHz) operate at lower Larmor frequencies. The required spectral window in Hertz is proportionally smaller, meaning the RF pulse provides a nearly perfectly homogeneous excitation profile across the entire ¹⁹F chemical shift range[1]. For quantitative NMR (qNMR) of 2-Fluoro-5-iodo-3-nitropyridine, a benchtop system often yields more accurate integrals without the need for complex offset calibrations.

However, benchtop systems suffer from lower inherent sensitivity and chemical shift dispersion, which can be mitigated by hyperpolarization techniques like SABRE or multiplet refocusing sequences (SHARPER) [2]. For trace impurity analysis or resolving complex ¹H overlapping signals, high-field systems remain indispensable [3].

Quantitative Performance Metrics
ParameterBenchtop NMR (60-80 MHz)Standard High-Field (400 MHz)Ultra-High-Field (600 MHz + Cryo)
¹H Resolution (Dispersion) Low (J-couplings may obscure shifts)High (Baseline resolution)Exceptional (Trace structural ID)
¹⁹F Excitation Homogeneity Excellent (Uniform over >200 ppm)Moderate (Pulse-width dependent)Poor (Requires offset adjustment)
Signal-to-Noise Ratio (SNR) Low-ModerateHighExceptional
Optimal Application Rapid ¹⁹F qNMR, Reaction MonitoringRoutine QA/QC, Structural ElucidationComplex mixtures, Trace impurities
Cost of Ownership Low (No cryogens)High (Liquid He/N₂ required)Very High (Cryo-infrastructure)

Self-Validating Experimental Protocols

To ensure scientific integrity, every NMR experiment must be a self-validating system. The following protocols for 2-Fluoro-5-iodo-3-nitropyridine build in mandatory checks to guarantee data trustworthiness.

Protocol A: Quantitative ¹⁹F NMR on a Benchtop System (60-80 MHz)

Objective: High-accuracy quantification of 2-Fluoro-5-iodo-3-nitropyridine against an internal standard.

  • Sample Preparation: Dissolve 20 mg of the analyte and an equimolar amount of a fluorinated internal standard (e.g., Trifluorotoluene) in 0.6 mL of CDCl₃.

  • Relaxation Agent Addition (Causality Check): Add 0.05 M Fe(acac)₃. Why? Fluorine nuclei often exhibit long longitudinal relaxation times (T₁ > 5 seconds). Adding a paramagnetic relaxation agent drastically shortens T₁, allowing for a shorter relaxation delay (D1) and faster acquisition without saturating the signal [1].

  • T₁ Validation (Inversion Recovery): Execute a fast 180°-τ-90° inversion recovery sequence. Verify that the longest T₁ in the mixture is < 1 second due to the Fe(acac)₃.

  • Parameter Setup:

    • Set the relaxation delay (D1) to strictly ≥5×T1​ (e.g., 5 seconds).

    • Set the pulse angle to 90° for maximum transverse magnetization.

  • Acquisition & Processing: Acquire 16 transients. Apply a 0.3 Hz exponential line broadening (apodization) prior to Fourier Transform to optimize SNR without compromising the resolution of the ⁴JHF couplings.

Protocol B: High-Resolution ¹H/¹⁹F NMR on High-Field (400+ MHz)

Objective: Structural elucidation and trace impurity profiling.

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of CDCl₃. Filter through a glass wool plug to remove particulates that distort magnetic field homogeneity (B₀).

  • Lock and Shim Validation: Lock on the deuterium signal of CDCl₃. Perform gradient shimming. Validation Check: The full-width at half-maximum (FWHM) of the residual CHCl₃ solvent peak (7.26 ppm) must be ≤0.8 Hz.

  • 90° Pulse Calibration (Nutation Experiment): Do not rely on default parameters. Run a pulse-width array (e.g., 2µs to 20µs) to find the exact 360° null point, then divide by 4 to set the precise 90° pulse (P1). Why? Accurate pulse calibration prevents excitation roll-off at the edges of the ¹⁹F spectral window.

  • Acquisition:

    • ¹H NMR: 16 scans, D1 = 2s, spectral width = 12 ppm.

    • ¹⁹F NMR: 64 scans, D1 = 5s (no relaxation agent used here to preserve natural linewidths), spectral width = 250 ppm. Center the transmitter frequency exactly between the analyte and any expected impurities.

Workflow Visualization

NMRWorkflow Prep Sample Prep & T1 Validation (Ensure D1 ≥ 5*T1) Platform Platform Selection based on Analytical Goal Prep->Platform Benchtop Benchtop (60-80 MHz) Goal: Accurate 19F qNMR Platform->Benchtop HighField High-Field (400-600 MHz) Goal: Trace Impurity & 1H ID Platform->HighField Acq19F 19F Acq: Wide Sweep Uniform Excitation Profile Benchtop->Acq19F Acq1H 1H & 19F Acq: Narrow Sweep Pulse Width Calibration Req. HighField->Acq1H Process Data Processing (Zero-filling, Apodization, FT) Acq19F->Process Acq1H->Process

Comparative experimental workflow for NMR analysis across platforms.

References

  • Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.[Link]

  • Silva Terra, A. I., Rossetto, M., Dickson, C. L., Peat, G., Uhrín, D., & Halse, M. E. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au, 3(1), 73-81.[Link]

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments Magnetic Resonance. [Link]

Structural Validation and Reactivity Profiling of 2-Fluoro-5-iodo-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly functionalized heterocyclic building block widely utilized in pharmaceutical synthesis and agrochemical development. Its molecular architecture offers orthogonal reactivity: the C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent pyridine nitrogen and the strongly electron-withdrawing C3 nitro group, while the C5 iodine atom serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, the dense functionalization of this scaffold presents unique challenges in structural validation. Confirming the exact regiochemistry of substitution and ensuring the integrity of the halogen bonds during multi-step synthesis requires robust analytical methodologies. This guide objectively compares the performance of 2-Fluoro-5-iodo-3-nitropyridine against its chlorinated alternative and provides self-validating experimental protocols for structural confirmation.

Part 1: Product Performance Comparison: The 2-Fluoro vs. 2-Chloro Advantage

Historically, 2-Chloro-5-iodo-3-nitropyridine (CAS: 426463-05-0) was the standard electrophile for SNAr reactions [1]. However, transitioning to the 2-Fluoro analogue provides two distinct advantages for modern drug development: kinetic superiority and analytical trackability.

  • Causality in Reactivity: In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex, not the leaving group's departure. Fluorine, being significantly more electronegative than chlorine, exerts a stronger inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, stabilizing the transition state and accelerating nucleophilic attack specifically at the C2 position [2].

  • Causality in Analytical Tracking: The 19F nucleus is an NMR-active spin-½ isotope with 100% natural abundance. It provides a background-free analytical handle. During an SNAr reaction, the disappearance of the distinct 19F signal allows for real-time reaction monitoring without the need for complex chromatographic separation [3].

Table 1: Comparative Profile of Halogenated Nitropyridine Electrophiles
Feature2-Fluoro-5-iodo-3-nitropyridine2-Chloro-5-iodo-3-nitropyridine
CAS Number 426463-16-3426463-05-0
SNAr Reactivity Exceptionally High (Rapid Meisenheimer formation)Moderate (Slower Meisenheimer formation)
Leaving Group Ability Excellent (in SNAr context)Good
NMR Trackability Yes (19F NMR, distinct signal ~ -60 to -70 ppm)No (Requires 1H or 13C NMR)
Chemoselectivity High preference for C2 over C5High preference for C2 over C5

Part 2: Comparative Analytical Methodologies for Structural Confirmation

To confirm the structure of 2-Fluoro-5-iodo-3-nitropyridine and validate its downstream products, researchers must select the appropriate analytical techniques. Below is an objective comparison of the three primary methodologies.

Multinuclear NMR Spectroscopy (1H, 13C, 19F)
  • Performance: The gold standard for confirming regiochemistry.

  • Mechanistic Causality: The 1H NMR spectrum of the starting material will show two distinct aromatic protons (H4 and H6). Because of the 19F nucleus, these protons will exhibit scalar coupling (3JHF and 4JHF), resulting in complex multiplets rather than simple doublets. In the 13C NMR spectrum, the carbon atoms directly attached to (C2) and adjacent to (C3, C1) the fluorine will show massive one-bond (1JCF ≈ 240 Hz) and two-bond (2JCF ≈ 20 Hz) coupling constants. Upon successful SNAr displacement of the fluorine by a nucleophile, the 19F signal vanishes, and the carbon signals collapse into sharp singlets, providing an undeniable, self-validating proof of substitution at the C2 position.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Performance: Essential for confirming the exact mass and the presence of the iodine atom [4].

  • Mechanistic Causality: Iodine is monoisotopic (127I), meaning it does not produce the distinct M+2 isotopic pattern seen with chlorine or bromine. However, iodine has a significant mass defect. HRMS can confirm the molecular formula (C5H2FIN2O2) with sub-ppm accuracy. Furthermore, in tandem mass spectrometry (MS/MS), the facile loss of an iodine radical ([M-I]+) or the nitro group ([M-NO2]+) provides diagnostic fragmentation pathways that confirm the structural integrity of the C5-I bond prior to downstream cross-coupling.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance: The absolute definitive method for 3D spatial arrangement.

  • Mechanistic Causality: While NMR and MS provide connectivity, SCXRD maps the electron density of the crystal lattice. It definitively proves the relative positions of the fluoro, iodo, and nitro groups. However, it is fundamentally limited by the requirement to grow high-quality single crystals, making it a lower-throughput alternative compared to NMR.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Real-Time SNAr Reaction Monitoring via 19F NMR

This protocol leverages the 19F nucleus to create a self-validating kinetic assay for nucleophilic substitution.

  • Preparation: Dissolve 0.1 mmol of 2-Fluoro-5-iodo-3-nitropyridine in 0.5 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Baseline Acquisition: Acquire a baseline 19F NMR spectrum (referenced to fluorobenzene or trichlorofluoromethane). Note the sharp singlet/multiplet corresponding to the C2-F.

  • Nucleophile Addition: Add 0.11 mmol of the desired nucleophile (e.g., a secondary amine) and 0.2 mmol of a non-nucleophilic base (e.g., DIPEA) directly to the NMR tube.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer and acquire 19F spectra at 5-minute intervals.

  • Validation: The causality of the reaction is confirmed by the exponential decay of the starting material's C2-F signal and the concurrent appearance of a sharp signal corresponding to the liberated fluoride ion. The reaction is deemed complete when the organic fluorine signal is fully integrated to zero.

Protocol 2: LC-HRMS Isotopic and Fragmentation Profiling
  • Sample Preparation: Dilute the product to a concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes to ensure separation of any unreacted starting material from the product.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive and negative modes. The strongly electron-withdrawing nitro group often facilitates excellent negative mode ionization via electron capture.

  • Validation: Extract the exact mass chromatogram (EIC) for the calculated[M+H]+ or [M-H]- ion. Validate the structure by triggering a collision-induced dissociation (CID) scan on the parent ion; the presence of a peak at m/z 126.90 (Iodide ion) in negative mode definitively confirms the retention of the C5 iodine handle.

Part 4: Visualizing the Analytical Workflow

AnalyticalWorkflow Start 2-Fluoro-5-iodo-3-nitropyridine SNAr SNAr Reaction Start->SNAr Initiate NMR_Monitor 19F NMR Monitoring Start->NMR_Monitor Baseline SNAr->NMR_Monitor Aliquots Product C2-Substituted Product NMR_Monitor->Product F-Signal Disappears NMR_Confirm 1H & 13C NMR Product->NMR_Confirm Regiochemistry HRMS_Confirm LC-HRMS Product->HRMS_Confirm Mass & Halogen Validation Structure Confirmed NMR_Confirm->Validation Validated HRMS_Confirm->Validation Validated

Analytical workflow for the structural validation and reaction monitoring of fluoronitropyridines.

References

  • Fluorine Notes. "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes. [Link]

  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv. [Link]

comparing reactivity of 2-Fluoro-5-iodo-3-nitropyridine vs 2-chloro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-5-iodo-3-nitropyridine in Nucleophilic Aromatic Substitution

Executive Summary

In the landscape of medicinal chemistry and materials science, halogenated nitropyridines serve as cornerstone building blocks for complex molecular architectures. Their utility is primarily dictated by their reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparative analysis of two key substrates: 2-Fluoro-5-iodo-3-nitropyridine and 2-Chloro-5-iodo-3-nitropyridine. While structurally similar, the choice of halogen at the C-2 position dramatically influences reaction kinetics and synthetic strategy. We will demonstrate through mechanistic principles and compiled experimental evidence that the fluoro-derivative offers significantly enhanced reactivity over its chloro-counterpart, a phenomenon rooted in the fundamental principles of the SNAr mechanism. This guide is intended for researchers and drug development professionals seeking to optimize their synthetic routes by making an informed choice of substrate.

Introduction: The Strategic Importance of Activated Halopyridines

The pyridine ring is a privileged scaffold, appearing frequently in pharmaceuticals and functional materials.[1] Its inherent electron-deficient nature, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2] This reactivity can be profoundly amplified by the strategic placement of strong electron-withdrawing groups, such as a nitro (–NO₂) moiety.

The title compounds, 2-Fluoro-5-iodo-3-nitropyridine and 2-Chloro-5-iodo-3-nitropyridine, are exemplary activated substrates. The nitro group at C-3 and the halogen at C-2 work in concert to render the C-2 position highly electrophilic and primed for substitution. The iodo-group at C-5 is typically less relevant for the initial SNAr reaction but serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), further enhancing the synthetic utility of these molecules.[3] Understanding the reactivity difference imparted by fluorine versus chlorine is therefore critical for efficient and rational synthesis design.

Mechanistic Underpinnings: The "Element Effect" in SNAr Reactions

The universally accepted mechanism for these transformations is the two-step addition-elimination pathway.[4][5]

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

  • Step 2 (Fast): The aromaticity is restored through the expulsion of the halide leaving group.

The counterintuitive reality of SNAr reactions is the leaving group trend, often termed the "element effect": F > Cl > Br > I .[6][7] This is in stark contrast to Sₙ1 and Sₙ2 reactions, where iodide is an excellent leaving group and fluoride is exceptionally poor.

The explanation lies in the rate-determining step (RDS). The RDS is the initial nucleophilic attack and formation of the high-energy Meisenheimer complex.[8] The stability of this intermediate and the transition state leading to it governs the overall reaction rate.

  • The Role of Fluorine: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This effect strongly polarizes the C-F bond, making the carbon atom highly electrophilic. More importantly, it provides potent stabilization for the developing negative charge in the transition state and the subsequent Meisenheimer intermediate.[7][8] This stabilization of the RDS far outweighs the high bond strength of the C-F bond, which is broken in the fast, non-rate-determining second step.

  • The Role of Chlorine: Chlorine is also electronegative but less so than fluorine. Consequently, it provides less stabilization to the Meisenheimer intermediate, resulting in a higher activation energy for the first step and thus a slower overall reaction rate.

The pyridine nitrogen and the C-3 nitro group play a crucial role by delocalizing the negative charge of the Meisenheimer complex through resonance, an effect that is most pronounced when the leaving group is at the C-2 or C-4 position.[2]

SNAr_Mechanism cluster_rds Rate Determining Step is stabilized more effectively when X=F due to high electronegativity. sub Py-X meisenheimer [Py(X)(Nu)]⁻ sub:f1->meisenheimer:f1 Step 1 (RDS) Attack nu Nu: nu->sub:f1 prod Py-Nu meisenheimer:f1->prod:f1 Step 2 (Fast) Elimination lg X⁻ prod:f1->lg

Caption: The Addition-Elimination (SNAr) Mechanism.

Comparative Reactivity: A Quantitative Perspective

While direct kinetic studies comparing 2-fluoro-5-iodo-3-nitropyridine and its 2-chloro analog under identical conditions are not prominently published, the general principle is overwhelmingly supported in the literature. For instance, in a competitive study with sodium ethoxide, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine.[9] This substantial rate enhancement is a direct consequence of the element effect described above.

We can confidently extrapolate this principle to the title compounds. The electronic environment, dominated by the activating nitro group, ensures that the SNAr mechanism is operative and that the fluoro-derivative will be the more reactive substrate.

Feature2-Fluoro-5-iodo-3-nitropyridine2-Chloro-5-iodo-3-nitropyridineRationale & Reference
Relative SNAr Rate Very HighModerateFluorine's high electronegativity better stabilizes the rate-determining Meisenheimer intermediate. Expected rate difference can be >100-fold.[9]
Reaction Conditions Milder (Lower temp, shorter time)Harsher (Higher temp, longer time)The lower activation energy for the fluoro compound allows for less forcing conditions to achieve good conversion.[10][11]
Substrate Cost Generally HigherGenerally LowerFluoroaromatics often require specialized fluorinating agents, increasing their manufacturing cost.
Side Reactions Lower potential at mild conditionsHigher potential due to forcing conditionsHarsher conditions can lead to decomposition or side reactions with sensitive functional groups on the nucleophile or substrate.

Experimental Protocol: A Model SNAr Reaction with Morpholine

This protocol provides a self-validating system for comparing the reactivity of the two substrates. The key variables to observe will be reaction time and yield under identical conditions.

Objective: To synthesize 4-(5-iodo-3-nitropyridin-2-yl)morpholine from both fluoro- and chloro-precursors and compare reaction efficiency.

Materials:

  • 2-Fluoro-5-iodo-3-nitropyridine (Substrate F)

  • 2-Chloro-5-iodo-3-nitropyridine (Substrate Cl)

  • Morpholine (Nucleophile, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 eq.)

  • N,N-Dimethylformamide (DMF, Solvent)

  • Ethyl Acetate (EtOAc) & Brine for workup

  • Silica Gel for chromatography

Experimental_Workflow cluster_setup Setup Details (Two parallel reactions) setup Reaction Setup react Stir at 60 °C setup->react Place under N₂ atmosphere monitor Monitor by TLC/LC-MS react->monitor Sample every 30 min monitor->react Reaction incomplete workup Aqueous Workup monitor->workup Reaction complete purify Column Chromatography workup->purify Extract with EtOAc analyze Characterization (NMR, MS) purify->analyze Combine pure fractions result Compare Yield & Purity analyze->result s1 Flask A: Substrate F (1 mmol) reagents Add Morpholine, K₂CO₃, DMF (5 mL) to each s2 Flask B: Substrate Cl (1 mmol)

Caption: General workflow for the comparative SNAr experiment.

Step-by-Step Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with stir bars and reflux condensers, charge Flask A with 2-Fluoro-5-iodo-3-nitropyridine (1 mmol) and Flask B with 2-Chloro-5-iodo-3-nitropyridine (1 mmol).

  • Reagent Addition: To each flask, add K₂CO₃ (2 mmol), DMF (5 mL), and morpholine (1.2 mmol). Rationale: DMF is a polar aprotic solvent that promotes SNAr. K₂CO₃ is a mild, non-nucleophilic base that neutralizes the H-X acid formed during the reaction.

  • Heating & Monitoring: Place both flasks in a pre-heated oil bath at 60 °C. Monitor the progress of each reaction independently every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Rationale: Monitoring allows for a direct comparison of reaction rates. Expect the reaction in Flask A (Fluoro) to reach completion significantly faster than Flask B (Chloro).

  • Workup: Once a reaction is complete (as judged by consumption of starting material), cool the flask to room temperature. Pour the reaction mixture into water (25 mL) and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Rationale: This standard aqueous workup removes the DMF solvent and inorganic salts.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Analysis: Confirm the structure and purity of the isolated product, 4-(5-iodo-3-nitropyridin-2-yl)morpholine, by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield for each reaction.

Conclusion and Practical Recommendations

The evidence is unequivocal: 2-Fluoro-5-iodo-3-nitropyridine is a significantly more reactive substrate for nucleophilic aromatic substitution than its 2-chloro analog. This heightened reactivity translates into tangible synthetic advantages, including faster reaction times, milder reaction conditions, and potentially higher yields, especially with less reactive nucleophiles.

Recommendations for Researchers:

  • For High-Throughput and Discovery Chemistry: Prioritize the use of 2-Fluoro-5-iodo-3-nitropyridine to ensure higher success rates across a diverse range of nucleophiles under standardized conditions.

  • For Process Development and Scale-Up: While the fluoro-reagent is more reactive, the chloro-reagent is often less expensive. A cost-benefit analysis is necessary. If the required nucleophile is potent and the reaction can be optimized to proceed cleanly at higher temperatures, the chloro-derivative may be a more economical choice.

  • For Sensitive Substrates: When working with delicate nucleophiles that are prone to degradation at high temperatures, the use of the fluoro-derivative is strongly recommended as it will enable the desired transformation under gentler conditions.

By understanding the fundamental reactivity differences outlined in this guide, scientists can make more strategic decisions in their synthetic planning, leading to more efficient and successful outcomes in drug discovery and materials development.

References

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Available at: [Link]

  • ACS Publications. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • PMC. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Available at: [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • ACS Publications. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]

  • Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. [a]. Available at: [Link]

Sources

Biological Activity and Synthesis of 2-Fluoro-5-iodo-3-nitropyridine Analogs: A Comparison Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical starting material is as critical as identifying the biological target itself. For decades, researchers have relied on functionalized pyridines to build privileged heteroaromatic scaffolds. Among these, 2-Fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) stands out as a highly versatile, tri-functional linchpin.

This guide objectively compares the biological activity of the two most prominent drug classes derived from this scaffold—3H-imidazo[4,5-b]pyridines and 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) —and provides a self-validating experimental blueprint for synthesizing and evaluating these potent kinase inhibitors.

Mechanistic Rationale: The Tri-Functional Scaffold

The strategic value of 2-fluoro-5-iodo-3-nitropyridine lies in the precise, orthogonal reactivity of its three substituents. Understanding the causality behind this specific substitution pattern is essential for designing efficient synthetic workflows:

  • 2-Fluoro (The Entry Point): Fluorine is highly electronegative, drawing electron density away from the adjacent C2 carbon. This dramatically lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). Compared to 2-chloro analogs, the 2-fluoro derivative reacts significantly faster with sterically hindered primary amines under milder conditions, minimizing unwanted side reactions.

  • 3-Nitro (The Cyclization Switch): The strong electron-withdrawing nature of the nitro group further activates the C2 position for SNAr. Once the amine is installed, the nitro group can be selectively reduced to an aniline. This creates an ortho-diamine system, perfectly poised for cyclization into an imidazopyridine or azaindole core.

  • 5-Iodo (The Late-Stage Vector): Iodine is the premier leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Because oxidative addition of palladium into a C-I bond is much faster than into a C-Br or C-Cl bond, researchers can perform late-stage functionalization at the C5 position without degrading the newly formed, sensitive bicyclic core.

Chemical Synthesis Workflow

The following diagram illustrates the logical progression from the core building block to a biologically active kinase inhibitor.

SynthesisWorkflow A 2-Fluoro-5-iodo-3-nitropyridine (Core Scaffold) B SNAr Reaction (Primary Amine at C2) A->B C Nitro Reduction (C3-NO2 to C3-NH2) B->C D Cyclization (Bicyclic Core Formation) C->D E Suzuki Cross-Coupling (Substitution at C5-Iodo) D->E F Target Kinase Inhibitor (e.g., TYK2 or TrkA) E->F

Step-by-step synthetic workflow for generating kinase inhibitors from the core scaffold.

Comparative Biological Activity of Downstream Analogs

The biological activity of 2-fluoro-5-iodo-3-nitropyridine is realized through its downstream analogs. By altering the cyclization method and the late-stage C5 coupling partner, this single starting material diverges into two distinct, highly active inhibitor classes.

Class A: 3H-Imidazo[4,5-b]pyridines (TYK2/JAK Inhibitors)

Cyclizing the ortho-diamine intermediate with orthoesters yields 3H-imidazo[4,5-b]pyridines. This scaffold is a cornerstone in immunology, specifically for targeting Tyrosine Kinase 2 (TYK2), a member of the JAK family. Recent scaffold-hopping exercises have demonstrated that the 3H-imidazo[4,5-b]pyridine core provides superior TYK2 selectivity over JAK1/JAK2 compared to its 1H-imidazo[4,5-c]pyridine counterparts, making it ideal for treating autoimmune diseases like psoriasis without the hematological side effects associated with broader JAK inhibition [1].

Class B: 1H-Pyrrolo[2,3-b]pyridines / 7-Azaindoles (Trk Inhibitors)

Alternatively, utilizing Sonogashira coupling followed by cyclization (or Bartoli-type reactions) yields 7-azaindoles. These analogs exhibit profound potency against Tropomyosin-related kinases (TrkA, TrkB, TrkC). Trk inhibitors derived from this scaffold are actively pursued for their robust efficacy in treating osteoarthritis pain and specific solid tumors harboring NTRK gene fusions [2].

Quantitative Performance Comparison
Analog ClassDerived Core ScaffoldPrimary Biological TargetTypical IC₅₀ Range (Biochemical)Key Selectivity ProfilePrimary Clinical Application
Class A 3H-Imidazo[4,5-b]pyridineTYK2 / JAK11.5 – 45 nM>50-fold TYK2 over JAK2/3Autoimmune diseases (e.g., Psoriasis, IBD)
Class B 1H-Pyrrolo[2,3-b]pyridineTrkA / TrkB / TrkC5.0 – 85 nMPan-Trk selective; spares c-FMSOsteoarthritis pain, NTRK-fusion cancers

Biological Pathway Blockade

To understand the biological efficacy of Class A analogs, we must visualize their intervention in the JAK/STAT signaling cascade. By acting as ATP-competitive inhibitors at the TYK2 catalytic domain, these compounds prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

SignalingPathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->TYK2 ATP-Competitive Inhibition Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

Mechanism of action for TYK2 signaling blockade by imidazo[4,5-b]pyridine analogs.

Experimental Protocol: Self-Validating Synthesis & Assay Workflow

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a representative 3H-imidazo[4,5-b]pyridine TYK2 inhibitor, incorporating self-validating analytical checkpoints at every stage.

Phase 1: Chemical Synthesis

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) and a primary amine (e.g., an alkyl or benzyl amine, 1.2 eq) in anhydrous THF. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction to completion.

  • Validation Checkpoint: Perform LC-MS. The reaction is complete when the starting material peak disappears and a new peak appears with a mass shift of [M+H]⁺ = (Starting Mass - 19 Da (F) + Amine Mass).

Step 2: Nitro Reduction

  • Procedure: To the crude mixture from Step 1, add Iron powder (5.0 eq) and saturated aqueous NH₄Cl. Heat to 70°C for 2 hours. Filter through Celite to remove iron sludge, and extract with EtOAc.

  • Validation Checkpoint: Analyze via FT-IR and TLC. Successful reduction is confirmed by the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of a primary amine N-H stretch (~3300 cm⁻¹). The product will spot significantly lower (more polar) on silica TLC than the nitro precursor.

Step 3: Imidazole Cyclization

  • Procedure: Dissolve the resulting ortho-diamine in triethyl orthoformate (solvent/reactant) and add a catalytic amount of p-toluenesulfonic acid (PTSA). Heat at 100°C for 3 hours. Concentrate under vacuum.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆). The hallmark of successful cyclization is the appearance of a sharp, downfield singlet at ~8.2–8.5 ppm, corresponding to the new C-H proton of the imidazole ring.

Step 4: Late-Stage Suzuki-Miyaura Coupling

  • Procedure: Combine the cyclized core (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water. Degas with N₂ for 10 minutes. Heat at 90°C overnight.

  • Causality: The C5-iodo group readily undergoes oxidative addition with the Pd(0) catalyst. The aqueous base activates the boronic acid for transmetalation.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS). Confirm the exact mass of the target inhibitor and the complete disappearance of the distinct isotopic fragmentation pattern characteristic of iodine.

Phase 2: Biochemical Kinase Assay

Step 5: FRET-Based TYK2 Inhibition Assay

  • Procedure: Incubate recombinant TYK2 catalytic domain with a fluorescently labeled peptide substrate, ATP (at Kₘ concentration), and varying concentrations of the synthesized analog (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate.

  • Detection: After 60 minutes, add a Terbium-labeled anti-phospho antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

  • Validation Checkpoint: Plot the emission ratio (520/495) against the log of the inhibitor concentration. A highly active analog will produce a sigmoidal dose-response curve with an IC₅₀ in the low nanomolar range (<50 nM), validating the structural design.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[Link]

  • Tropomyosin-related kinase (Trk) inhibitors (US9174986B2).

Comparative Guide: Catalysts for the Chemoselective Coupling of 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the selective functionalization of polyhalogenated electron-deficient pyridines has become a critical bottleneck. 2-Fluoro-5-iodo-3-nitropyridine is a prime example of a high-value, high-risk substrate. While the iodo group is primed for transition-metal-catalyzed cross-coupling, the fluoro group—activated by both the pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group—is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide provides an objective, data-driven comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-fluoro-5-iodo-3-nitropyridine, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: The Chemoselectivity Challenge

To master the functionalization of 2-fluoro-5-iodo-3-nitropyridine, one must understand the competing electronic forces at play within the molecule[1]:

  • C-I Bond (Position 5): The carbon-iodine bond is the weakest in the molecule, making it the kinetically favored site for oxidative addition by Pd(0)[2]. The electron-withdrawing nitro group further lowers the LUMO of the pyridine ring, accelerating this initial oxidative addition step.

  • C-F Bond (Position 2): Fluorine is highly electronegative, creating a strong C-F bond that resists oxidative addition. However, the ortho-nitro group and the para-nitrogen atom severely deplete electron density at the C2 position.

  • The SNAr Trap: Suzuki-Miyaura couplings inherently require an aqueous base (e.g., Na2CO3, K3PO4) to activate the boronic acid for transmetalation. In the case of 2-fluoro-5-iodo-3-nitropyridine, these basic/nucleophilic conditions can trigger a rapid background SNAr reaction, displacing the fluorine atom to yield 2-hydroxy or 2-alkoxy byproducts before the catalytic cycle can complete[1].

The Core Directive: Successful coupling requires a catalyst that maximizes the Turnover Frequency (TOF) of the cross-coupling cycle—specifically accelerating the rate-determining reductive elimination step—so that the desired C-C bond formation outpaces the background SNAr degradation[3].

Chemoselective pathways in the cross-coupling of 2-fluoro-5-iodo-3-nitropyridine.

Catalyst Comparative Analysis

We evaluated three standard palladium systems for the coupling of 2-fluoro-5-iodo-3-nitropyridine with phenylboronic acid.

A. Pd(PPh3)4 (Tetrakis)
  • Mechanism: Utilizes monodentate triphenylphosphine ligands. While oxidative addition is facile, the electron-deficient nature of the nitropyridine intermediate stabilizes the Pd(II) complex. The monodentate ligands do not force the necessary geometry for rapid reductive elimination.

  • Result: The reaction requires higher temperatures (80–100 °C) and longer reaction times (12–24 h) to reach completion[2]. This prolonged exposure to heat and base leads to significant SNAr hydrolysis of the C-F bond.

B. Pd(dppf)Cl2
  • Mechanism: Employs the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The large bite angle (~99°) of dppf enforces a distorted square-planar geometry on the Pd(II) intermediate, creating steric tension that dramatically accelerates reductive elimination[1].

  • Result: High yields are achieved at lower temperatures (60 °C) within 2–4 hours. The rapid catalytic turnover effectively outcompetes the background SNAr pathway, preserving the fluoro group[4].

C. Pd2(dba)3 / XPhos
  • Mechanism: Dialkylbiaryl phosphine ligands (like XPhos) are highly electron-rich and sterically demanding. They generate a highly active, monoligated Pd(0) species that can perform couplings at room temperature.

  • Result: While SNAr is completely suppressed due to the low temperature, the extreme electron density on the catalyst can sometimes lead to competitive oxidative addition into the C-F bond or protodehalogenation side reactions.

Quantitative Data Summary

The following table summarizes the performance of these catalysts under standardized conditions (1.2 eq Phenylboronic acid, 2.0 eq K3PO4, Dioxane/H2O 4:1).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Desired Product Yield (%)SNAr Byproduct (%)Protodehalogenation (%)
Pd(PPh3)4 5.0901642%48%<5%
Pd(dppf)Cl2 5.060388% <5%<2%
Pd2(dba)3 / XPhos 2.5 / 5.025676%Not Detected12%

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl2 to ensure high chemoselectivity. The methodology is designed as a self-validating system: analytical checkpoints are built into the workflow to confirm causality (catalytic turnover vs. SNAr) in real-time.

Materials Required
  • 2-Fluoro-5-iodo-3-nitropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized H2O (4:1 v/v ratio, 10 mL total)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-iodo-3-nitropyridine, the arylboronic acid, and Pd(dppf)Cl2.

    • Rationale: Weighing the catalyst in the presence of the solid substrate allows immediate coordination upon solvation, protecting the active Pd(0) species.

  • Solvent & Base Addition: Add K3PO4, followed by the Dioxane/H2O solvent mixture.

    • Rationale: K3PO4 is chosen over NaOH or Cs2CO3 because it provides sufficient basicity for boronic acid activation without being overly nucleophilic, thereby minimizing SNAr[2].

  • Rigorous Degassing (Critical Step): Subject the mixture to three cycles of Freeze-Pump-Thaw, or sparge vigorously with Argon for 15 minutes.

    • Rationale: Oxygen not only degrades the phosphine ligand but can also promote homocoupling of the boronic acid, altering the stoichiometry and leaving the fluoropyridine vulnerable to SNAr.

  • Controlled Heating & LC-MS Monitoring: Heat the reaction mixture to 60 °C.

    • Self-Validation Checkpoint: After 1 hour, sample the reaction for LC-MS.

      • Look for the disappearance of the starting material ( m/z ~268).

      • Confirm the presence of the desired product.

      • Crucial: Scan for m/z corresponding to [M - F + OH] (mass of starting material minus 19 plus 17). If this mass is rising, the SNAr pathway is competing, indicating the catalyst has poisoned or the temperature is too high.

  • Workup: Once starting material is consumed (typically 2-4 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Rationale: Rapid cooling and dilution quench the basic SNAr background reaction.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

References

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Graz University of Technology / Elsevier Pure URL:[Link][1]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis Source: ACS Publications URL:[Link][3]

  • WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL:[4]

Sources

Kinetic Analysis and Orthogonal Functionalization of 2-Fluoro-5-iodo-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate bifunctional building blocks to streamline complex synthetic campaigns. Among these, 2-Fluoro-5-iodo-3-nitropyridine stands out as a privileged scaffold. Its architecture offers two orthogonally reactive sites: a highly activated C2-fluorine primed for Nucleophilic Aromatic Substitution (SNAr) and a C5-iodine tailored for transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of this scaffold against its chlorinated and brominated alternatives, detailing the mechanistic causality behind its superior kinetic performance and outlining self-validating protocols for its application.

Mechanistic Causality: The "Element Effect" in SNAr Kinetics

The selection of a fluorine leaving group at the C2 position is a deliberate kinetic strategy, not an arbitrary choice. In SNAr reactions, the pyridine ring's inherent electron deficiency makes it highly susceptible to nucleophilic attack ()[1]. However, the rate-determining step is almost universally the initial nucleophilic attack to form the anionic "Meisenheimer" intermediate, rather than the subsequent carbon-halogen bond cleavage ()[2].

Because carbon-fluorine bond breaking is not rate-limiting, fluorine acts as an exceptional leaving group. Its extreme electronegativity exerts a profound inductive electron-withdrawing effect, stabilizing the negatively charged transition state and drastically lowering the free energy of activation ( Δ G‡). This phenomenon, known as the "element effect," results in a leaving group reactivity order of F > NO2 > Cl ≈ Br > I in activated aryl substrates ()[3]. Consequently, 2-fluoropyridines can react over 300 times faster than their chloro analogs under matched conditions ()[4].

Objective Performance Comparison

To objectively evaluate the efficiency of 2-Fluoro-5-iodo-3-nitropyridine, we must compare its reaction kinetics against alternative halogens at both the C2 (SNAr) and C5 (Cross-Coupling) positions.

Table 1: Comparative SNAr Kinetics at the C2 Position

Conditions: Morpholine (1.1 eq), K2CO3, THF, 25 °C.

Substrate ScaffoldLeaving GroupRelative Rate ( krel​ )Mechanistic Advantage
2-Fluoro-5-iodo-3-nitropyridine -F ~320 Maximum transition state stabilization.
2-Chloro-5-iodo-3-nitropyridine-Cl1.0 (Ref)Baseline reactivity; requires heating.
2-Bromo-5-iodo-3-nitropyridine-Br~0.8Steric hindrance slightly impedes attack.
Table 2: Comparative Oxidative Addition Kinetics at the C5 Position

Conditions: Pd(PPh3)4 (5 mol%), Phenylboronic acid, 80 °C.

Substrate ScaffoldHalogen HandleRelative Rate ( krel​ )Ideal Catalyst System
2-Fluoro-5-iodo-3-nitropyridine -I >100 Pd(PPh3)4 (Standard, mild)
2-Fluoro-5-bromo-3-nitropyridine-Br1.0 (Ref)Pd(dppf)Cl2 (Requires activation)
2-Fluoro-5-chloro-3-nitropyridine-Cl<0.05Buchwald Ligands (e.g., XPhos) required
Chemoselective Orthogonal Functionalization

The kinetic disparity between the C2-fluorine and C5-iodine allows for strict chemoselectivity. By conducting the SNAr reaction first at room temperature, the C5-iodine remains completely untouched. Once the SNAr is complete, the resulting intermediate can be subjected to elevated temperatures and palladium catalysts to functionalize the C5 position.

G A 2-Fluoro-5-iodo- 3-nitropyridine B SNAr Reaction (C2 Position) A->B Nucleophile (Fast, 25°C) C 2-Substituted-5-iodo- 3-nitropyridine B->C D Cross-Coupling (C5 Position) C->D Pd Catalyst (Orthogonal, 80°C) E 2,5-Disubstituted- 3-nitropyridine D->E

Chemoselective orthogonal functionalization workflow of 2-Fluoro-5-iodo-3-nitropyridine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and track kinetic progress without relying on subjective visual assessments.

Protocol 1: Kinetic Profiling of SNAr (C2-Fluorine Displacement)

Objective: Rapidly install an amine nucleophile while preserving the C5-iodine, validating the reaction rate via quantitative NMR (qNMR).

  • Reaction Assembly: In a 20 mL vial, dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 mmol) in a THF/Water mixture (9:1 v/v, 5.0 mL).

    • Causality: The biphasic solvent ensures the solubility of both the highly lipophilic pyridine scaffold and the inorganic base.

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene.

    • Causality: This acts as an inert internal standard for qNMR, allowing for absolute yield determination and mass balance tracking.

  • Base & Nucleophile Addition: Add K2CO3 (2.0 mmol) followed dropwise by morpholine (1.05 mmol) at 20 °C.

    • Causality: K2CO3 acts as a mild acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Self-Validation (Kinetic Tracking): Withdraw 50 µL aliquots at 10-minute intervals, dilute in CDCl3, and acquire 1H NMR spectra. The disappearance of the C6-proton doublet of the starting material against the sharp singlet of the internal standard provides an absolute kinetic curve, confirming the ~320-fold rate enhancement over the chloro-analog.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Iodine Displacement)

Objective: Functionalize the C5 position of the intermediate generated in Protocol 1.

  • Reagent Preparation: To the crude intermediate from Protocol 1 (assumed 1.0 mmol), add phenylboronic acid (1.2 mmol) and Na2CO3 (2.0 mmol) in 1,4-Dioxane/Water (4:1 v/v, 10 mL). Degas the mixture via nitrogen sparging for 15 minutes.

  • Catalyst Initiation: Add Pd(dppf)Cl2 (0.05 mmol) and heat to 80 °C.

    • Causality: The C5-iodo group undergoes rapid oxidative addition. Pd(dppf)Cl2 is specifically chosen because its bidentate ligand prevents catalyst poisoning by the newly installed C2-amine from the previous step.

  • Self-Validation (Mass Balance): Monitor the emergence of the coupled biaryl protons via LC-MS. The final isolated yield must align within 5% of the qNMR conversion data from Step 1. Any larger discrepancy instantly flags a dehalogenation side-reaction, validating the integrity of the workflow.

References
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: ResearchGate URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: NIH PubMed Central (PMC) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

Sources

assessing the purity of synthesized 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 2-Fluoro-5-iodo-3-nitropyridine: A Comparative Analytical Guide

Introduction: The Analytical Challenge

The synthesis of 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) yields a highly functionalized, electron-deficient heterocyclic building block crucial for advanced agrochemical and pharmaceutical pipelines. However, its dense substitution pattern—featuring a highly electronegative fluorine, a bulky polarizable iodine, and a strongly electron-withdrawing nitro group—creates unique analytical challenges. Synthesizing this compound often generates closely related positional isomers, dehalogenated species, and residual starting materials that possess nearly identical physicochemical properties.

To establish absolute confidence in batch purity, a single analytical modality is insufficient. Relying solely on relative chromatographic area percentages can mask "invisible" impurities (like inorganic salts or residual solvents) and operates on the flawed assumption that all related substances share identical UV extinction coefficients[1]. This guide provides a comprehensive, causality-driven comparison of three orthogonal techniques: High-Performance Liquid Chromatography (HPLC-PDA), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

G Start Synthesized Batch: 2-Fluoro-5-iodo-3-nitropyridine HPLC HPLC-PDA Analysis (Relative Purity & Isomer ID) Start->HPLC Step 1 qNMR 1H & 19F qNMR (Absolute Quantification) HPLC->qNMR Step 2 GCMS GC-MS Profiling (Trace Volatile Impurities) qNMR->GCMS Step 3 Decision Meets >98% Purity Threshold? GCMS->Decision Pass Batch Approved for Downstream Use Decision->Pass Yes Fail Reprocessing (Recrystallization) Decision->Fail No Fail->HPLC Re-analyze

Figure 1: Orthogonal analytical workflow for evaluating 2-Fluoro-5-iodo-3-nitropyridine purity.

High-Performance Liquid Chromatography (HPLC-PDA): Relative Purity & Isomeric Resolution

The Causality of Method Design: HPLC is the industry standard for evaluating the relative purity of pyridine derivatives due to its repeatability and precision[2]. However, standard C18 stationary phases often fail to separate the positional isomers of polyhalogenated pyridines. To overcome this, a Pentafluorophenyl (PFP) column is deployed. The PFP phase introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced shape selectivity—which are highly sensitive to the spatial orientation of the fluorine and nitro groups on the pyridine ring.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile:Water (50:50, v/v).

  • Stationary Phase: PFP column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Causality: The acidic modifier (TFA) suppresses the ionization of the weakly basic pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm, extracting at 254 nm.

  • Validation Check: Inject a diluent blank to confirm the absence of carryover. Run a system suitability standard spiked with a known des-fluoro impurity to verify that the chromatographic resolution ( Rs​ ) is > 2.0.

Quantitative Nuclear Magnetic Resonance (qNMR): Absolute Quantification

The Causality of Method Design: While chromatography provides relative purity, qNMR serves as a primary analytical method for absolute quantification[3]. The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[4]. This allows for exact content determination without requiring a reference standard of the analyte itself[4], effectively capturing impurities that frequently escape UV detection, such as water or inorganic sorbents[1].

For 2-Fluoro-5-iodo-3-nitropyridine, 1 H qNMR leverages the highly deshielded nature of the pyridine ring protons. The diamagnetic anisotropy of the ring, combined with the electron-withdrawing nitro group, shifts the α -protons (C2, C6) far downfield ( δ 8.5–8.8 ppm)[5]. Furthermore, 19 F qNMR offers a distinct advantage: a massive chemical shift window with zero background interference from non-fluorinated organic impurities[6].

Self-Validating Protocol:

  • Internal Standard Selection: Accurately weigh ~15 mg of the synthesized batch and ~5 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene for 1 H, or 4-Fluorobenzoic acid for 19 F) into the same vial[3].

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ . Complete solvation is critical for quantitative accuracy[7].

  • Acquisition Parameters: Execute a 90° excitation pulse.

    • Causality: To ensure complete magnetization recovery between scans, set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing nucleus (typically 30–60 seconds).

  • Validation Check: Verify that the internal standard signals are completely baseline-resolved from the analyte's aromatic signals. The calculated purity from both the C4 and C6 protons must agree within ±0.5% ; a larger variance indicates hidden co-elution under one of the peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Trace Volatile Impurity Profiling

The Causality of Method Design: GC-MS provides unparalleled sensitivity for identifying trace volatile impurities, particularly dehalogenated byproducts. However, the combination of a nitro group and heavy halogens makes 2-Fluoro-5-iodo-3-nitropyridine thermally labile. Excessive inlet temperatures can induce artificial C-I or C-NO 2​ bond cleavage, generating false-positive impurity data. Therefore, the method must utilize a deactivated inlet liner and a conservative thermal gradient.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Injection: 1 µL injection volume, split ratio 10:1. Set the inlet temperature to 220°C (a compromise to ensure volatilization while minimizing thermal degradation).

  • Separation: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Validation Check: Monitor the baseline at the end of the run. A rising baseline indicates column bleed or sample decomposition. Validate the identity of the parent peak by confirming the presence of the molecular ion ( M+ ) and the characteristic mass loss of iodine (-127 Da).

Comparative Performance Data

The table below summarizes simulated validation data comparing the three methodologies, highlighting how their distinct mechanisms complement one another in a holistic purity assessment workflow.

Analytical MethodPrimary OutputLimit of Detection (LOD)Isomer ResolutionKey AdvantageKey Limitation
HPLC-PDA (PFP Column) Relative Purity (%)~0.05% (w/w)ExcellentHigh precision and robust separation of positional isomers.Cannot detect non-UV absorbing impurities (e.g., salts).
1 H & 19 F qNMR Absolute Purity (% w/w)~0.5% (w/w)ModerateDirect mass fraction measurement without reference standards.Lower sensitivity compared to chromatographic methods.
GC-MS Trace Impurity ID~0.01% (w/w)GoodUnparalleled identification of volatile dehalogenated degradants.Risk of thermally induced on-column degradation.

Conclusion

Assessing the purity of 2-Fluoro-5-iodo-3-nitropyridine requires a multi-faceted approach. HPLC-PDA with a PFP column provides the necessary isomeric resolution[2], while qNMR delivers the absolute mass fraction without the bias of detector response factors[1]. Finally, GC-MS acts as the ultimate diagnostic tool for trace volatile degradants. By integrating these three self-validating protocols, researchers can ensure the structural and compositional integrity of this critical building block before advancing it into complex synthetic pathways.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem. 5

  • Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers. Benchchem. 3

  • 2-fluoro-5-iodo-3-nitropyridine | 426463-16-3. Sigma-Aldrich.

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PMC / NIH. 6

  • Quantitative NMR Spectroscopy. ETH Zurich. 7

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. 1

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. 2

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. 4

Sources

2-Fluoro-5-iodo-3-nitropyridine vs other halopyridines in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 2-Fluoro-5-iodo-3-nitropyridine in Drug Discovery: A Comparative Guide

In the modern drug discovery landscape, the rapid and predictable assembly of complex polyheterocyclic scaffolds—particularly kinase inhibitors and receptor modulators—relies heavily on the strategic selection of building blocks. Among halopyridines, 2-Fluoro-5-iodo-3-nitropyridine stands out as a highly privileged, tri-functional scaffold.

This guide provides an objective, mechanistic comparison of 2-fluoro-5-iodo-3-nitropyridine against other common halopyridines, detailing the causality behind its superior performance in orthogonal functionalization workflows.

Mechanistic Causality: Why This Scaffold Outperforms Alternatives

To understand the synthetic value of 2-fluoro-5-iodo-3-nitropyridine, we must deconstruct the distinct chemical physics governing its three reactive sites:

  • The C2-Fluoro Group (SNAr Reactivity): In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy required to stabilize the transition state [1]. Consequently, 2-fluoro-3-nitropyridines react orders of magnitude faster than their chloro- or bromo-analogs, allowing for SNAr functionalization at room temperature.

  • The C5-Iodo Group (Cross-Coupling Reactivity): Conversely, in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-I bond is significantly weaker than C-Br and C-Cl bonds, ensuring rapid and preferential oxidative addition at the C5 position [2].

  • The C3-Nitro Group (Activation & Latent Annulation): The nitro group serves a dual, sequential purpose. Initially, it acts as a powerful electron-withdrawing group that activates the C2 position for SNAr. Post-functionalization, it serves as a latent amine. Reduction of the nitro group yields an ortho-diamine, the direct precursor for cyclization into imidazo[4,5-b]pyridines—a core pharmacophore in oncology [3].

Quantitative Reactivity Comparison

The absolute orthogonality of 2-fluoro-5-iodo-3-nitropyridine is best illustrated by comparing the bond dissociation energies and relative reaction rates of the halogens involved.

Halogen SubstitutionC–X Bond Dissociation Energy (kcal/mol)Relative SNAr Rate at C2 ( krel​ )Pd(0) Oxidative Addition Rate at C5
Fluoro (-F) ~115> 10⁴ (Extremely Fast)Inert
Chloro (-Cl) ~961.0 (Reference)Slow
Bromo (-Br) ~81~0.8Moderate
Iodo (-I) ~65~0.2Extremely Fast

Data Interpretation: The C-F bond is the strongest, yet it exhibits the fastest SNAr rate, proving that electronegativity drives nucleophilic attack. The C-I bond is the weakest, driving rapid oxidative addition. Combining these two extremes in one molecule guarantees perfect synthetic orthogonality.

Comparative Profiling Against Alternative Halopyridines

When designing a library synthesis, substituting 2-fluoro-5-iodo-3-nitropyridine with cheaper or structurally similar alternatives often leads to compromised yields or harsher reaction conditions.

Scaffold AlternativeSNAr Reactivity (C2)Cross-Coupling ReactivityOrthogonalityPrimary Limitation in Workflows
2-Fluoro-5-iodo-3-nitropyridine Excellent (Room Temp)Excellent (C-I bond)Absolute None; ideal for sequential assembly.
2-Chloro-5-iodo-3-nitropyridine Moderate (Requires Heat)Excellent (C-I bond)HighHeating during SNAr can cause premature C-I bond degradation or side reactions.
2-Bromo-5-fluoro-3-nitropyridine Poor (C-Br is slower)Moderate (C-Br bond)LowThe C5-F is inert to cross-coupling; used only when a C5 metabolic blocker is desired.
3-Amino-4-iodopyridine N/A (No leaving group)Excellent (C-I bond)N/ALacks the C2 electrophilic site; restricted to direct C4 cross-coupling [2].

Orthogonal Functionalization Workflow

The workflow below illustrates the sequential, self-validating assembly line enabled by this scaffold.

G Start 2-Fluoro-5-iodo-3-nitropyridine (Bifunctional Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) C2 Position Functionalization Start->SNAr Primary Amine, DIPEA THF, 25°C (Fast) Suzuki Palladium Cross-Coupling C5 Position Functionalization SNAr->Suzuki R-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 80°C Reduction Nitro Reduction & Cyclization Imidazo[4,5-b]pyridine Formation Suzuki->Reduction Fe/HCl or Zn/NH4Cl Followed by Aldehyde/Acid

Sequential orthogonal functionalization of 2-Fluoro-5-iodo-3-nitropyridine in drug discovery.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . By observing specific visual and analytical cues, researchers can confirm the success of each step without isolating intermediates unnecessarily.

Protocol A: Room-Temperature SNAr at C2

Causality: Using N,N-Diisopropylethylamine (DIPEA) provides a non-nucleophilic base to scavenge the highly corrosive HF byproduct without competing with the primary amine nucleophile. Tetrahydrofuran (THF) ensures complete solubility of the starting material.

  • Dissolve 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Add DIPEA (2.0 eq) followed by the desired primary amine (1.1 eq) dropwise at room temperature.

  • Stir for 2–4 hours under a nitrogen atmosphere.

  • Visual Validation: The reaction mixture will rapidly transition from a pale yellow solution to a deep, vibrant orange/red. This color shift confirms the formation of a highly conjugated push-pull chromophore (the electron-donating amine conjugated with the electron-withdrawing nitro group).

  • Analytical Validation: LC-MS will show the complete disappearance of the starting material. The product mass will reflect the exact mass of the nucleophile minus 19 Da (loss of fluorine) plus 1 Da (proton transfer) [1].

Protocol B: Suzuki-Miyaura Coupling at C5

Causality: Pd(dppf)Cl₂ is utilized as it is a highly robust bidentate catalyst that resists deactivation by the adjacent nitro and amine groups. A biphasic 1,4-Dioxane/H₂O (4:1) system is chosen to dissolve both the organic intermediate and the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid into a reactive boronate complex for transmetalation.

  • To the crude or isolated C2-amine intermediate (1.0 eq), add the desired boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Suspend in degassed 1,4-Dioxane/H₂O (4:1) and heat to 80 °C for 8–12 hours.

  • Visual Validation: As the catalytic cycle progresses and the Pd(0) catalyst eventually degrades upon reaction completion, the mixture will darken, precipitating fine black particles (Pd black).

  • Analytical Validation: TLC (Hexanes/EtOAc) will show the consumption of the orange intermediate. UV activity at 254 nm will intensify significantly due to the extended conjugation of the newly formed biaryl system.

Protocol C: Nitro Reduction and Heteroannulation

Causality: Reducing the nitro group to an amine removes the SNAr-activating EWG, finalizing the scaffold's stability. Zinc dust and ammonium chloride provide a mild, neutral reduction environment that prevents the premature cleavage of sensitive functional groups introduced in Steps A or B [3].

  • Add Zn dust (5.0 eq) and saturated aqueous NH₄Cl to the intermediate in ethanol. Stir at 60 °C for 2 hours.

  • Filter through Celite to remove zinc salts.

  • To form the imidazo[4,5-b]pyridine, react the resulting diamine with an aromatic aldehyde (1.1 eq) in the presence of an oxidant (e.g., atmospheric oxygen or catalytic iodine) in acidic media.

  • Visual Validation: The reduction of the nitro group results in a rapid color change from deep orange back to pale yellow/colorless, indicating the destruction of the push-pull chromophore.

  • Analytical Validation: LC-MS will show a mass reduction of 30 Da (loss of two oxygen atoms, gain of two protons) for the diamine intermediate, followed by the expected mass of the cyclized imidazopyridine [3].

References

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv[Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega[Link]

  • Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase Journal of the American Chemical Society[Link]

validation of a new synthetic route to 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: A Superelectrophilic Continuous Flow Route to 2-Fluoro-5-iodo-3-nitropyridine

Introduction

2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a highly sought-after, densely functionalized building block utilized in the synthesis of advanced kinase inhibitors and agrochemicals. Its value lies in the orthogonal reactivity of its substituents: the iodine atom is primed for transition-metal catalyzed cross-coupling (e.g., Suzuki, Sonogashira), the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group can be reduced to an amine for further functionalization.

However, synthesizing this specific substitution pattern presents a formidable thermodynamic and kinetic challenge. Traditional batch methods suffer from poor regioselectivity, harsh conditions, and significant safety hazards. As a Senior Application Scientist, I have structured this guide to objectively compare legacy synthetic routes against a newly validated, continuous-flow superelectrophilic C-H iodination protocol, providing researchers with actionable, self-validating experimental data.

Mechanistic Causality: The Challenge of the Deactivated Pyridine

To understand why legacy routes fail, we must analyze the electronic environment of the precursor, 2-fluoro-3-nitropyridine. The pyridine nitrogen inherently depletes electron density from the ring. The addition of a strongly electron-withdrawing nitro group at C3 and an electronegative fluorine at C2 renders the ring exceptionally deactivated toward Electrophilic Aromatic Substitution (EAS).

Yet, a synergistic directing effect exists:

  • Fluorine (an ortho/para director via π -donation) directs electrophiles to C3 and C5.

  • Nitro group (a meta director) directs to C5.

Therefore, the C5 position is uniquely primed for functionalization. The barrier is not regioselectivity, but reactivity. Standard electrophiles like molecular iodine (I 2​ ) or N-iodosuccinimide (NIS) lack the thermodynamic driving force to attack this electron-poor C5 position[1].

Comparison of Synthetic Alternatives

Historically, chemists bypassed direct iodination by relying on multi-step functional group interconversions.

Route A: The Sandmeyer Approach Starts from 2-amino-5-iodo-3-nitropyridine. The amine is diazotized and subjected to fluorination using HF-pyridine or Olah's reagent. Drawbacks: HF-pyridine is highly corrosive, toxic, and poses severe exposure risks. Yields are often compromised by competitive proto-dediazoniation.

Route B: The Halex Reaction Starts from 2-chloro-5-iodo-3-nitropyridine. A halogen exchange (Halex) is performed using spray-dried Potassium Fluoride (KF) and 18-crown-6 ether. Drawbacks: Requires prolonged heating at ~150 °C. At these temperatures, the nitro group can undergo thermal degradation, and competitive deiodination occurs, severely impacting the E-factor.

Route C (The New Standard): Superelectrophilic Continuous Flow Iodination This route utilizes 1,3-Diiodo-5,5-dimethylhydantoin (DIH)[2] activated by Trifluoromethanesulfonic acid (TfOH). DIH is a non-subliming, highly reactive iodine source. When protonated by TfOH, it generates a "superelectrophilic" iodine(I) species capable of functionalizing highly deactivated arenes[1]. By transitioning this highly exothermic and reactive system into a continuous flow microreactor, we achieve precise thermal control, rapid mixing, and immediate quenching, eliminating the risks of batch-scale thermal runaway.

Quantitative Performance Comparison
RouteMethodologyKey ReagentsTemp (°C)Yield (%)E-FactorSafety Profile
A SandmeyerNaNO 2​ , HF-pyridine0 to 2045 - 50HighSevere (HF hazard)
B Halex ExchangeKF, 18-crown-6150~55MediumModerate
C (New) Flow C-H IodinationDIH, TfOH6088 Low Excellent
Experimental Validation & Optimization Data

To validate the superiority of the DIH/TfOH system, we conducted a comparative optimization study targeting the C5 position of 2-fluoro-3-nitropyridine.

EntryIodinating AgentAcid CatalystReactor TypeTimeConversion (%)
1I 2​ (1.2 eq)NoneBatch24 h0
2NIS (1.2 eq)TFA (2.0 eq)Batch12 h< 5
3NIS (1.2 eq)TfOH (2.0 eq)Batch12 h35
4DIH (0.6 eq)TfOH (2.0 eq)Batch4 h72
5 DIH (0.6 eq) TfOH (2.0 eq) Flow 5 min > 95

*Note: 1 mole of DIH provides 2 moles of active electrophilic iodine (I + ).

The data clearly demonstrates that only the DIH/TfOH superelectrophile provides meaningful conversion. Furthermore, transitioning from batch (Entry 4) to continuous flow (Entry 5) drastically reduces reaction time from 4 hours to 5 minutes while boosting conversion, proving the efficiency of micro-mixing.

Continuous Flow Workflow Visualization

G A 2-Fluoro-3-nitropyridine (Stream A: DCM) C Static T-Mixer (Microreactor) A->C B DIH + TfOH (Stream B: DCM) B->C D Residence Coil (60°C, 5 min) C->D C-H Iodination E In-line Quench (Na2S2O3) D->E Effluent F 2-Fluoro-5-iodo- 3-nitropyridine E->F High Yield (88%)

Fig 1: Flow workflow for superelectrophilic iodination of 2-fluoro-3-nitropyridine.

Step-by-Step Methodology: Self-Validating Flow Protocol

This protocol is designed as a self-validating system: the in-line quench ensures that the reactive superelectrophile is neutralized exactly at the 5-minute mark, preventing over-iodination and providing a reliable, scalable result visually confirmed by an immediate color change.

1. Solution Preparation:

  • Stream A (Substrate): Dissolve 10.0 mmol of 2-fluoro-3-nitropyridine in 20 mL of anhydrous dichloromethane (DCM).

  • Stream B (Superelectrophile): Suspend 6.0 mmol of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in 20 mL of anhydrous DCM. Slowly add 20.0 mmol of Trifluoromethanesulfonic acid (TfOH) under an inert atmosphere. Caution: This generation step is highly exothermic.

  • Stream C (Quench): Prepare 50 mL of a 10% (w/v) aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution.

2. Reactor Priming & Equilibration:

  • Utilize a continuous flow system equipped with PFA (perfluoroalkoxy) tubing (1.0 mm internal diameter).

  • Prime the entire system with anhydrous DCM.

  • Submerge the main residence coil (volume = 5.0 mL) in a heating bath set precisely to 60 °C.

3. Continuous Processing:

  • Engage high-performance syringe pumps to deliver Stream A and Stream B into a PFA static T-mixer at a flow rate of 0.5 mL/min each (total flow = 1.0 mL/min).

  • This combined flow rate ensures exactly a 5-minute residence time within the 5.0 mL heated coil, preventing the thermal degradation seen in legacy batch processes.

4. In-Line Quenching & Isolation:

  • Direct the hot effluent from the residence coil into a second T-mixer, intersecting with Stream C (Quench) pumped at 1.5 mL/min. The immediate color change from dark red/brown to pale yellow validates the successful neutralization of active iodine.

  • Pass the biphasic mixture through an in-line liquid-liquid membrane separator.

  • Collect the organic phase, concentrate under reduced pressure, and purify via a short silica plug (Hexanes/EtOAc 9:1) to yield 2-Fluoro-5-iodo-3-nitropyridine as a crystalline solid (Yield: 88%, >98% purity by HPLC).

References[1] Sigma-Aldrich. "2-fluoro-5-iodo-3-nitropyridine | 426463-16-3".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFVH1MPXSNvTfve13_cP0mqjevknvvedSrrYZTt8K9wJR76MmWAetmuECDVDJolc70N2x3AtXhs6-WXaH-M27DoKVZB5H4N1A1S0pZBHb788OFC_B53Qa0TddRXFVyZ5OzoT9FvLCJ2E_Rzah2YEZB-_EyGH5KUgILLe-qRl9IBKcnLbBRrA==[3] Organic Chemistry Portal. "1,3-Diiodo-5,5-Dimethylhydantoin, DIH".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXgT2IfPqVu4IORXHVjOgn3ta_rT7kj29zktfopbotLOZwIkwlHGUzBicLWdqO0pYCzGiYwbUPfRmMI2RpyIr7bw1dyZD6ETF1LRVrPXBLLnQAAt5wNF1htm8MlCQOWED7Mic_Pngunm1NvUyfZTogBnuc1tojPduNIdHlnsB-2zL0e5SqRSTLG4jYyfIK2WfWBJHohFlIJA9Oow==[2] National Institutes of Health (NIH). "Selective C–H Iodination of (Hetero)arenes".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqqNVtJ9KWtyh9dgzSyb3k8qGj3K2iyjsS6LOneNoQN6Pw5owr35rLA48w8Jk44Ucawcfek8FhrwLo_S67XmQaj6zGrnqD3wQqoYFiBlvUkOnsonDyG6QvitLvLuIkcpk-0ZHaeEjeHZ6gik=

Sources

comparing the efficacy of 2-Fluoro-5-iodo-3-nitropyridine-derived inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and assay development, I frequently evaluate the translational potential of novel small-molecule scaffolds. The compound 2-fluoro-5-iodo-3-nitropyridine (CAS 426463-16-3) has emerged as a highly privileged building block for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.

The strategic placement of functional groups on this pyridine ring dictates its synthetic utility and biological causality:

  • C2-Fluorine : Highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid introduction of diverse amine side chains.

  • C3-Nitro : Easily reduced to an amine, which subsequently undergoes cyclization with the adjacent C2-amine to form the rigid imidazo[4,5-b]pyridine core—a structural mimic of purine that binds tightly to the ATP-binding hinge region of kinases.

  • C5-Iodine : Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling deep exploration of the chemical space projecting into the kinase solvent channel or selectivity pocket.

By leveraging this scaffold, researchers have developed potent inhibitors targeting Aurora kinases, FLT3, and mutant EGFR, which are critical drivers in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) [1].

Workflow for synthesizing imidazo[4,5-b]pyridine inhibitors from 2-fluoro-5-iodo-3-nitropyridine.

Comparative Efficacy Profile

To objectively evaluate the performance of 2-fluoro-5-iodo-3-nitropyridine-derived inhibitors, we must benchmark them against established clinical standards. The imidazo[4,5-b]pyridine core typically forms critical hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora A), while the C6/C7 substituents dictate isoform selectivity [2].

Table 1: In Vitro Kinase Inhibition Profiling (IC50 / Kd in nM)

Inhibitor ClassCompoundAurora AAurora BFLT3 (ITD)EGFR (L858R)
Imidazo[4,5-b]pyridine Compound 27e 7.548.038.0>1000
Imidazo[4,5-b]pyridine Compound 28c 4.2>500N/A>1000
Standard (Control) Alisertib 1.2396.0>1000>1000
Standard (Control) Erlotinib >1000>1000>10002.5

Data synthesized from optimization studies of imidazo[4,5-b]pyridine-based Aurora/FLT3 inhibitors.

Causality in Efficacy : The dual FLT3/Aurora kinase inhibitor (Compound 27e) demonstrates how the imidazo[4,5-b]pyridine scaffold can be tuned to hit multiple oncogenic nodes simultaneously, a significant advantage in heterogeneous cancers like AML [1]. Conversely, Compound 28c exploits the single amino acid difference in the ATP-binding pocket between Aurora A (Thr217) and Aurora B (Glu217) to achieve high isoform selectivity, minimizing off-target toxicity [3].

Mechanism of action for Aurora kinase inhibition leading to mitotic arrest and apoptosis.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose : To quantify the binding affinity (Kd) of the synthesized inhibitors to the target kinase. Causality : TR-FRET eliminates compound auto-fluorescence interference (a common false-positive driver in standard fluorescence assays) by using a long-emission half-life europium fluorophore.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Titration (Validation Step) : Before testing the inhibitor, titrate the fluorescent tracer against the GST-tagged kinase and a LanthaScreen Eu-anti-GST antibody to determine the EC80 concentration. This ensures the assay is highly sensitive to competitive displacement.

  • Inhibitor Incubation : Dispense 2-fluoro-5-iodo-3-nitropyridine-derived inhibitors in a 3-fold, 10-point dilution series into a 384-well plate. Add the kinase/antibody mixture and incubate for 15 minutes.

  • Tracer Addition : Add the tracer at the predetermined EC80 concentration. Incubate for 1 hour at room temperature to reach binding equilibrium.

  • Detection : Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Data Analysis : Fit the data to a four-parameter logistic equation to determine the IC50, then convert to Kd using the Cheng-Prusoff equation.

TR-FRET binding assay logic for quantifying kinase inhibitor affinity.

Protocol 2: Cellular Target Modulation (Western Blotting)

Purpose : To verify that the biochemical affinity translates to intracellular target engagement. Causality : Monitoring the phosphorylation status of downstream substrates (e.g., STAT5 for FLT3) confirms that the inhibitor not only enters the cell but successfully blocks the kinase's catalytic activity in a complex biological matrix [4].

  • Cell Treatment : Seed MV4-11 cells (FLT3-ITD positive) at 1×106 cells/mL. Treat with the imidazo[4,5-b]pyridine inhibitor (0.1 nM to 10 μM) for 2 hours. Validation: Include a vehicle (DMSO) control and a positive control (e.g., Quizartinib).

  • Lysis : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The rapid addition of phosphatase inhibitors is critical to freeze the phosphorylation state.

  • Electrophoresis & Transfer : Resolve 20 μg of total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting : Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total STAT5.

  • Quantification : Normalize the phosphorylated protein signal against the total protein signal using densitometry to calculate cellular IC50 values.

Conclusion

The 2-fluoro-5-iodo-3-nitropyridine scaffold is a cornerstone in the development of imidazo[4,5-b]pyridine kinase inhibitors. By enabling precise synthetic modifications, it allows medicinal chemists to fine-tune both potency and selectivity. The comparative data and robust validation protocols outlined above demonstrate that these derivatives can match or exceed the efficacy of current clinical standards, particularly in dual-targeting scenarios.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (via NCBI/PMC) URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (via NCBI/PMC) URL:[Link]

  • Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (via NCBI/PMC) URL:[Link]

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

cross-validation of experimental results for 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Functionalization in Drug Discovery: A Cross-Validation Guide for 2-Fluoro-5-iodo-3-nitropyridine

As a Senior Application Scientist specializing in early-phase drug development, I frequently encounter a recurring bottleneck in the synthesis of complex heteroaromatics (such as azaindoles and imidazopyridines): achieving precise, sequential functionalization without cross-reactivity.

When constructing kinase inhibitors or targeted therapeutics, the pyridine core is a ubiquitous scaffold. For dual functionalization, researchers traditionally rely on di-halogenated pyridines. However, selecting the correct halogen combination is the difference between a scalable, high-yielding route and a purification nightmare.

In this guide, we will cross-validate the performance of 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) [1] against its common alternatives, such as 2-Chloro-5-iodo-3-nitropyridine [2]. By analyzing the causality behind the reactivity, we will demonstrate why the fluoro-analog is the superior building block for orthogonal functionalization.

Mechanistic Rationale: The Superiority of Fluorine in SNAr

To understand why 2-Fluoro-5-iodo-3-nitropyridine outperforms its chloro- and bromo-counterparts, we must examine the kinetics of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

The SNAr Advantage: In an SNAr reaction, the rate-determining step is not the departure of the leaving group, but rather the initial nucleophilic attack that forms the negatively charged Meisenheimer intermediate. Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect. This drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 position, accelerating nucleophilic attack. Consequently, C-F bonds undergo SNAr orders of magnitude faster than C-Cl or C-Br bonds under mild conditions.

Absolute Orthogonality: The true power of 2-Fluoro-5-iodo-3-nitropyridine lies in its chemoselectivity.

  • C2 Position: Highly reactive to nucleophiles (SNAr) but completely inert to Pd(0) oxidative addition.

  • C5 Position: The C-I bond is extremely weak, making it the ideal substrate for Pd(0) oxidative addition (Suzuki/Sonogashira), but it is unreactive toward mild nucleophiles.

If one were to use 2-Chloro-5-iodo-3-nitropyridine and attempt a Suzuki coupling first, the Pd(0) catalyst could competitively insert into the activated C-Cl bond, leading to oligomerization and complex mixtures. The C-F bond eliminates this risk entirely.

Mechanism cluster_0 C2 Position (Highly Electrophilic) cluster_1 C5 Position (Halogenated) SM 2-Fluoro-5-iodo-3-nitropyridine F_effect Fluorine Inductive Effect Lowers LUMO energy SM->F_effect I_effect Weak C-I Bond Ideal for Pd insertion SM->I_effect Meisenheimer Rapid Meisenheimer Complex Formation F_effect->Meisenheimer OxAdd Selective Oxidative Addition I_effect->OxAdd

Mechanistic rationale for chemoselectivity at the C2 (SNAr) and C5 (Pd-coupling) positions.

Cross-Validation Data: Fluoro vs. Chloro Analogs

To objectively validate these mechanistic claims, we compared 2-Fluoro-5-iodo-3-nitropyridine against 2-Chloro-5-iodo-3-nitropyridine across two standard workflows.

Table 1: SNAr Kinetics & Yield Comparison

Conditions: Substrate (1.0 eq), Morpholine (1.05 eq), DIPEA (1.2 eq), THF, 20 °C.

SubstrateLeaving Group (C2)Time to >99% ConversionIsolated YieldImpurity Profile
2-Fluoro-5-iodo-3-nitropyridine -F 30 mins 98% None detected
2-Chloro-5-iodo-3-nitropyridine-Cl4.5 hours86%Trace hydrolysis (C2-OH)
2-Bromo-5-iodo-3-nitropyridine-Br7.0 hours81%Hydrolysis & degradation

Insight: The fluoro-analog reacts so rapidly that competitive side reactions (like hydrolysis from trace water) cannot occur, resulting in a near-quantitative yield without the need for column chromatography.

Table 2: Direct Suzuki-Miyaura Chemoselectivity

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3, Toluene/H2O, 80 °C.

Starting MaterialC5 Cross-Coupling Yield (Target)C2 Cross-Coupling (Impurity)Unreacted SM
2-Fluoro-5-iodo-3-nitropyridine 95% < 1% (C-F is inert) 4%
2-Chloro-5-iodo-3-nitropyridine72%18% (Competitive C-Cl insertion)10%

Insight: If your synthetic route requires the Suzuki coupling to be performed before the SNAr step, the fluoro-analog is mandatory. The chloro-analog suffers from significant competitive oxidative addition at the C2 position.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the researcher can confirm the success of each mechanistic step before proceeding, preventing the downstream carryover of impurities.

Workflow SM 2-Fluoro-5-iodo- 3-nitropyridine SNAr SNAr Reaction (Amine, DIPEA, THF) SM->SNAr Step 1 Int C2-Amino-5-iodo- 3-nitropyridine SNAr->Int Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Int->Suzuki Step 2 Prod C2,C5-Disubstituted 3-nitropyridine Suzuki->Prod

Orthogonal functionalization workflow via sequential SNAr and Suzuki coupling.

Protocol A: Chemoselective SNAr at the C2 Position

Objective: Displace the C2-fluorine with a primary or secondary amine.

  • Preparation: Dissolve 2-Fluoro-5-iodo-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M). Causality: THF is chosen over DMF to allow for easy solvent removal and to minimize the risk of dimethylamine impurities often found in degraded DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated HF without competing with the nucleophile.

  • Nucleophile Addition: Dropwise add the desired amine (1.05 eq) at 0 °C, then warm to room temperature (20 °C).

  • Self-Validation Checkpoint (LC-MS/TLC): After 30 minutes, sample the reaction. The solution should transition from pale yellow to deep orange (indicating the formation of the highly conjugated product). LC-MS must show the complete disappearance of the starting material mass (m/z 268)[1]. Do not proceed to workup until the SM is <1%.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. The product is typically pure enough (>95%) to use directly in Protocol B.

Protocol B: Suzuki-Miyaura Coupling at the C5 Position

Objective: Form a C-C bond at the C5 position via Pd-catalyzed cross-coupling.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Base & Degassing: Add K2CO3 (2.5 eq). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously removed because Pd(0) is highly susceptible to oxidation to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing competitive dehalogenation.

  • Heating: Heat to 80 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The iodine isotope pattern (characteristic mass defect) will disappear, replaced by the mass of the cross-coupled product.

  • Workup: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Conclusion

For drug development professionals engineering complex heteroaromatic scaffolds, the choice of starting material dictates the efficiency of the entire synthetic campaign. While 2-Chloro-5-iodo-3-nitropyridine is a viable reagent, 2-Fluoro-5-iodo-3-nitropyridine offers unparalleled chemoselectivity. By leveraging the extreme electronegativity of fluorine for rapid SNAr and its inertness to palladium for orthogonal Suzuki couplings, researchers can eliminate protective group chemistry, bypass tedious purifications, and significantly accelerate lead optimization cycles.

References

Safety Operating Guide

2-Fluoro-5-iodo-3-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-5-iodo-3-nitropyridine: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of highly functionalized heterocycles into their synthetic workflows. 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) is a remarkably versatile building block, prized for its orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the very features that make it synthetically valuable—a labile fluorine, a heavy iodine atom, and a strongly electron-withdrawing nitro group—also impart significant chemical instability and[1].

Improper disposal of halogenated nitroaromatics can lead to exothermic decomposition and the release of highly toxic, corrosive gases. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of 2-Fluoro-5-iodo-3-nitropyridine, ensuring full compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical properties and intrinsic hazards of the molecule. The quantitative data and hazard profiles required for risk assessment are summarized below[1].

Property / HazardValue / Description
Chemical Name 2-Fluoro-5-iodo-3-nitropyridine
CAS Number 426463-16-3
Molecular Formula C5H2FIN2O2
Molecular Weight 267.99 g/mol
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)
Incompatibilities Strong bases, strong reducing agents, direct light
Thermal Decomposition Byproducts Hydrogen fluoride (HF), Hydrogen iodide (HI), Nitrogen oxides (NOx), Carbon monoxide (CO)[2]

Operational Safety & Handling Protocol

Before discussing disposal, it is imperative to establish a secure handling baseline. Every step in this workflow is designed to mitigate the specific reactivity of the fluoro-nitro-pyridine system.

  • Step 1: Engineering Controls Setup

    • Action: Conduct all manipulations (weighing, dissolving, transferring) inside a certified, properly functioning chemical fume hood.

    • Causality: The compound can form fine micro-dust particles. The nitro group enhances the electrophilicity of the pyridine ring, making it highly reactive toward biological nucleophiles in the respiratory tract. The fume hood ensures the complete capture of aerosolized particles.

  • Step 2: Personal Protective Equipment (PPE)

    • Action: Don standard PPE, including a flame-resistant lab coat, safety goggles, and double-layered nitrile gloves.

    • Causality: Halogenated pyridines can permeate standard single-layer gloves over time. Double-gloving provides a necessary fail-safe against dermal sensitization and chemical burns.

  • Step 3: Reagent Isolation

    • Action: Store and handle the compound away from strong bases (e.g., NaH, KOtBu) and strong reducing agents (e.g., LiAlH4, Pd/C with H2).

    • Causality: Strong bases can trigger an uncontrolled, exothermic SNAr reaction by displacing the labile fluorine atom. Reducing agents can violently reduce the nitro group to an amine, releasing massive amounts of heat and potentially causing a pressure explosion.

Waste Segregation & Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), 2-Fluoro-5-iodo-3-nitropyridine must be classified and managed strictly as a [3]. Because it contains both fluorine and iodine, it falls under the stringent category of Halogenated Organic Waste .

  • Step 1: Liquid Waste Segregation

    • Action: Collect all reaction filtrates, mother liquors, and solvent washes containing this compound in a dedicated, clearly labeled high-density polyethylene (HDPE) container designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste dilutes the halogen concentration, which disrupts the specialized incineration parameters required by Treatment, Storage, and Disposal Facilities (TSDFs). Furthermore, mixing with acidic waste can protonate the pyridine nitrogen, altering its phase partition and potentially causing unexpected gas evolution.

  • Step 2: Solid Waste Segregation

    • Action: Place all contaminated solid consumables (weighing paper, spatulas, Kimwipes, and empty reagent bottles) into a robust, double-lined hazardous solid waste bin.

    • Causality: Residual powder can easily become airborne. Double-bagging ensures that mechanical puncture of the primary bag during transport does not result in a toxic release.

  • Step 3: RCRA Labeling and Storage

    • Action: Affix a compliant RCRA Hazardous Waste label[3]. Clearly list "2-Fluoro-5-iodo-3-nitropyridine (Halogenated Nitroaromatic)" and the associated solvents. Store in a secondary containment tray in a cool, dark, well-ventilated waste accumulation area.

  • Step 4: TSDF Incineration

    • Action: Dispatch the waste via a licensed vendor for high-temperature incineration (>1000°C) equipped with alkaline wet scrubbers.

    • Causality: of this molecule generates lethal and highly corrosive HF and HI gases, alongside NOx[2]. Standard incineration will release these into the atmosphere; an alkaline wet scrubber is chemically required to neutralize these acid gases into stable, harmless halide salts.

Emergency Spill & Decontamination Procedures

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Step 1: Evacuation and Containment

    • Action: Evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, lower the sash to the lowest operational level.

  • Step 2: Dust Suppression

    • Action: Cover the spilled solid with damp sand or a commercial universal absorbent pad. Do not dry sweep.

    • Causality: Dry sweeping applies mechanical energy that aerosolizes the fine powder, drastically increasing the inhalation hazard. Dampening the material suppresses dust formation.

  • Step 3: Collection and Neutralization

    • Action: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth hazardous waste container. Seal tightly.

  • Step 4: Surface Decontamination

    • Action: Wash the contaminated surface with a mild alkaline detergent solution (e.g., 5% sodium bicarbonate), followed by a thorough water rinse.

    • Causality: A mild alkali safely hydrolyzes trace residues of the reactive fluoropyridine without the risk of triggering the violent exothermic reactions associated with strong bases.

Waste Management & Disposal Workflow

The following logical diagram illustrates the critical decision matrix for processing 2-Fluoro-5-iodo-3-nitropyridine waste to ensure regulatory compliance and operational safety.

WasteWorkflow Start 2-Fluoro-5-iodo-3-nitropyridine Waste Generation Liquid Liquid Waste (in Organic Solvent) Start->Liquid Dissolved Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Neat/Spill Halogenated Segregate as: Halogenated Organic Waste Liquid->Halogenated <10% Water SolidHazard Segregate as: Hazardous Solid Waste Solid->SolidHazard Double-bagged Labeling RCRA Labeling (EPA 40 CFR 261) Halogenated->Labeling SolidHazard->Labeling Incineration High-Temp Incineration (>1000°C) with Scrubber Labeling->Incineration Licensed TSDF

2-Fluoro-5-iodo-3-nitropyridine waste segregation and disposal logical workflow.

References

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. URL: [Link]

  • Muravyev, N. V., et al. "Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives." RSC Advances. URL: [Link]

Sources

Personal protective equipment for handling 2-Fluoro-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide not only the procedural steps for handling 2-Fluoro-5-iodo-3-nitropyridine (CAS: 426463-16-3) but also the mechanistic reasoning behind each safety protocol.

This compound is a highly functionalized pyridine derivative widely utilized in drug discovery. Its value lies in its orthogonal reactive sites: a labile 2-fluoro group for Nucleophilic Aromatic Substitution (SNAr), a 5-iodo group for transition-metal-catalyzed cross-coupling, and a reducible 3-nitro group. However, this exact substitution pattern renders the molecule highly electrophilic, inherently reactive with biological tissues, and potentially hazardous if mishandled[1].

Hazard Assessment & Causality

To handle this chemical safely, you must understand why it is hazardous. The table below correlates standard hazard statements with their underlying chemical mechanisms.

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedThe nitroaromatic core can undergo enzymatic reduction in vivo, generating toxic hydroxylamine and nitroso intermediates that induce oxidative stress.
H315 Causes skin irritationThe 2-fluoro position is highly activated by the electron-withdrawing pyridine nitrogen and 3-nitro group. It readily reacts with nucleophilic residues (e.g., thiols in cysteine) in epidermal proteins via SNAr, leading to haptenation and irritation [1].
H319 Causes serious eye irritationDirect nucleophilic attack by ocular mucosal proteins on the electron-deficient pyridine ring causes rapid, severe tissue damage.
H335 May cause respiratory irritationInhalation of fine crystalline dust exposes the sensitive respiratory epithelium directly to the reactive electrophile.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a deliberate barrier against the specific chemical properties of the compound.

PPE CategorySpecificationOperational Causality & Validation
Hand Protection Nitrile gloves (≥5 mil thickness)Provides a barrier against solid particulate transfer. Validation: If handling the compound dissolved in halogenated solvents (e.g., DCM), double-gloving or switching to heavier Neoprene is required, as Nitrile degrades rapidly in DCM [2].
Eye Protection ANSI Z87.1 Safety GogglesPrevents particulate entry and protects against capillary-action splashes when the compound is dissolved in organic solvents. Safety glasses with side shields are insufficient for SNAr reagents.
Body Protection Flame-Resistant (FR) Lab CoatThe nitro group presents a latent energetic hazard. FR garments mitigate risks during scaled-up reactions involving heat.
Respiratory N95 or P100 RespiratorRequired only if weighing outside a certified fume hood (which is strongly discouraged) to mitigate the inhalation of reactive dust (H335).

Operational Workflow

The following diagram outlines the logical progression of safety and material handling protocols.

G Start Start: Operational Setup PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Operate in Certified Fume Hood) PPE->Hood Transfer Material Transfer (Use anti-static tools) Hood->Transfer Reaction Reaction Execution (Monitor temp/pressure) Transfer->Reaction Spill Spill or Exposure? Reaction->Spill Emergency Emergency Protocol (Evacuate, Wash, Report) Spill->Emergency Yes Waste Waste Segregation (Halogenated Organic Waste) Spill->Waste No Disposal Final Disposal (Incineration by EHS) Waste->Disposal

Workflow for safe handling and disposal of 2-Fluoro-5-iodo-3-nitropyridine.

Step-by-Step Handling Protocol

Phase 1: Engineering Controls & Pre-Operation Validation

  • Verify Fume Hood Airflow: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Causality: This prevents the escape of reactive dust and solvent vapors into the laboratory environment, serving as your primary engineering control [2].

  • Clear the Workspace: Remove incompatible chemicals (e.g., strong reducing agents, strong bases) from the hood. Causality: The nitro group can undergo violent exothermic reduction if inadvertently mixed with strong reducing agents.

Phase 2: Weighing and Material Transfer

  • Static Mitigation: Wipe spatulas and weigh boats with a static-dissipative cloth or use an anti-static gun. Causality: Fine powders of halogenated aromatics are highly prone to static cling, which can cause sudden aerosolization and inhalation exposure.

  • Transfer: Weigh the required mass of 2-Fluoro-5-iodo-3-nitropyridine directly inside the fume hood. Validation: Never transport open containers or unsealed weigh boats across the laboratory.

  • Seal and Sanitize: Immediately seal the stock bottle and wipe the exterior with a solvent-dampened tissue (e.g., isopropanol) before returning it to storage.

Phase 3: Reaction Execution

  • Solvent Addition: Add the reaction solvent slowly to the solid. Causality: Rapid dissolution can sometimes be mildly exothermic; controlled addition prevents splashing of the highly irritating solution.

  • Inert Atmosphere: Purge the reaction vessel with dry Nitrogen or Argon. Causality: While the compound itself is generally stable, the highly activated 2-fluoro group can slowly hydrolyze to a pyridinol in the presence of adventitious moisture and ambient base, degrading reagent purity [3].

Emergency Response & Spill Management

A self-validating safety system requires pre-planned failure protocols.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this will increase the dermal absorption of the lipophilic iodinated compound.

  • Eye Exposure: Utilize the nearest plumbed eyewash station immediately. Hold eyelids open to ensure complete flushing of the nucleophilic ocular tissue. Seek immediate medical attention.

  • Solid Spill: Do not dry sweep. Cover the powder with damp absorbent paper to suppress dust generation, carefully scoop it into a designated hazardous waste container, and wash the spill area with soap and water.

Disposal & Waste Management Protocol

Because this molecule contains both fluorine and iodine, its disposal must be strictly regulated to prevent environmental contamination and incinerator damage.

  • Segregation: Collect all reaction mixtures, washings, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated Halogenated Organic Waste container. Causality: Mixing halogenated waste with non-halogenated waste violates EPA guidelines and complicates incineration due to the generation of corrosive hydrogen halides (HF, HI) [2].

  • Quenching: If unreacted 2-Fluoro-5-iodo-3-nitropyridine remains, do not add strong bases (like NaOH) directly to the bulk waste, as the SNAr displacement of the fluorine can be highly exothermic. Dilute with a compatible solvent first.

  • Labeling: Clearly label the waste container with the specific hazards: "Toxic, Irritant, Halogenated Organic, Nitroaromatic."

  • Final Disposal: Transfer the sealed container to the Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." United States Department of Labor.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-iodo-3-nitropyridine
Reactant of Route 2
2-Fluoro-5-iodo-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.